Decitabine
描述
5-aza-2'-deoxycytidine is a 2'-deoxyribonucleoside.
Myelodysplastic syndromes (MDS) are a heterogeneous group of hematopoietic neoplasms with variable underlying etiology and presentation, including neutropenia and thrombocytopenia. Further mutations leading to increased proliferation of cancerous cells can eventually lead to secondary acute myeloid leukemia, which has a poor prognosis. Among treatment options, nucleoside analogues such as decitabine and [azacitidine] integrate into cellular DNA and inhibit the action of DNA methyltransferases, leading to global hypomethylation and related downstream therapeutic benefits. this compound was developed by MGI Pharma/SuperGen Inc. and was approved by the FDA for the treatment of MDS on February 5, 2006. It was first marketed under the name Dacogen®. It is also available as an oral combination product together with the cytidine deaminase inhibitor [cedazuridine].
This compound is a Nucleoside Metabolic Inhibitor. The mechanism of action of this compound is as a Nucleic Acid Synthesis Inhibitor.
This compound is a cytosine analogue and an intravenously administered antineoplastic agent used in the therapy of myelodysplastic syndromes. This compound is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in causing clinically apparent liver injury with jaundice.
This compound is a cytidine antimetabolite analogue with potential antineoplastic activity. This compound incorporates into DNA and inhibits DNA methyltransferase, resulting in hypomethylation of DNA and intra-S-phase arrest of DNA replication. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 7 approved and 54 investigational indications.
An azacitidine derivative and antineoplastic antimetabolite. It inhibits DNA methyltransferase to re-activate silent genes, limiting METASTASIS and NEOPLASM DRUG RESISTANCE. This compound is used in the treatment of MYELODISPLASTIC SYNDROMES, and ACUTE MYELOID LEUKEMIA.
属性
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDJQYHKZQPEU-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Record name | 5-AZA-2'-DEOXYCYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19836 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7030432 | |
| Record name | Decitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug., Solid | |
| Record name | 5-AZA-2'-DEOXYCYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19836 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Decitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.50e+00 g/L | |
| Record name | Decitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Decitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2353-33-5 | |
| Record name | 5-AZA-2'-DEOXYCYTIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19836 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 5-Aza-2′-deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2353-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decitabine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Decitabine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECITABINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776B62CQ27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Decitabine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
193-196 | |
| Record name | Decitabine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01262 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Impact of Decitabine on Tumor Suppressor Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decitabine (5-aza-2'-deoxycytidine), a cornerstone of epigenetic therapy, has demonstrated significant efficacy in the treatment of various malignancies, most notably myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a global reduction in DNA methylation. This process is particularly critical for the reactivation of tumor suppressor genes (TSGs) that have been silenced by hypermethylation, a common event in tumorigenesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on TSG expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Epigenetic Basis of Cancer and this compound's Role
Epigenetic modifications, such as DNA methylation, are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. In many cancers, the promoter regions of tumor suppressor genes are hypermethylated, leading to their transcriptional silencing and contributing to uncontrolled cell proliferation and survival.[1][2][3][4] this compound, a nucleoside analog of cytidine, acts as a hypomethylating agent, reversing this aberrant silencing and restoring the expression of critical TSGs.[1][3][5][6]
This compound's therapeutic effect is dose-dependent. At high doses, it exhibits cytotoxic activity, while at lower, clinically relevant doses, its primary effect is the inhibition of DNA methylation, leading to the re-expression of silenced genes and cellular differentiation.[5] This guide will focus on the low-dose, hypomethylating effects of this compound and its impact on the expression of key tumor suppressor genes.
Core Mechanism of Action
This compound exerts its effects through a multi-step process that begins with its incorporation into DNA and culminates in the reactivation of silenced genes.
2.1. Cellular Uptake and Activation: this compound is transported into the cell and is phosphorylated by deoxycytidine kinase to its active triphosphate form (DAC-TP).
2.2. Incorporation into DNA: During DNA replication (S-phase), DAC-TP is incorporated into the newly synthesized DNA strand in place of cytosine.[1]
2.3. DNA Methyltransferase (DNMT) Trapping: Once incorporated into the DNA, this compound forms an irreversible covalent bond with DNMT enzymes (primarily DNMT1) when they attempt to methylate the cytosine analog. This "trapping" of the enzyme leads to its degradation.[1][7]
2.4. Passive Demethylation: The depletion of active DNMTs results in a failure to maintain methylation patterns during subsequent rounds of DNA replication. This leads to a passive, replication-dependent demethylation of the genome, particularly at hypermethylated CpG islands in the promoter regions of genes.[7]
2.5. Reactivation of Tumor Suppressor Genes: The removal of repressive methylation marks from the promoters of tumor suppressor genes allows for the binding of transcription factors and the re-initiation of gene expression. This restoration of TSG function leads to various anti-tumor effects, including cell cycle arrest, induction of apoptosis, and cellular differentiation.[1][5][6]
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on tumor suppressor gene expression, promoter methylation, and cellular phenotypes as reported in various preclinical studies. It is important to note that experimental conditions such as cell line, this compound concentration, and treatment duration vary between studies, which can influence the observed effects.
Table 1: this compound-Induced Re-expression of Tumor Suppressor Genes
| Tumor Suppressor Gene | Cancer Type | Cell Line | This compound Concentration | Treatment Duration | Fold Change in Expression (mRNA) | Reference |
| MLH1 | Colorectal Cancer | RKO | 2.5 µM | 72 hours | >10-fold | [8] |
| p15 (CDKN2B) | Myelodysplastic Syndromes | Patient Samples | 15 mg/m²/day | 10 days | Reactivation observed in 4 of 12 patients | [5] |
| p16 (CDKN2A) | Thoracic Malignancies | Patient Samples | 60-75 mg/m² | 72-hour infusion | 9-fold induction in one patient | [9] |
| p21 (CDKN1A) | Triple-Negative Breast Cancer | HCC38 | 500 nM | 72 hours | Increased expression observed | [10] |
| DAPK1 | Chronic Lymphocytic Leukemia | Raji | 0.5 µM | 3-12 days | Gradual upregulation | [11] |
| RASSF1A | Bladder Cancer | HT1376, T24 | 1-5 µM | Not specified | Increased protein levels | [12] |
| CDH1 | Esophageal Squamous Cell Carcinoma | EC1, EC9706 | Not specified | Not specified | Restored expression | [13] |
| FOXO1 | Myelodysplastic Syndromes | MDS-L cells | 1 µM | Not specified | Increased expression | [6] |
Table 2: this compound-Induced Demethylation of Tumor Suppressor Gene Promoters
| Tumor Suppressor Gene | Cancer Type | Cell Line/Sample Type | This compound Concentration | Treatment Duration | Change in Promoter Methylation | Reference |
| MLH1 | Colorectal Cancer | RKO | Not specified | Not specified | 54% decrease | [14] |
| DAPK1 | Chronic Lymphocytic Leukemia | Raji | 0.5 µM | 12 days | Methylation reduced from 55% to 25% | [11] |
| p15 (CDKN2B) | Myelodysplastic Syndromes | Patient Samples | Not specified | Not specified | Demethylation observed in 9 of 12 patients | [5] |
| RUNX3 | Breast Cancer | Multiple cell lines | 1 µM | 72 hours | Significant decrease in promoter methylation | [2] |
Table 3: Cellular Effects of this compound Treatment
| Cancer Type | Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| Gastric & Lung Carcinoma | AGS, A549 | Not specified | Not specified | G2/M arrest | Induced | [1] |
| T-cell Acute Lymphoblastic Leukemia | Molt4 | 1-50 µM | Not specified | G2 arrest | Dose-dependent increase (20.9% to 62.38%) | [11] |
| Multiple Myeloma | OPM-2, NCI-H929, RPMI-8226, JJN3 | Not specified | 2-3 days | Decrease in S-phase | Significant induction | [5] |
| Human Leukemia | U937, HL60 | Not specified | Not specified | Not specified | Concentration and time-dependent induction | [15] |
| Triple-Negative Breast Cancer | Multiple cell lines | 500 nM | 72 hours | G2 arrest in G-type cells | Induced in D-type cells | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on tumor suppressor gene expression and cellular phenotypes.
4.1. Methylation-Specific PCR (MSP) for Promoter Methylation Analysis
MSP is a technique used to determine the methylation status of CpG islands in the promoter region of a gene. It involves bisulfite treatment of DNA, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Two pairs of PCR primers are then used: one specific for the methylated sequence and another for the unmethylated sequence.
-
DNA Extraction and Bisulfite Conversion:
-
Extract genomic DNA from cultured cells or tissue samples using a standard DNA extraction kit.
-
Quantify the extracted DNA using a spectrophotometer.
-
Perform bisulfite conversion of 1 µg of genomic DNA using a commercially available kit (e.g., EpiTect Bisulfite Kit, Qiagen), following the manufacturer's instructions.
-
-
PCR Amplification:
-
Design two pairs of primers for the target gene's promoter region: one pair specific to the methylated sequence (containing CpG) and another pair specific to the unmethylated sequence (containing UpG after conversion).
-
Set up two separate PCR reactions for each sample, one with the methylated-specific primers and one with the unmethylated-specific primers.
-
A typical PCR reaction mixture (25 µL) includes: 12.5 µL of 2x PCR Master Mix, 1 µL of each primer (10 µM), 2 µL of bisulfite-converted DNA, and nuclease-free water to 25 µL.
-
Use universally methylated and unmethylated DNA as positive and negative controls, respectively.
-
Perform PCR with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 35-40 cycles of 95°C for 30 seconds, an appropriate annealing temperature for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Analyze the PCR products on a 2% agarose gel stained with a DNA-binding dye.
-
The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.
-
4.2. Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression levels of specific genes by measuring the amount of corresponding mRNA.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from this compound-treated and control cells using an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Fisher Scientific) with oligo(dT) or random hexamer primers.
-
-
Quantitative PCR:
-
Design primers specific to the target tumor suppressor gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Prepare a reaction mixture (typically 20 µL) containing: 10 µL of 2x SYBR Green or TaqMan Master Mix, 0.5 µL of each primer (10 µM), 1 µL of cDNA, and nuclease-free water to 20 µL.
-
Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
A melt curve analysis should be performed at the end of the run to ensure the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the untreated controls.
-
4.3. Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis in a cell population.
-
Cell Preparation for Cell Cycle Analysis:
-
Harvest this compound-treated and control cells (approximately 1 x 106 cells per sample).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Cell Preparation for Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest this compound-treated and control cells (approximately 1 x 105 cells per sample).
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
For cell cycle analysis, acquire data from at least 10,000 events and analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
For apoptosis analysis, acquire data and differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
-
Signaling Pathways and Experimental Workflows
5.1. Signaling Pathways
This compound's reactivation of tumor suppressor genes triggers several downstream signaling pathways that contribute to its anti-cancer effects.
Caption: this compound's core mechanism of action.
5.1.1. p53-Independent Activation of p21
This compound can induce the expression of the cyclin-dependent kinase inhibitor p21 in a manner that is independent of the tumor suppressor p53. This is a crucial mechanism for inducing cell cycle arrest in cancer cells with mutated or non-functional p53.
Caption: p53-independent activation of p21 by this compound.
5.1.2. FOXO Signaling Pathway
This compound has been shown to activate the FOXO (Forkhead box protein O) family of transcription factors, such as FOXO1 and FOXO3a, which are known tumor suppressors. This activation can lead to the transcription of genes involved in apoptosis and cell cycle arrest.
Caption: Activation of the FOXO signaling pathway by this compound.
5.2. Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on tumor suppressor gene expression.
Caption: Experimental workflow for this compound studies.
Conclusion and Future Directions
This compound's ability to reactivate tumor suppressor genes through DNA hypomethylation is a well-established mechanism underlying its anti-cancer activity. The re-expression of these critical genes leads to the induction of cell cycle arrest, apoptosis, and cellular differentiation in malignant cells. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and to develop more effective therapeutic strategies.
Future research should focus on identifying predictive biomarkers to better select patients who are likely to respond to this compound therapy. Furthermore, exploring rational combinations of this compound with other anti-cancer agents, such as histone deacetylase inhibitors or immune checkpoint inhibitors, holds promise for enhancing its therapeutic efficacy and overcoming drug resistance. A deeper understanding of the complex interplay between DNA methylation and other epigenetic modifications will be crucial for optimizing the clinical application of this compound and other epigenetic drugs in the fight against cancer.
References
- 1. Reassembly of Nucleosomes at the MLH1 Promoter Initiates Resilencing Following this compound Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demethylation of DNA by this compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Impact of Aberrant Methylation in Breast Cancer: Diagnostic, Prognostic, and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Change of Biological Traits in Myelodysplastic Syndromes via FOXO1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone methylation is a critical regulator of the abnormal expression of POU5F1 and RASSF1A in testis cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Epigenetic Priming with this compound Augments the Therapeutic Effect of Cisplatin on Triple-Negative Breast Cancer Cells through Induction of Proapoptotic Factor NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of Death-Associated Protein Kinase 1 (DAPK1) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hypermethylation-modulated down-regulation of CDH1 expression contributes to the progression of esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. KLF4, DAPK1 and SPG20 promoter methylation is not affected by DNMT1 silencing and hypomethylating drugs in lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine and induction of viral mimicry response
An In-depth Technical Guide to Decitabine-Induced Viral Mimicry
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DAC), a DNA methyltransferase (DNMT) inhibitor, has demonstrated significant anti-neoplastic activity beyond its classical role of reactivating tumor suppressor genes. A key mechanism contributing to its efficacy is the induction of a "viral mimicry" response. By inhibiting DNA methylation, this compound leads to the transcriptional activation of endogenous retroviruses (ERVs), which results in the accumulation of cytoplasmic double-stranded RNA (dsRNA).[1][2][3][4] This dsRNA is recognized by cellular pattern recognition receptors, triggering an innate immune response analogous to an antiviral defense, characterized by the production of type I interferons (IFNs) and subsequent apoptosis and enhanced tumor immunogenicity.[1][3][4] This guide provides a detailed overview of the core mechanisms, signaling pathways, quantitative effects, and experimental protocols relevant to the study of this compound-induced viral mimicry.
Core Mechanism of Action
This compound is a cytidine analogue that, upon incorporation into DNA, covalently traps and targets DNA methyltransferase 1 (DNMT1) for degradation.[5][6] This leads to a global reduction in DNA methylation.[6] A critical consequence of this hypomethylation is the transcriptional de-repression of repetitive elements in the genome, particularly endogenous retroviruses (ERVs).[1][3][7] ERVs are remnants of ancient retroviral infections that constitute a significant portion of the human genome and are typically silenced by DNA methylation.[7]
The transcription of these ERVs from both DNA strands leads to the formation and accumulation of double-stranded RNA (dsRNA) molecules in the cytoplasm.[3][8][9] This accumulation of endogenous dsRNA is the central event that initiates the viral mimicry response, tricking the cell into mounting an anti-viral defense.[1][3][4]
The dsRNA Sensing and Interferon Signaling Pathway
The viral mimicry state is mediated by specific innate immune signaling pathways that detect cytoplasmic dsRNA.
-
dsRNA Sensing : The primary sensor for dsRNA generated by ERVs is Melanoma Differentiation-Associated protein 5 (MDA5).[7][8] Another sensor, Retinoic acid-Inducible Gene I (RIG-I), may also be involved.[7][10]
-
Signal Transduction : Upon binding dsRNA, MDA5 undergoes a conformational change and activates the Mitochondrial Antiviral-Signaling protein (MAVS).[3][7] MAVS then acts as a scaffold to recruit and activate downstream kinases, most notably TANK-binding kinase 1 (TBK1).
-
Interferon Regulatory Factor Activation : TBK1 phosphorylates and activates Interferon Regulatory Factor 7 (IRF7) and IRF3.[1][8] Activated IRF7 and IRF3 translocate to the nucleus.
-
Type I Interferon Production : In the nucleus, IRF7 and IRF3 drive the transcription of type I interferons (IFN-α, IFN-β) and interferon-stimulated genes (ISGs).[1][3][4]
-
Autocrine/Paracrine Signaling : Secreted Type I IFNs bind to the interferon-α/β receptor (IFNAR) on the cell surface, activating the JAK-STAT signaling pathway, which further amplifies the expression of ISGs, leading to outcomes like apoptosis, cell cycle arrest, and enhanced immune recognition.[1][11]
Quantitative Effects of this compound Treatment
The induction of the viral mimicry response by this compound has been quantified across various cancer cell lines. Low, transient doses are often sufficient to trigger a durable response.[7][8]
Table 1: this compound-Induced Gene Expression Changes in Cervical Cancer Cells Cell Line: HeLa (HPV18+), Treatment: 0.3 µM DAC for 72h
| Gene | Fold Change (mRNA vs. Control) | Time Point | Reference |
| IRF7 | ~3.5-fold increase | 72h post-treatment | [8] |
| MDA5 | ~2.5-fold increase | 72h post-treatment | [8] |
| dsRNA | Significant cytoplasmic increase | 3 to 11 days post-treatment | [8] |
Table 2: this compound-Induced Apoptosis in Cervical Cancer Cells Cell Line: HeLa (HPV18+), Treatment: 1 µM DAC for 72h, measured by Annexin-V/7-AAD FACS
| Time Point | % Early Apoptotic Cells | % Late Apoptotic Cells | Reference |
| 3 days post-treatment | ~10% | ~15% | [8] |
| 11 days post-treatment | ~15% | ~25% | [8] |
Table 3: this compound-Induced Gene Expression in Triple-Negative Breast Cancer (TNBC) Cell Line: p53-mutated TNBC
| Gene | Fold Change (mRNA vs. Control) | Reference |
| IRF7 | 16-fold upregulation | [12] |
Impact on Tumor Microenvironment and Immunogenicity
The viral mimicry response extends beyond cell-intrinsic effects, significantly remodeling the tumor microenvironment (TME) to be more immunogenic.
-
Enhanced Antigen Presentation : this compound treatment upregulates the expression of Major Histocompatibility Complex (MHC) class I molecules, improving the presentation of tumor antigens to CD8+ T cells.[1][8][13]
-
Increased Immune Checkpoint Expression : The interferon response can lead to the upregulation of immune checkpoint proteins like PD-L1 on tumor cells.[1][8] While this can be an immune escape mechanism, it also provides a therapeutic opportunity, sensitizing tumors to immune checkpoint blockade (ICB) therapies like anti-PD-1.[14][15][16]
-
T-Cell Recruitment : The response promotes the expression of chemokines that attract immune cells, such as T lymphocytes, into the tumor.[17] Studies have shown an increase in tumor-infiltrating CD4+ and CD8+ lymphocytes following this compound treatment.[16]
Key Experimental Protocols
Validating the induction and consequences of the viral mimicry response requires a multi-faceted experimental approach.
General Experimental Workflow
A typical in vitro experiment involves treating cancer cell lines with a low dose of this compound for a defined period (e.g., 72 hours), followed by a "chase" period where the drug is removed, and cells are analyzed at various time points to assess the durability of the response.[8]
Protocol: dsRNA Detection by Immunofluorescence (IF)
This method visualizes the accumulation of cytoplasmic dsRNA.[18]
-
Cell Plating : Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Treatment : Treat cells with this compound and a vehicle control as per the experimental design.
-
Fixation : At the desired time point, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization : Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking : Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate with a primary antibody specific for dsRNA (e.g., J2 monoclonal antibody) overnight at 4°C.
-
Secondary Antibody Incubation : Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting : Counterstain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize and capture images using a fluorescence or confocal microscope. Quantify the cytoplasmic fluorescence intensity per cell.
Protocol: Apoptosis Analysis by Flow Cytometry
This protocol quantifies the percentage of cells undergoing early and late apoptosis.[8]
-
Cell Collection : At the desired time point, harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing : Wash the cell pellet with cold PBS.
-
Staining : Resuspend cells in 1X Annexin-V binding buffer. Add fluorochrome-conjugated Annexin-V (e.g., Annexin-V FITC) and a viability dye (e.g., 7-AAD or Propidium Iodide).
-
Incubation : Incubate for 15 minutes at room temperature in the dark.
-
Analysis : Analyze the stained cells promptly using a flow cytometer.
-
Live cells : Annexin-V negative / 7-AAD negative.
-
Early apoptotic cells : Annexin-V positive / 7-AAD negative.
-
Late apoptotic/necrotic cells : Annexin-V positive / 7-AAD positive.
-
Protocol: Gene Expression Analysis by qPCR
This method quantifies the transcriptional upregulation of key genes in the viral mimicry pathway.[8]
-
RNA Extraction : Lyse treated and control cells and extract total RNA using a commercial kit (e.g., RNeasy Kit). Assess RNA quality and quantity.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction : Set up the quantitative PCR reaction using a qPCR master mix (e.g., SYBR Green), sequence-specific primers for target genes (e.g., IRF7, IFNB1, MDA5) and a housekeeping gene (GAPDH, ACTB), and the synthesized cDNA.
-
Data Analysis : Run the reaction on a qPCR instrument. Calculate the relative gene expression fold change using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treated samples to controls.
Conclusion and Future Perspectives
This compound's ability to induce a viral mimicry response represents a powerful anti-cancer mechanism that bridges epigenetic therapy and immunotherapy.[19] This response not only triggers direct tumor cell killing but also remodels the tumor microenvironment to be more susceptible to immune attack.[15] Understanding the intricacies of this pathway is crucial for optimizing this compound's use, particularly in combination with immune checkpoint inhibitors.[4] Future research will likely focus on identifying biomarkers—such as the basal expression level of ERVs or dsRNA sensors—to predict patient response to this compound-based therapies and to develop novel combination strategies that can further amplify this potent anti-tumor immune state.[20]
References
- 1. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncanonical immune response to the inhibition of DNA methylation by Staufen1 via stabilization of endogenous retrovirus RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting DNA methylation causes an interferon response in cancer via dsRNA including endogenous retroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. Augmenting chemotherapy with low-dose this compound through an immune-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. A Novel Cognition of this compound: Insights into Immunomodulation and Antiviral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Treatment Induces a Viral Mimicry Response in Cervical Cancer Cells and Further Sensitizes Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying how chemotherapy drug works could deliver personalized cancer treatment | EurekAlert! [eurekalert.org]
- 10. Host DNA Demethylation Induced by DNMT1 Inhibition Up-Regulates Antiviral OASL Protein during Influenza a Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. Epigenetic Induction of Cancer-Testis Antigens and Endogenous Retroviruses at Single-Cell Level Enhances Immune Recognition and Response in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound co-operates with the IL-33/ST2 axis modifying the tumor microenvironment and improving the response to PD-1 blockade in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-dose this compound enhances the effect of PD-1 blockade in colorectal cancer with microsatellite stability by re-modulating the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Methods to detect endogenous dsRNA induction and recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring viral mimicry combined with epigenetics and tumor immunity: new perspectives in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Double-stranded RNA induction asa potential dynamic biomarkerfor DNA-demethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Decitabine's Role in Epi-Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decitabine, a hypomethylating agent, is emerging as a potent modulator of the tumor microenvironment, capable of transforming immunologically "cold" tumors into "hot" tumors susceptible to immunotherapy. By inhibiting DNA methyltransferases (DNMTs), this compound reverses epigenetic silencing of genes critical for anti-tumor immunity. This guide provides an in-depth technical overview of this compound's mechanisms of action in the context of epi-immunotherapy, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the complex biological pathways involved. The synergistic effects of this compound with immune checkpoint inhibitors and other immunotherapeutic modalities offer a promising avenue for the development of novel and more effective cancer treatments.
Core Mechanisms of this compound in Epi-Immunotherapy
This compound's primary mechanism of action is the inhibition of DNA methyltransferases, leading to a reduction in DNA methylation, particularly at CpG islands in gene promoter regions. This hypomethylation reactivates the expression of silenced genes, including those involved in immune recognition and response.
Upregulation of Tumor-Associated Antigens (TAAs) and Neoantigens
Epigenetic silencing is a common mechanism for tumors to evade immune surveillance by downregulating the expression of TAAs, such as cancer-testis antigens (CTAs). This compound treatment has been shown to induce the re-expression of these antigens, making tumor cells more visible to the immune system.
-
Cancer-Testis Antigens (CTAs): In various cancers, this compound treatment leads to the upregulation of CTAs like MAGE-A1, MAGE-A3, and NY-ESO-1.[1] This increased expression can be several-fold higher compared to untreated cells.[2]
-
Neoantigens: this compound can also increase the expression of neoantigen-encoding genes, further enhancing the immunogenicity of tumor cells.[2]
Enhancement of Antigen Presentation Machinery (APM)
Effective T-cell-mediated anti-tumor immunity relies on the proper functioning of the antigen presentation machinery. This compound can upregulate key components of the APM, including:
-
Major Histocompatibility Complex (MHC) Class I: this compound treatment has been observed to increase the surface expression of MHC class I molecules on tumor cells, facilitating the presentation of TAAs and neoantigens to CD8+ T cells.
-
Other APM Components: The expression of other essential APM components, such as transporters associated with antigen processing (TAP) and proteasome subunits, can also be enhanced by this compound.
Modulation of the Tumor Microenvironment (TME)
This compound exerts profound effects on the TME, shifting it from an immunosuppressive to an immunostimulatory state.
-
Reduction of Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to decrease the frequency and suppressive function of MDSCs, a key immunosuppressive cell population in the TME.
-
Modulation of Regulatory T cells (Tregs): The effect of this compound on Tregs can be context-dependent. Some studies report a decrease in Treg frequency or function, while others suggest a potential for Treg stabilization.
-
Infiltration of Effector T cells: By increasing tumor immunogenicity and reducing immunosuppressive cells, this compound promotes the infiltration and activation of cytotoxic T lymphocytes (CTLs) into the tumor.
Induction of Viral Mimicry
This compound can induce a state of "viral mimicry" within tumor cells by upregulating the expression of endogenous retroviruses (ERVs). The resulting double-stranded RNA (dsRNA) can trigger innate immune pathways, leading to the production of type I interferons and further enhancing the anti-tumor immune response.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the role of this compound in epi-immunotherapy.
Table 1: Clinical Efficacy of this compound in Combination with PD-1 Inhibitors
| Cancer Type | Treatment Regimen | Patient Population | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Reference |
| Relapsed/Refractory Classical Hodgkin Lymphoma | This compound + Camrelizumab | Anti-PD-1 Naïve | 71% | 79% (at 34.5 months follow-up) | 35.0 months | [3][4] |
| Relapsed/Refractory Classical Hodgkin Lymphoma | Camrelizumab Monotherapy | Anti-PD-1 Naïve | 32% | 32% (at 34.5 months follow-up) | 15.5 months | [3][4] |
| Relapsed/Refractory Classical Hodgkin Lymphoma | This compound + Camrelizumab | Progressed after PD-1 blockade | 52-68% | 24-36% | 20.0-21.6 months | [5][6][7] |
| Drug-Resistant Relapsed/Refractory Alimentary Tract Cancer | This compound + Chemotherapy ± CIK cells | Heavily pretreated | 24.44% (overall) | 4.44% (overall) | Favorable compared to pre-resistant therapy | [8][9] |
| Drug-Resistant Relapsed/Refractory Alimentary Tract Cancer | This compound + Chemotherapy + CIK cells | Heavily pretreated | 28% | 4% | Favorable compared to pre-resistant therapy | [8][9] |
| Newly Diagnosed Acute Myeloid Leukemia (Older Patients) | This compound | - | 17.8% (CR+CRp) | - | - | [10] |
| Newly Diagnosed Acute Myeloid Leukemia (Older Patients) | Treatment Choice (Supportive Care or low-dose Cytarabine) | - | 7.8% (CR+CRp) | - | - | [10] |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Nivolumab | Heavily pretreated | 17.1% (all doses) | - | - | [9] |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Nivolumab (3 mg/kg) | Heavily pretreated | 24.3% | - | - | [9] |
| Resectable Stage I-III NSCLC | Neoadjuvant Nivolumab | - | 10% (Partial Response) | 45% (Major Pathologic Response) | - | [11] |
| Advanced Solid Tumors | Pembrolizumab | Pretreated | Varies by tumor type | Varies by tumor type | - | [12] |
Table 2: Preclinical Effects of this compound on Immune Markers
| Cell Line/Model | This compound Concentration/Dose | Marker | Fold Change/Effect | Reference |
| Colorectal Cancer Cell Lines (metastatic 1872 Col) | Not specified | PD-L1 | 10-fold increase | [2][12][13] |
| Colorectal Cancer Cell Lines (metastatic 1872 Col) | Not specified | NY-ESO-1 | 5-fold increase | [2][12][13] |
| Breast Cancer Cell Lines | 3 µM | Various Cancer-Testis Antigens | Upregulation | [3] |
| AML Peripheral Blood Blasts | 20mg/m²/day for 10 days | NY-ESO-1 and MAGEA3/A6 | Induction of expression | [1] |
| NSCLC Cell Lines (SK-MES-1) | 0.44 µM (8h) | Colony Formation | 47.3% reduction | [5][6] |
| NSCLC Cell Lines (NCI-H520) | 0.44 µM (8h) | Colony Formation | 21.7% reduction | [5][6] |
| NSCLC Cell Lines (SK-MES-1 and NCI-H520) | 4.4 µM (8h) | Colony Formation | 76% reduction | [5][6] |
| NSCLC Cell Lines (SK-MES-1 and NCI-H520) | 4.4 µM (24h) | Colony Formation | >90% reduction | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's role in epi-immunotherapy.
In Vitro Treatment of Cancer Cell Lines
Objective: To assess the effect of this compound on gene expression, cell viability, and immunogenicity of cancer cell lines.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., NSCLC, colorectal, melanoma) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO and store at -20°C. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1 µM to 10 µM).[7][14]
-
Treatment: Seed cells in multi-well plates at a predetermined density. After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, 72 hours). For longer-term experiments, the medium containing this compound may need to be refreshed every 24 hours.[15]
-
Downstream Analysis: Following treatment, harvest the cells for various analyses:
-
RNA Extraction and qRT-PCR: To quantify the expression of TAAs, APM components, and other immune-related genes.[3]
-
Flow Cytometry: To analyze the surface expression of MHC class I, PD-L1, and other markers.
-
Western Blotting: To detect protein levels of target genes.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic effects of this compound.[14]
-
In Vivo Mouse Models
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound alone or in combination with immunotherapy in a living organism.
Protocol:
-
Animal Models: Utilize immunodeficient (e.g., NSG) mice for xenograft models with human cancer cell lines or syngeneic mouse models (e.g., C57BL/6) for immunocompetent studies with murine cancer cell lines.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of the mice.[16]
-
This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., PBS with a small amount of DMSO).[14]
-
Dosing and Schedule: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Dosing regimens can vary, for example, 0.1 mg/kg three times a week[8] or 1.25 mg/m² for 5 consecutive days.[17]
-
-
Combination Therapy: For combination studies, administer immunotherapy agents (e.g., anti-PD-1 antibodies) according to established protocols, either concurrently or sequentially with this compound.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Monitor the overall health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors, spleens, and lymph nodes for:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To analyze the immune cell infiltration in the tumor.
-
Flow Cytometry: To characterize immune cell populations in the tumor and lymphoid organs.
-
RNA and Protein Analysis: To assess gene and protein expression changes in the tumor tissue.
-
Cytotoxicity Assay (Chromium-51 Release Assay)
Objective: To measure the ability of cytotoxic T lymphocytes (CTLs) to kill this compound-treated tumor cells.
Protocol:
-
Target Cell Preparation: Treat tumor cells with this compound or vehicle control as described in the in vitro protocol.
-
Chromium-51 Labeling:
-
Co-culture:
-
Plate the labeled target cells in a 96-well V-bottom plate.
-
Add effector cells (e.g., antigen-specific CTLs) at various effector-to-target (E:T) ratios.[4]
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a lysis buffer like Triton X-100).[20]
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for CTL-mediated killing.
-
Measurement of 51Cr Release:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[20]
-
Flow Cytometry for Immune Cell Phenotyping
Objective: To identify and quantify different immune cell populations (e.g., MDSCs, Tregs) in the tumor microenvironment and peripheral blood.
Protocol:
-
Single-Cell Suspension Preparation:
-
Tumors: Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension. Filter the suspension through a cell strainer.
-
Spleen/Lymph Nodes: Mechanically dissociate the tissue and pass through a cell strainer.
-
Peripheral Blood: Collect blood and perform red blood cell lysis.
-
-
Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers specific for the cell populations of interest.
-
MDSCs (Mouse): A common panel includes antibodies against CD45, CD11b, Gr-1 (Ly6G/Ly6C). Further subtyping can be done with Ly6G and Ly6C to distinguish granulocytic and monocytic MDSCs.[21][22][23][24]
-
Tregs (Human/Mouse): A typical panel includes antibodies against CD3, CD4, CD25, and an intracellular stain for FoxP3.[13][15][25][26][27]
-
-
-
Intracellular Staining (for FoxP3):
-
After surface staining, fix and permeabilize the cells using a specialized buffer kit.
-
Incubate the cells with an anti-FoxP3 antibody.
-
-
Data Acquisition: Acquire the stained samples on a flow cytometer.
-
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo) to gate on the cell populations of interest based on their forward and side scatter properties and marker expression.
-
Start with gating on live, single cells, then on broader populations (e.g., CD45+ hematopoietic cells), and subsequently on the specific subsets of interest.
-
RNA Sequencing (RNA-seq)
Objective: To perform a comprehensive analysis of the transcriptome of this compound-treated cells or tumors.
Protocol:
-
RNA Extraction: Isolate high-quality total RNA from cells or tissues using a commercial kit. Perform DNase treatment to remove any contaminating genomic DNA.[28]
-
Library Preparation:
-
RNA QC: Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
mRNA Enrichment or rRNA Depletion: For a focus on protein-coding genes, enrich for poly(A)-tailed mRNA. For a broader view of the transcriptome, deplete ribosomal RNA (rRNA).[29]
-
Fragmentation and cDNA Synthesis: Fragment the RNA and perform reverse transcription to generate first-strand cDNA, followed by second-strand synthesis to create double-stranded cDNA.[29]
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments and amplify the library via PCR.[28][29][30][31][32]
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.
-
Pathway Analysis: Perform gene set enrichment analysis to identify biological pathways that are significantly altered by this compound treatment.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound-mediated epi-immunotherapy.
Caption: Core mechanism of this compound in epi-immunotherapy.
Caption: General experimental workflow for this compound studies.
Caption: this compound's modulation of the tumor microenvironment.
Conclusion and Future Directions
This compound's ability to reprogram the tumor immune landscape provides a strong rationale for its use in epi-immunotherapy. The synergistic effects observed when combining this compound with immune checkpoint inhibitors are particularly promising and have shown significant clinical benefit in some malignancies. Future research should focus on optimizing dosing schedules and identifying predictive biomarkers to select patients most likely to respond to these combination therapies. Further investigation into the complex interplay between this compound, the various components of the tumor microenvironment, and different immunotherapeutic agents will be crucial for the continued development of this innovative treatment paradigm. The detailed protocols and visualized pathways in this guide offer a foundational resource for researchers dedicated to advancing the field of epi-immunotherapy.
References
- 1. Induction of cancer testis antigen expression in circulating acute myeloid leukemia blasts following hypomethylating agent monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Epigenetic Therapy of Non-Small Cell Lung Cancer Using this compound (5-Aza-2′-Deoxycytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Epigenetic Therapy of Non-Small Cell Lung Cancer Using this compound (5-Aza-2′-Deoxycytidine) [frontiersin.org]
- 7. Low-dose this compound enhances the efficacy of viral cancer vaccines for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ASCO Post [ascopost.com]
- 10. Facebook [cancer.gov]
- 11. onclive.com [onclive.com]
- 12. dovepress.com [dovepress.com]
- 13. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The combination of this compound and aspirin inhibits tumor growth and metastasis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 20. revvity.com [revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. oncology.labcorp.com [oncology.labcorp.com]
- 24. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 29. m.youtube.com [m.youtube.com]
- 30. sequencing.roche.com [sequencing.roche.com]
- 31. RNA-seq library preparation for comprehensive transcriptome analysis in cancer cells: The impact of insert size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. documents.thermofisher.com [documents.thermofisher.com]
Decitabine: A Technical Guide to Its Role in Cancer Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decitabine (5-aza-2'-deoxycytidine) is a potent antineoplastic agent with a well-established dual mechanism of action. At high doses, it exhibits cytotoxic effects, while at lower, non-cytotoxic concentrations, it functions as a powerful epigenetic modulator.[1] This guide focuses on the latter, exploring the core mechanisms by which this compound induces differentiation in cancer cells. By inhibiting DNA methyltransferases (DNMTs), this compound leads to genome-wide and promoter-specific DNA hypomethylation.[2] This process reactivates silenced tumor suppressor and differentiation-associated genes, fundamentally altering cellular programming.[3][4] This document provides a detailed overview of the molecular pathways involved, quantitative data on its effects, and the experimental protocols used to elucidate its function, serving as a comprehensive resource for professionals in oncology and drug development.
Core Mechanism of Action: DNA Hypomethylation
The primary mechanism of this compound is the inhibition of DNA methyltransferases, particularly DNMT1.[5] In cancer, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common epigenetic event that leads to their silencing.[6][7]
-
Cellular Uptake and Activation: this compound, a cytidine analog, enters the cell and is phosphorylated into its active triphosphate form (DAC-TP).[8]
-
DNA Incorporation: During the S phase of the cell cycle, DAC-TP is incorporated into newly synthesized DNA in place of deoxycytidine.[2][8]
-
DNMT Trapping: When DNMTs attempt to methylate the cytosine analog, the nitrogen at the 5-position of the azacytosine ring forms an irreversible covalent bond with the enzyme.[2]
-
Enzyme Depletion and Hypomethylation: This "trapping" sequesters and leads to the degradation of DNMTs, preventing the maintenance of methylation patterns during subsequent rounds of DNA replication. The result is a passive, replication-dependent demethylation of the genome.[9]
-
Gene Reactivation: The removal of methyl marks from promoter regions allows for the re-expression of previously silenced genes that can drive cells towards a more differentiated and less malignant state.[10]
Signaling Pathways Modulated by this compound in Cancer Cell Differentiation
This compound-induced hypomethylation impacts multiple signaling pathways critical to cell fate determination. By reactivating key upstream regulators or downstream effectors, this compound can override oncogenic programs and re-engage developmental pathways that lead to differentiation.
NOTCH1 Signaling in Bladder Cancer
In muscle-invasive bladder cancer (MIBC), this compound has been shown to induce differentiation by upregulating the NOTCH1 signaling pathway.[11][12]
-
Mechanism: Low, non-cytotoxic doses of this compound cause demethylation of the NOTCH1 promoter and enhancer regions, leading to increased NOTCH1 transcription and protein expression.[11] The activation of its intracellular domain (ICN1) subsequently reduces the expression of differentiation markers like Cytokeratin 5 (CK5).[11][12] This pathway is also associated with significant IL-6 release, which contributes to morphological changes.[12]
C/EBPα-PU.1 Pathway in Acute Myeloid Leukemia (AML)
In FLT3-ITD positive AML, this compound leverages the C/EBPα-PU.1 signaling axis to induce differentiation and apoptosis.[13]
-
Mechanism: this compound treatment upregulates the expression of the transcription factors C/EBPα and PU.1. PU.1, a master regulator of myeloid differentiation, subsequently binds to the promoter of the FMS-like tyrosine kinase 3 (FLT3) gene, repressing its expression.[13] Downregulation of the constitutively active FLT3-ITD mutant and its downstream targets triggers apoptosis and the expression of myeloid differentiation markers like CD11b.[13]
FOXO Activation in Myelodysplastic Syndromes (MDS)
In MDS, this compound's therapeutic effects are mediated, in part, through the reactivation of Forkhead Box O (FOXO) transcription factors, such as FOXO1 and FOXO3A.[14][15]
-
Mechanism: In MDS cells, FOXO proteins are often inactivated via hyperphosphorylation.[14][15] this compound treatment not only increases the expression of FOXO genes but also reduces their phosphorylation levels, leading to their activation.[15] Active FOXO proteins then translocate to the nucleus and induce the transcription of genes involved in cell cycle arrest (e.g., CDKN1A, CDKN1B), apoptosis, and cellular differentiation.[15]
References
- 1. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Mechanism of action of this compound in treating acute lymphoblastic leukemia [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Demethylation of DNA by this compound in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demethylation of DNA by this compound in cancer chemotherapy - ProQuest [proquest.com]
- 8. This compound promotes the differentiation of poorly differentiated gastric cancer cells and enhances the sensitivity of NK cell cytotoxicity via TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound, a DNA-demethylating agent, promotes differentiation via NOTCH1 signaling and alters immune-related pathways in muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Modulation of FLT3 through this compound-activated C/EBPa-PU.1 signal pathway in FLT3-ITD positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Induces Change of Biological Traits in Myelodysplastic Syndromes via FOXO1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-Induced Changes in Human Myelodysplastic Syndrome Cell Line SKM-1 Are Mediated by FOXO3A Activation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Models for Studying the Effects of Decitabine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical models utilized to investigate the therapeutic effects of Decitabine, a DNA methyltransferase (DNMT) inhibitor. This compound has garnered significant interest for its ability to induce gene re-expression and exert anti-tumor activity in various malignancies. This document details the in vitro, in vivo, and ex vivo models that form the foundation of our understanding of this compound's mechanism of action and preclinical efficacy.
In Vitro Models: Cellular Systems for Mechanistic Insights
In vitro models are indispensable for dissecting the molecular mechanisms of this compound and for high-throughput screening. These models primarily involve the use of established cancer cell lines and primary tumor cells.
Cancer Cell Lines
A diverse range of human cancer cell lines has been employed to study this compound's effects across different tumor types. These studies are crucial for determining dose-dependent responses, identifying molecular determinants of sensitivity, and elucidating the signaling pathways modulated by the drug.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (hours) | Assay Method |
| K562 | Chronic Myeloid Leukemia | 0.26 ± 0.02 | 96 | Trypan Blue |
| K562/DAC (Resistant) | Chronic Myeloid Leukemia | 3.16 ± 0.02 | 96 | Trypan Blue |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 84.461 | 72 | CCK-8 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10.113 | 96 | CCK-8 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Not specified | - | CCK-8 |
| Raji | Burkitt's Lymphoma | 0.054 | Not specified | Not specified |
| Jurkat | T-cell Leukemia | 1.2 | Not specified | Not specified |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | - | Not specified |
| ML-1 | Acute Myeloid Leukemia | Not specified | - | Not specified |
| Breast Cancer Lines | Breast Cancer (various subtypes) | 0.001 - 0.074 | 72 | Colony-forming assay |
Experimental Protocol: Determination of IC50 using MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (5-aza-2'-deoxycytidine)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of this compound in complete medium to achieve a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the highest concentration of solvent used).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
In Vivo Models: Evaluating Systemic Efficacy and Toxicity
In vivo models are critical for assessing the anti-tumor efficacy, pharmacokinetics, pharmacodynamics, and toxicity of this compound in a whole-organism context.
Xenograft Models
Xenograft models involve the transplantation of human cancer cells or tissues into immunodeficient mice.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into mice (e.g., NOD/SCID or NSG mice). These models are useful for evaluating the effect of this compound on tumor growth and metastasis. For instance, this compound has been shown to suppress tumor growth and pulmonary metastasis in murine models of 4T1 mammary carcinoma and MC38 colon adenocarcinoma[1][2].
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor. Studies using T-cell lymphoblastic lymphoma (T-LBL) PDX models have demonstrated that this compound treatment leads to prolonged lymphoma-free survival[3][4].
Syngeneic Models
Syngeneic models utilize immunocompetent mice, allowing for the investigation of the interplay between this compound treatment and the host immune system. These models are crucial for studying the immunomodulatory effects of this compound. For example, in a mouse EL4 tumor model, this compound treatment resulted in the infiltration of IFN-γ producing T lymphocytes and induced tumor rejection, an effect that was dependent on CD8+ T cells[5].
Table 2: Summary of In Vivo Studies with this compound
| Model Type | Cancer Type | Mouse Strain | This compound Dose and Schedule | Key Findings |
| Xenograft (CDX) | MLL-rearranged ALL | NSG | 0.1 mg/kg, intraperitoneally, three times a week | Prolonged survival by 8.5 days, but insufficient to prevent leukemia outgrowth[6][7]. |
| Xenograft (CDX) | 4T1 Mammary Carcinoma | BALB/c and Nude | Subcutaneous injection every other day for 3-4 weeks | Suppressed tumor growth and pulmonary metastasis[1][2]. |
| Xenograft (CDX) | MC38 Colon Adenocarcinoma | C57BL/6 and Nude | Subcutaneous injection every other day for 3-4 weeks | Inhibited tumor growth[1][2]. |
| Xenograft (PDX) | T-cell Lymphoblastic Lymphoma (T-LBL) | Not specified | 0.5 mg/kg, intraperitoneally, daily for 5 days (1 or 2 cycles) | Prolonged lymphoma-free survival in all PDX models[3][4]. |
| Syngeneic | High-grade Sarcoma | Not specified | Not specified | Combination with gemcitabine improved survival and slowed tumor growth in an immune-independent manner[8]. |
| Syngeneic | EL4 Lymphoma | C57BL/6 | 1.0 mg/kg, once daily for 5 days | Induced anti-tumor CTL responses and tumor rejection[5]. |
| Syngeneic | 4T1 Triple-Negative Breast Cancer | Not specified | Low-dose | In combination with a viral cancer vaccine, showed higher tumor growth control[9][10]. |
Experimental Protocol: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Complete cell culture medium
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile saline or PBS)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep cells on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using an approved method.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dose and schedule (e.g., intraperitoneal or subcutaneous injection).
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the predetermined endpoint size or if signs of distress are observed, following institutional guidelines.
-
Excise the tumors for further analysis, such as histology, immunohistochemistry, RNA sequencing, or Western blotting.
-
Analyze the tumor growth data to determine the efficacy of this compound treatment.
-
Ex Vivo Models: Bridging the Gap Between In Vitro and In Vivo
Ex vivo models involve the culture and treatment of patient-derived tissues or cells outside the body, in a controlled laboratory setting. These models offer a more physiologically relevant system than cell lines while allowing for more controlled experimental conditions than in vivo studies.
-
Primary Patient Samples: Freshly isolated tumor cells or peripheral blood mononuclear cells (PBMCs) from patients can be treated with this compound to assess its direct effects on primary malignant cells.
-
Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can be used to study this compound's effects on a more complex, self-organized structure that mimics the in vivo tumor architecture[11].
Signaling Pathways and Experimental Workflows
This compound exerts its effects through the modulation of various signaling pathways. Understanding these pathways is crucial for identifying biomarkers of response and developing rational combination therapies.
This compound's Mechanism of Action
This compound is a hypomethylating agent that acts as a DNA methyltransferase (DNMT) inhibitor.[12] It is a prodrug that, after cellular uptake and phosphorylation, is incorporated into DNA.[13] This incorporation traps DNMT enzymes, leading to their degradation and subsequent global DNA hypomethylation.[12][13] This process can lead to the re-expression of silenced tumor suppressor genes.[13]
Caption: this compound's mechanism of action leading to DNA hypomethylation.
PI3K/AKT/mTOR Signaling Pathway
Studies have shown that this compound can inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a key role in cell proliferation, survival, and growth.[14][15]
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.
Viral Mimicry and Interferon Response
This compound can induce the expression of endogenous retroviruses (ERVs), leading to the production of double-stranded RNA (dsRNA).[1][2][16] This dsRNA can trigger a "viral mimicry" response, activating interferon (IFN) signaling pathways and promoting an anti-tumor immune response.[1][2][16]
Caption: this compound-induced viral mimicry and interferon response.
Experimental Workflow: RNA Sequencing Analysis
RNA sequencing (RNA-seq) is a powerful tool to investigate the global transcriptomic changes induced by this compound.
Caption: A typical experimental workflow for RNA sequencing analysis.
Conclusion
Preclinical models are fundamental to the continued development and optimization of this compound therapy. In vitro systems provide a platform for mechanistic studies and initial drug screening, while in vivo models are essential for evaluating efficacy and safety in a physiological context. Ex vivo models offer a valuable bridge between these two approaches. The integration of data from these diverse models, coupled with a deep understanding of the underlying signaling pathways, will be critical for advancing the clinical application of this compound and improving patient outcomes.
References
- 1. Specific molecular signatures predict this compound response in chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.7. RNA Sequencing (RNA-Seq) and Data Analysis [bio-protocol.org]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 8. Recurrent transcriptional responses in AML and MDS patients treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of this compound incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Bridging Discovery and Treatment: Cancer Biomarker [mdpi.com]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 13. Establishment and molecular characterization of this compound‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Mechanism of this compound response in MDS/AML patients - EGA European Genome-Phenome Archive [ega-archive.org]
Decitabine's impact on the tumor microenvironment
An In-depth Technical Guide to Decitabine's Impact on the Tumor Microenvironment
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (DAC), a DNA hypomethylating agent, has emerged as a significant modulator of the tumor microenvironment (TME). Beyond its direct cytotoxic effects at high doses, low-dose this compound orchestrates a complex, multi-faceted reprogramming of the TME, transforming it from an immunosuppressive to an immunopermissive state. This guide provides a comprehensive technical overview of the mechanisms through which this compound impacts the cellular and non-cellular components of the TME, modulates critical signaling pathways, and ultimately enhances anti-tumor immunity. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to provide a thorough resource for researchers in oncology and drug development.
Core Mechanism of Action: DNA Hypomethylation
This compound is a nucleoside analog of 2'-deoxycytidine.[1] Upon incorporation into replicating DNA, it covalently traps DNA methyltransferase 1 (DNMT1) to the DNA strand, leading to the enzyme's degradation.[1][2] This action inhibits DNA methylation, an epigenetic modification that frequently silences tumor suppressor genes and immune-related genes in cancer cells.[1] The resulting DNA hypomethylation reactivates the expression of these silenced genes, which is the foundational mechanism for this compound's influence on the TME.[1][2][3] At lower, non-cytotoxic doses, this hypomethylating activity is predominant, leading to cellular differentiation and re-expression of genes critical for immune recognition.[2]
Caption: this compound's core mechanism of action.
Modulation of Immune Cell Populations in the TME
This compound significantly alters the composition and function of immune cells within the tumor, shifting the balance from immunosuppression to active anti-tumor immunity.
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a key driver of immunosuppression in the TME. This compound has a dual effect on these cells:
-
Depletion: It directly reduces the MDSC population by inducing apoptosis and arresting the cell cycle.[4]
-
Functional Reprogramming: It promotes the differentiation of surviving MDSCs into M1-like macrophages, which have anti-tumor properties.[4] This is accompanied by the downregulation of immunosuppressive genes (e.g., S100a9, Vegf, Nos2) and the upregulation of genes associated with immune activation (e.g., Ddx58, Ccl5, Cxcl10).[4] This reprogramming alleviates immunosuppression and enhances anti-tumor immunity.[4] In multiple myeloma models, this compound-mediated depletion of monocytic MDSCs (M-MDSCs) inhibited tumor cell proliferation and enhanced T-cell responses.[5]
Caption: this compound's dual impact on MDSCs.
T Lymphocytes
This compound enhances the activity of cytotoxic T lymphocytes (CTLs) through several mechanisms:
-
Increased T-Cell Infiltration: Treatment with this compound leads to a significant increase in the infiltration of CD8+ and CD4+ T-cells into the tumor.[6][7][8] This is partly due to the upregulated expression of T-cell-recruiting chemokines like CXCL9 and CXCL10.[6]
-
Enhanced T-Cell Activation: Low-dose this compound promotes the activation, proliferation, and cytotoxicity of T-cells.[9] In CD4+ T-cells, it augments IFN-γ production and anti-tumor activity by enhancing NF-κB activation.[9]
-
Overcoming Immune Tolerance: By inducing the expression of the T-cell co-stimulatory molecule CD80 on cancer cells, this compound can overcome immune tolerance and elicit a potent tumor-specific CTL response.[10]
-
Reduction of Regulatory T-cells (Tregs): In some cancer models, such as 4T1 breast cancer, this compound treatment has been shown to reduce the presence of immunosuppressive Tregs within the TME.[11][12]
Macrophages and Dendritic Cells (DCs)
This compound treatment promotes a shift towards a pro-inflammatory M1 macrophage phenotype and enhances the activation of dendritic cells.[13] This contributes to a more robust anti-tumor immune response by improving antigen presentation and cytotoxic activity.[13]
Modulation of Immune Signaling and Molecules
This compound's epigenetic reprogramming triggers key immune pathways and increases the visibility of cancer cells to the immune system.
Induction of Viral Mimicry and Interferon (IFN) Signaling
A crucial mechanism for this compound's immunomodulatory effect is the induction of a "viral mimicry" state.[14]
-
ERV Activation: Hypomethylation leads to the transcription of endogenous retroviruses (ERVs), which are normally silenced elements in the genome.[14][15]
-
dsRNA Sensing: The resulting double-stranded RNA (dsRNA) from ERVs is recognized by intracellular sensors, mimicking a viral infection.[15]
-
IFN Pathway Activation: This triggers the Type I Interferon (IFN-I) signaling pathway, often involving factors like IRF7.[4][14] The subsequent production of IFN-I proteins has direct anti-proliferative effects and further stimulates the adaptive immune system.[14][16]
Caption: this compound-induced viral mimicry and IFN response.
Upregulation of Tumor Antigens and MHC Molecules
For an effective T-cell response, cancer cells must present recognizable antigens via Major Histocompatibility Complex (MHC) molecules.
-
Cancer-Testis Antigens (CTAs) & Neoantigens: this compound induces the expression of CTAs and potential neoantigens in tumor cells, increasing their immunogenicity.[17]
-
MHC Class I: It upregulates the expression of MHC class I molecules on the surface of cancer cells, which is essential for the presentation of these antigens to CD8+ CTLs.[6][11] This enhances tumor cell recognition and subsequent killing by T-cells.
Regulation of Immune Checkpoints
This compound can upregulate the expression of immune checkpoint molecules, including PD-L1, on tumor cells.[6] While this may seem counterintuitive, this effect can sensitize tumors to immune checkpoint inhibitor (ICI) therapies. By increasing both T-cell infiltration and PD-L1 expression, this compound "primes" the TME, making it more responsive to blockade of the PD-1/PD-L1 axis.[6][7][8]
Impact on the Non-Cellular TME
While the primary focus has been on immune cells, the non-cellular components of the TME are also implicated.
-
Extracellular Matrix (ECM): The ECM is a critical component of the TME that can act as a barrier to therapy and immune infiltration.[18][19] Cancer progression involves extensive ECM remodeling, often driven by cancer-associated fibroblasts (CAFs).[18][19] While direct, extensive research on this compound's effect on ECM remodeling is still emerging, its ability to reprogram stromal cells suggests a potential role in altering the ECM's composition and density, which could indirectly facilitate immune cell access to the tumor core.
-
Angiogenesis: this compound treatment has been associated with a decrease in cytokines that regulate angiogenesis, such as CXCL5, suggesting it may help normalize the tumor vasculature.[20]
Quantitative Data Summary
The following tables summarize key quantitative findings from pre-clinical studies.
Table 1: this compound-Induced Gene Expression Changes in MDSCs
| Gene Category | Gene | Regulation | Function | Citation |
|---|---|---|---|---|
| Immunosuppressive | S100a9, S100a8 | Downregulated | MDSC recruitment and function | [4] |
| Vegf | Downregulated | Angiogenesis, immunosuppression | [4] | |
| Cxcr2 | Downregulated | MDSC trafficking | [4] | |
| Nos2 | Downregulated | Nitric oxide production, T-cell suppression | [4] | |
| Immune Activation | Ddx58 (RIG-I) | Upregulated | Innate immune sensing | [4] |
| Isg15 | Upregulated | Interferon-stimulated gene | [4] |
| | Ccl5, Cxcl9, Cxcl10 | Upregulated | T-cell chemoattractants |[4] |
Table 2: Effects of this compound on Immune Cell Infiltration in the TME
| Cancer Model | Treatment | Change in CD8+ T-cells | Change in CD4+ T-cells | Change in MDSCs | Citation |
|---|---|---|---|---|---|
| Pancreatic (KPC mice) | This compound | Significant Increase | Increase | Not Reported | [7][8] |
| Colorectal (in vivo) | This compound | Increase | Not Reported | Not Reported | [6] |
| Melanoma (B16) | This compound + ODN1826 | Not specified | Not specified | Decrease (CD11b+Gr1+) | [13] |
| T-cell Lymphoma (EL4) | this compound | Increase (IFN-γ+) | Increase | Not Reported |[10] |
Table 3: Summary of In Vivo this compound Treatment Protocols and Outcomes
| Cancer Model | Mouse Strain | This compound Dose & Schedule | Key Outcomes | Citation |
|---|---|---|---|---|
| Sarcoma | 129/SvJae | 0.2 mg/kg, 5 doses | Monotherapy did not slow tumor growth. Synergistic with Gemcitabine. | [3][15] |
| T-cell Lymphoma (EL4) | C57BL/6 | 1.0 mg/kg, daily for 5 days | Tumor rejection, increased T-cell infiltration. | [10] |
| Pancreatic (KPC) | KPC mice | 3 cycles (5 days on, 2 off) | Increased tumor necrosis, increased CD8+ TILs, prolonged survival with anti-PD-1. | [7] |
| T-LBL (PDX) | NSG | 0.5 mg/kg, 1-2 cycles (5 days on, 2 off) | Significantly prolonged survival. | [21] |
| AML (WEHI-3) | Balb/c | 0.5 mg/kg, daily for 5 days | Enhanced survival when combined with cytarabine and lymphocyte infusion. |[22] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and further investigation. Below are representative protocols derived from the literature.
Protocol 1: In Vivo Murine Tumor Model for TME Analysis
This protocol is a composite based on studies in pancreatic, lymphoma, and sarcoma models.[3][7][10][21]
-
Animal Model: C57BL/6 or Balb/c mice, 6-8 weeks old. For patient-derived xenograft (PDX) models, immunodeficient strains (e.g., NSG) are used.[21]
-
Tumor Cell Inoculation:
-
Syngeneic tumor cells (e.g., 1x10⁴ EL4 cells) are injected subcutaneously (s.c.) into the flank of the mouse.[10][23]
-
For leukemia models, cells (e.g., 1x10⁵ WEHI-3) may be injected intraperitoneally (i.p.).[22]
-
Tumor growth is monitored by caliper measurements, with volume calculated as (Length x Width²)/2.[23]
-
-
This compound Preparation and Administration:
-
This compound is dissolved in a vehicle like DMSO and then diluted in PBS for injection.[14]
-
Treatment is initiated when tumors become palpable or reach a specific volume (e.g., ~100 mm³).[9]
-
A common low-dose regimen is 0.5 - 1.0 mg/kg body weight, administered i.p. once daily for 5 consecutive days.[10][21][22] Cycles can be repeated after a rest period (e.g., 2 days off).[21]
-
-
Endpoint Analysis:
-
Survival: Mice are monitored until a predetermined endpoint (e.g., tumor volume >1.5 cm³).[9]
-
TME Analysis: At a set time point (e.g., 7-10 days after treatment), mice are sacrificed. Tumors are excised, weighed, and processed.[10]
-
Flow Cytometry: Tumors are mechanically and enzymatically dissociated into single-cell suspensions. Cells are then stained with fluorescently-conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD11b, Gr-1) to quantify immune populations.[10]
-
Immunohistochemistry (IHC): Tumors are fixed, sectioned, and stained for markers like Ki67 (proliferation), CD8 (T-cells), and p21.[7]
-
Caption: A typical in vivo experimental workflow.
Protocol 2: In Vitro T-Cell Proliferation Assay
This protocol is based on methods to assess the direct effect of this compound on T-cells.[9]
-
Cell Isolation: Purify CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
-
Activation: Activate purified T-cells for 24 hours using plate-bound anti-CD3/CD28 antibodies and recombinant IL-2.
-
CFSE Labeling: Label the activated T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
-
This compound Treatment: Culture the CFSE-labeled cells with a low concentration of this compound (e.g., 10 nM) or a vehicle control (PBS) for 3 days.
-
Analysis: Analyze the CFSE fluorescence by flow cytometry. A reduction in fluorescence intensity indicates cell proliferation.
Conclusion and Future Directions
This compound fundamentally reshapes the tumor microenvironment by reversing epigenetic silencing. Its ability to deplete and reprogram MDSCs, enhance T-cell infiltration and function, and induce a "viral mimicry" state provides a strong rationale for its use in immuno-oncology. The quantitative data and experimental protocols outlined in this guide demonstrate that low-dose this compound can convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.
For drug development professionals, these findings highlight the immense potential of this compound as a combination partner for immune checkpoint inhibitors and other immunotherapies. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this compound-based immune modulation, optimizing dosing schedules to maximize immunomodulatory effects while minimizing toxicity, and exploring its impact on other TME components like cancer-associated fibroblasts and the extracellular matrix in greater detail.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Augmenting chemotherapy with low-dose this compound through an immune-independent mechanism [insight.jci.org]
- 4. This compound suppresses MDSC-induced immunosuppression through dual functional mechanism and inhibits melanoma metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound shows potent anti-myeloma activity by depleting monocytic myeloid-derived suppressor cells in the myeloma microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A DNA hypomethylating drug alters the tumor microenvironment and improves the effectiveness of immune checkpoint inhibitors in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low Dose this compound Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]
- 11. Low-dose this compound enhances the efficacy of viral cancer vaccines for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose this compound enhances the efficacy of viral cancer vaccines for immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of low-dose this compound on immune effector and suppressor responses in melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Augmenting chemotherapy with low-dose this compound through an immune-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical efficacy and tumour microenvironment influence of this compound plus R‐CHOP in patients with newly diagnosed diffuse large B‐Cell lymphoma: Phase 1/2 and biomarker study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. The Interplay between Extracellular Matrix Remodeling and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Functional Role of Extracellular Matrix Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pre-Clinical Evaluation of the Hypomethylating Agent this compound for the Treatment of T-Cell Lymphoblastic Lymphoma [mdpi.com]
- 22. This compound-based chemotherapy followed by haploidentical lymphocyte infusion improves the effectiveness in elderly patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Investigating the Off-Target Landscape of Decitabine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine) is a cornerstone of epigenetic therapy, primarily recognized for its role as a DNA methyltransferase (DNMT) inhibitor. Its canonical mechanism involves incorporation into DNA, where it covalently traps DNMTs, leading to passive DNA demethylation during subsequent replication cycles and the re-expression of silenced tumor suppressor genes.[1][2] However, a growing body of in vitro evidence reveals that this compound's cellular impact extends far beyond this primary mechanism. Understanding these off-target effects is critical for a comprehensive grasp of its therapeutic efficacy, potential side effects, and for the rational design of combination therapies. This guide provides an in-depth exploration of this compound's off-target activities, complete with experimental protocols, quantitative data summaries, and pathway visualizations to facilitate further research in this area.
Core Off-Target Mechanisms of this compound
This compound's off-target effects are multifaceted, often dose-dependent, and can vary between different cell types.[1][3] At higher concentrations, direct cytotoxicity is more pronounced, while lower doses tend to favor hypomethylation.[1] Key off-target activities include the induction of cellular stress, cell cycle arrest, apoptosis, and modulation of critical signaling pathways, often independent of its DNA demethylation activity.[4][5]
DNA Damage Response and Cell Cycle Arrest
A significant off-target effect of this compound is the induction of a DNA damage response. The covalent trapping of DNMTs on DNA by incorporated this compound is recognized by the cell as a DNA lesion.[2][6] This triggers a DNA damage response that can lead to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[4][7] If the damage is too extensive, this response can pivot towards apoptosis.[5] Studies in non-small cell lung cancer cell lines have shown that this compound can cause an increase in cells in the G2/M phase.[7] Similarly, in murine melanoma cells, this compound's anti-proliferative effect was primarily associated with G2/M cell cycle arrest rather than apoptosis.[4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines, and this effect is not solely a consequence of gene re-expression.[8][9] Several mechanisms contribute to this pro-apoptotic activity:
-
Reactive Oxygen Species (ROS) Generation: this compound has been shown to increase intracellular ROS levels.[9][10] This oxidative stress can lead to the collapse of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[9][11] The use of ROS scavengers, such as N-acetyl-L-cysteine, has been demonstrated to block this compound-induced apoptosis.[9][11]
-
Caspase Activation: The apoptotic cascade induced by this compound is often caspase-dependent.[9] This involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), leading to the cleavage of cellular substrates and programmed cell death.[11]
-
Modulation of Apoptotic Regulators: this compound can alter the expression of key proteins involved in apoptosis. This includes the downregulation of anti-apoptotic proteins like Bcl-2, XIAP, cIAP-1, and cIAP-2, and the cleavage of pro-apoptotic proteins like Bid.[9][11]
Modulation of Cellular Signaling Pathways
This compound can influence critical intracellular signaling pathways, further contributing to its off-target effects.
-
PI3K/AKT/mTOR Pathway: In T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound has been shown to inhibit the PI3K/AKT/mTOR pathway.[8] At lower concentrations (1 and 10 µM), it downregulates the expression of PI3K, AKT, and mTOR, while upregulating the tumor suppressor PTEN.[8] This inhibition contributes to the observed reduction in cell viability.[8]
-
Protein Kinase C δ (PKCδ): Research has indicated that PKCδ is involved in the this compound-mediated degradation of DNMT1, a process that does not require the formation of a covalent bond between DNMT1 and this compound-incorporated DNA.[5]
Autophagy
Recent studies have highlighted a connection between this compound treatment and the induction of autophagy, a cellular process of self-digestion. In myeloid leukemia cells, this compound downregulates the TP53-induced glycolysis and apoptosis regulator (TIGAR), which in turn activates autophagy.[10] This is evidenced by the upregulation of autophagy-related proteins like LC3, Beclin-1, ATG3, and ATG-5, and the promotion of autophagosome formation.[10][12] The interplay between this compound-induced autophagy and apoptosis is an active area of investigation.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound's effects.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Assay | Concentration(s) | Effect | Reference(s) |
| K1735M2 (Murine Melanoma) | MTT Assay | Time- and dose-dependent | Strong inhibition of proliferation | [4] |
| Molt4 (T-ALL) | Annexin V-FITC/PI | 1, 10, 50 µM | Apoptosis rates of 20.9%, 43.7%, and 62.38%, respectively | [8] |
| U937 and HL60 (Human Leukemia) | Not specified | Concentration- and time-dependent | Significant inhibition of cell growth via apoptosis | [9] |
| A549 (NSCLC) | Cell Viability Assay | Not specified | Relatively insensitive to this compound-induced cell death | [7] |
| H1299 (NSCLC) | Cell Viability Assay | EC50 of 5.1 µM | Sensitive to this compound | [7] |
| Primary NK cells (from AML patients) | CCK-8 Assay | Increasing concentrations | Decreased viability | [3] |
Table 2: this compound's Impact on Cell Cycle Distribution
| Cell Line | Assay | Concentration(s) | Effect | Reference(s) |
| K1735M2 (Murine Melanoma) | Not specified | Dose-dependent | G2/M cell cycle arrest | [4] |
| Molt4 (T-ALL) | Not specified | Not specified | Arrested cells in the G2 phase | [8] |
| A549 (NSCLC) | Cell Cycle Analysis | Not specified | Increase of cells in G2/M | [7] |
Table 3: Modulation of Key Proteins and Genes by this compound
| Cell Line | Target Molecule | Regulation | Effect | Reference(s) |
| Molt4 (T-ALL) | PI3K, AKT, mTOR, P70S6 | Downregulation (at 1 and 10 µM) | Inhibition of pro-survival pathway | [8] |
| Molt4 (T-ALL) | PTEN | Upregulation (at 1 and 10 µM), Downregulation (at 50 µM) | Context-dependent regulation | [8] |
| U937 and HL60 (Human Leukemia) | Bcl-2, XIAP, cIAP-1, cIAP-2 | Downregulation | Promotion of apoptosis | [9] |
| HL-60 and K562 (Myeloid Leukemia) | TIGAR | Downregulation | Induction of ROS and apoptosis, activation of autophagy | [10] |
| HL-60 | LC3, Beclin-1, ATG3, ATG5 | Upregulation | Activation of autophagy | [10] |
| HL-60 | p62 | Downregulation | Activation of autophagy | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's off-target effects.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10⁴ cells/ml in 100 µl of culture medium per well.[8]
-
After 24 hours of incubation at 37°C, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.00625 to 100 µM).[8] Include a negative control (without this compound).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (Annexin V binding) and membrane integrity (PI staining).
-
Protocol:
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension to a flow cytometry tube.
-
Add 5 µl of FITC Annexin V and 5 µl of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Cell Cycle Analysis
-
Principle: Uses a fluorescent dye (e.g., Propidium Iodide) that binds to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Culture and treat cells with this compound as required.
-
Harvest approximately 1 x 10⁶ cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
-
Principle: Detects specific proteins in a sample to analyze their expression levels.
-
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, caspases, PI3K, AKT, TIGAR) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
This compound's Dual Mechanism of Action
Caption: On-target vs. off-target mechanisms of this compound.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's off-target effects.
ROS-Mediated Apoptosis Pathway
Caption: this compound-induced ROS-mediated apoptosis.
Conclusion
The in vitro effects of this compound are a complex interplay of its canonical DNA hypomethylating activity and a diverse array of off-target actions. The induction of a DNA damage response, cell cycle arrest, ROS-mediated apoptosis, and the modulation of key signaling pathways are crucial components of its overall mechanism of action. A thorough understanding of these off-target effects, facilitated by the standardized experimental approaches outlined in this guide, is essential for optimizing its clinical application, identifying predictive biomarkers, and developing more effective combination therapies in cancer treatment. Future research should continue to dissect the context-dependent nature of these effects to fully harness the therapeutic potential of this compound.
References
- 1. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Frontiers | Concentration-Dependent this compound Effects on Primary NK Cells Viability, Phenotype, and Function in the Absence of Obvious NK Cells Proliferation–Original Article [frontiersin.org]
- 4. This compound, independent of apoptosis, exerts its cytotoxic effects on cell growth in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Insights into the Molecular Mechanism of Action of DNA Hypomethylating Agents: Role of Protein Kinase C δ in this compound-Induced Degradation of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The type of DNA damage response after this compound treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azacitidine and this compound have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a DNA methyltransferase inhibitor, induces apoptosis in human leukemia cells through intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Downregulates TIGAR to Induce Apoptosis and Autophagy in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-Induced Changes in Human Myelodysplastic Syndrome Cell Line SKM-1 Are Mediated by FOXO3A Activation - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine's Dose-Dependent Dichotomy: A Technical Guide to its Dual Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Decitabine (5-aza-2'-deoxycytidine), a cornerstone in the epigenetic therapy of myeloid malignancies, exhibits a fascinating and clinically crucial dose-dependent dual mechanism of action. At low concentrations, it functions primarily as a DNA hypomethylating agent, leading to the reactivation of silenced tumor suppressor genes and subsequent cell differentiation. Conversely, at higher concentrations, this compound's cytotoxic properties become prominent, inducing cell cycle arrest and apoptosis through DNA damage pathways. This guide provides an in-depth technical exploration of this dual mechanism, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The epigenetic landscape of cancer is characterized by widespread alterations in DNA methylation patterns, often leading to the silencing of tumor suppressor genes. This compound, a nucleoside analogue of deoxycytidine, is a potent inhibitor of DNA methyltransferases (DNMTs). Its incorporation into replicating DNA covalently traps DNMTs, leading to their degradation and a subsequent passive demethylation of the genome. This activity forms the basis of its therapeutic efficacy, particularly in myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, the clinical and cellular responses to this compound are intricately linked to its dosage, a critical consideration for optimizing therapeutic strategies. This guide dissects the molecular underpinnings of this compound's concentration-dependent effects.
The Dual Mechanism of Action
This compound's mechanism of action pivots on its concentration. This duality is summarized below:
-
Low-Dose Mechanism: DNA Hypomethylation and Gene Reactivation. At nanomolar concentrations, this compound's primary effect is the inhibition of DNMT1, leading to a reduction in global and gene-specific DNA methylation. This hypomethylation can reverse the epigenetic silencing of tumor suppressor genes, such as p15INK4b and others, restoring their expression and promoting cellular differentiation and growth arrest.
-
High-Dose Mechanism: Cytotoxicity, Cell Cycle Arrest, and Apoptosis. At micromolar concentrations, the extensive incorporation of this compound into DNA leads to the formation of a high number of DNMT-DNA adducts. These adducts are recognized as a form of DNA damage, triggering a DNA damage response (DDR). This, in turn, activates signaling pathways that lead to cell cycle arrest, primarily at the G2/M phase, and ultimately, apoptosis.
The logical relationship between this compound's dose and its downstream cellular effects is illustrated in the following diagram:
Quantitative Data on Dose-Dependent Effects
The differential effects of this compound at varying concentrations have been quantified in numerous studies. The following tables summarize key findings.
Table 1: Dose-Dependent Effects on DNA Methylation
| Cell Line | This compound Concentration | Duration of Treatment | Change in Global DNA Methylation | Key Gene Demethylation | Reference |
| ML-2 (AML) | 100 nM | 48 hours | Decrease to 1.9% from 3.7% baseline | Not specified | |
| Kasumi-1 (AML) | 2.5 µM | 48 hours | Decrease to 55.6% of baseline | Not specified | |
| THP-1 (AML) | 0.3 µM | 48 hours | Maximal hypomethylation observed | Not specified | |
| KG-1a (AML) | 0.3 µM | 48 hours | Maximal hypomethylation observed | Not specified | |
| Patient Samples (MDS/AML) | 20 mg/m²/day x 5 days | Day 12 | 10.2% decrease from baseline | p15, miR-124a |
Table 2: Dose-Dependent Effects on Cell Viability and Apoptosis
| Cell Line | This compound Concentration | Duration of Treatment | IC50 | Apoptosis Rate | Reference |
| Molt4 (T-ALL) | 1, 10, 50 µM | Not specified | 10.113 µM (96h) | 20.9%, 43.7%, 62.38% respectively | |
| K562 (CML) | 2, 5, 10 mmol/L | 24, 48, 72 hours | Not specified | Significant increase in apoptosis | |
| HL-60 (AML) | 0.25, 0.50, 1.00 µM | 24 hours | Not specified | Dose-dependent increase | |
| K1735M2 (Melanoma) | Not specified | Time & Dose-dependent | Not specified | Not the primary mechanism |
Table 3: Dose-Dependent Effects on Cell Cycle
| Cell Line | this compound Concentration | Duration of Treatment | Effect on Cell Cycle | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Myeloma/Lymphoblastic | 10⁻⁶ - 10⁻⁷ M | Not specified | G1 and G2/M arrest | | | Molt4 (T-ALL) | 50 µM | 96 hours | G2 phase arrest (35.31% of cells) | | | AGS (Gastric Cancer) | Not specified | Not specified | G2/M arrest | | | A549 (Lung Cancer) | Not specified | Not specified | G2/M arrest | |
Key Signaling Pathways
This compound's effects on cell cycle and apoptosis are mediated by distinct signaling pathways.
p21(WAF1) and p38 MAP Kinase Pathways in Cell Cycle Arrest
At lower, non-cytotoxic doses, this compound can induce G1 cell cycle arrest through the transcriptional induction of p21(WAF1). This induction can occur independently of p53 and is associated with the release of histone deacetylase 1 (HDAC1) from the p21(WAF1) promoter, even in the absence of promoter demethylation. At higher doses, this compound activates the p38 MAP kinase pathway, which is required for G2/M arrest.
Apoptosis Induction Pathways
At higher concentrations, this compound-induced DNA damage triggers apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases and can be mediated by the generation of reactive oxygen species (ROS). The PI3K/AKT/mTOR pathway is also implicated, with this compound treatment leading to the downregulation of pro-survival proteins like PI3K, AKT, and mTOR, and the upregulation of the tumor suppressor PTEN.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate this compound's mechanism of action.
DNA Methylation Analysis by Pyrosequencing
This protocol outlines the steps for quantifying DNA methylation changes in response to this compound treatment.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from this compound-treated and control cells or tissues using a commercially available kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
Sodium Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite using a kit such as the EpiTect Bisulfite Kit (Qiagen). This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the target region of interest (e.g., the promoter of a tumor suppressor gene). One of the PCR primers should be biotinylated.
-
Pyrosequencing: Perform pyrosequencing using a PyroMark system (Qiagen). The biotinylated PCR product is captured on streptavidin-coated beads, and the non-biotinylated strand is removed. A sequencing primer is then annealed to the template, and the sequencing reaction is initiated with the addition of nucleotides in a specified order.
-
Data Analysis: The pyrograms are analyzed using the PyroMark software to quantify the ratio of cytosine to thymine at each CpG site, which corresponds to the percentage of methylation.
Gene Expression Analysis by RT-qPCR
This protocol details the measurement of gene expression changes, such as the reactivation of tumor suppressor genes, following this compound treatment.
Methodology:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a method like TRIzol reagent (Invitrogen) or an RNeasy Mini Kit (Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. The reaction mixture typically includes cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression level of the target gene is normalized to the reference gene and then compared between the treated and control samples to determine the fold change in expression.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effects of this compound on cell cycle distribution.
Methodology:
-
Cell Harvest and Fixation: Harvest cells by trypsinization or scraping, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis by Western Blot
This protocol details the detection of key apoptosis-related proteins to confirm the induction of apoptosis by this compound.
Methodology:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
This compound's dose-dependent dual mechanism of action underscores the complexity and elegance of epigenetic therapies. At low doses, its ability to reverse DNA hypermethylation and reactivate tumor suppressor genes offers a targeted approach to reprogramming the cancer epigenome. At higher doses, its cytotoxic effects provide a means of directly eliminating malignant cells. A thorough understanding of these distinct mechanisms, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development and optimization of this compound-based therapeutic strategies. This guide provides a foundational resource for researchers and clinicians working to harness the full potential of this important anticancer agent.
Understanding Decitabine Resistance Mechanisms in Acute Myeloid Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine), a hypomethylating agent (HMA), is a cornerstone in the treatment of Acute Myeloid Leukemia (AML), particularly for older patients or those ineligible for intensive chemotherapy.[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation, re-expression of tumor suppressor genes, and cellular differentiation.[1][3] Despite its clinical benefits, a significant portion of patients exhibit primary resistance, while others develop secondary resistance over time, posing a major clinical challenge.[2][4] Approximately 50% of patients do not respond to HMA therapy.[2][5] This guide provides a comprehensive overview of the core molecular mechanisms underlying this compound resistance in AML, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of this compound Resistance
Resistance to this compound in AML is a multifactorial phenomenon involving alterations in drug transport and metabolism, inactivation of the active drug metabolite, genetic mutations, and epigenetic modifications.
Alterations in Drug Transport and Metabolism
The intracellular concentration and activation of this compound are critical for its therapeutic effect. Resistance can arise from inefficient uptake, decreased activation, or increased inactivation.
-
Drug Uptake: this compound enters the cell via nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1).[4] Reduced expression of these transporters can limit the intracellular availability of the drug.
-
Enzymatic Activation and Inactivation: Once inside the cell, this compound must be phosphorylated to its active triphosphate form (DAC-TP) to be incorporated into DNA.[2]
-
Deoxycytidine Kinase (DCK): This is the rate-limiting enzyme responsible for the initial phosphorylation of this compound.[6][7] Decreased expression or inactivating mutations in the DCK gene are a significant cause of resistance.[8]
-
Cytidine Deaminase (CDA): This enzyme deaminates this compound into an inactive uridine derivative, preventing its therapeutic action.[6][7][9] An increased ratio of CDA to DCK expression is associated with primary resistance to this compound.[10]
-
SAMHD1-Mediated Inactivation
Sterile Alpha Motif and HD domain-containing protein 1 (SAMHD1) is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that can inactivate the active metabolite of this compound.
SAMHD1 hydrolyzes this compound triphosphate (DAC-TP), preventing its incorporation into DNA.[2][11][12] High expression of SAMHD1 is correlated with a poor clinical response to this compound-based therapies.[11][12] Conversely, depletion of SAMHD1 has been shown to sensitize AML cells to this compound.[2][11]
Role of TP53 Mutations
Mutations in the tumor suppressor gene TP53 are frequently observed in high-risk AML and are strongly associated with resistance to conventional chemotherapy.[5] While some initial studies suggested that TP53-mutated AML might be sensitive to this compound, more recent and comprehensive data indicate that TP53 mutations confer resistance to HMAs, including this compound, both as monotherapy and in combination with other agents like venetoclax.[5][13] This resistance translates to lower response rates and poorer overall survival in patients with TP53-mutated AML.[1][10]
Epigenetic and Other Mechanisms
-
DNA Methylation Dynamics: While this compound induces global hypomethylation, some resistant cells can adapt by maintaining methylation at key gene loci or developing alternative pathways for survival.[10]
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1, ABCC1, and ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration.[14][15]
-
Altered Apoptotic Pathways: Resistance can also be mediated by the upregulation of anti-apoptotic proteins like BCL2, which can be a therapeutic target in combination with this compound.[5]
Quantitative Data on this compound Resistance
The following tables summarize key quantitative data from preclinical and clinical studies on this compound resistance in AML.
Table 1: In Vitro Sensitivity of AML Cell Lines to this compound
| Cell Line | Parental/Resistant | IC50 (µM) | Fold Resistance | Reference |
| MOLM-13 | Parental | 0.06294 | - | [6] |
| MOLM/DEC-5 | Resistant | 9.242 | 147 | [6] |
| K562 | Parental | 0.26 | - | [16] |
| K562/DAC | Resistant | 3.16 | 12 | [16] |
| TF-1 | Sensitive | <0.05 | - | [17] |
| U937 | Sensitive | <0.05 | - | [17] |
| Jurkat | Resistant | >2 | - | [17] |
| MOLT4 | Resistant | >2 | - | [17] |
Table 2: Gene Expression Changes in this compound-Resistant AML
| Gene | Change in Resistant Cells | Fold Change (approx.) | Mechanism | Reference |
| DCK | Downregulation | 8-fold decrease at relapse | Decreased drug activation | [7] |
| UCK2 | Upregulation | Markedly elevated | Adaptive metabolic shift | [6][7] |
| CDA | Upregulation | 3-fold increase at relapse | Increased drug inactivation | [7] |
| CAD | Upregulation | 8-fold increase at relapse | Increased de novo pyrimidine synthesis | [7] |
| SAMHD1 | Upregulation | - | Inactivation of active metabolite | [2][11] |
Table 3: Clinical Response to this compound in AML Patients with TP53 Mutations
| Study Cohort | Treatment | TP53 Status | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Median Overall Survival (OS) in months | Reference |
| Registry Analysis (n=311) | This compound | Mutated (n=20) | No significant difference | No significant difference | No significant difference | [1] |
| Phase II Trial (n=118) | This compound + Venetoclax | Mutated (n=35) | 66% | 57% | 5.2 | [10] |
| Phase II Trial (n=118) | This compound + Venetoclax | Wild-Type (n=83) | 89% | 77% | 19.4 | [10] |
| Prospective Trial (n=116) | This compound | Mutated (n=21) | 100% (blast clearance) | - | 12.7 | [18] |
| Prospective Trial (n=116) | This compound | Wild-Type (n=78) | 41% (blast clearance) | - | 15.4 | [18] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation into this compound resistance.
Cell Viability and Proliferation Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, K562)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound
-
MTS solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.[20]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
DNA Methylation Analysis (Bisulfite Sequencing)
Objective: To analyze the methylation status of specific CpG islands or global DNA methylation in response to this compound treatment.
Materials:
-
Genomic DNA isolated from AML cells
-
Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit)
-
PCR primers specific for the bisulfite-converted DNA sequence of the target region
-
Taq polymerase
-
Agarose gel electrophoresis system
-
DNA sequencing reagents and equipment
Protocol:
-
Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged. This is typically done by incubating denatured DNA with sodium bisulfite at an acidic pH and elevated temperature for several hours.[21]
-
Amplify the target region using PCR with primers specific to the bisulfite-converted sequence.[22]
-
Purify the PCR product.
-
Sequence the PCR product using Sanger sequencing or next-generation sequencing.
-
Analyze the sequencing data to determine the methylation status of each CpG site. Unmethylated cytosines will be read as thymines, while methylated cytosines will be read as cytosines.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in AML cells by treating with this compound for the desired time. Include untreated control cells.
-
Harvest 1-5 x 10^5 cells by centrifugation.[11]
-
Wash the cells once with cold 1X PBS.[11]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Incubate for 15-20 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Xenograft Model of AML
Objective: To evaluate the in vivo efficacy of this compound and study resistance mechanisms in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull - NSG)
-
Primary AML patient cells or AML cell lines
-
This compound
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometry reagents for chimerism analysis
Protocol:
-
Sub-lethally irradiate NSG mice.
-
Inject primary AML cells or AML cell lines intravenously or subcutaneously into the mice.
-
Monitor for engraftment by assessing the percentage of human CD45+ cells in the peripheral blood or by measuring tumor volume.
-
Once engraftment is established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 0.5 mg/kg daily for 5 days) and a vehicle control.[23]
-
Monitor tumor growth, animal weight, and overall health.
-
At the end of the study, harvest tumors, bone marrow, and spleen for analysis of leukemia burden (e.g., by flow cytometry or immunohistochemistry) and for molecular analysis of resistance mechanisms.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound action and resistance is essential for a clear understanding.
Caption: this compound metabolism, mechanism of action, and key resistance pathways in AML.
Caption: Experimental workflow for investigating this compound resistance in AML.
Conclusion and Future Directions
Understanding the multifaceted mechanisms of this compound resistance is paramount for improving therapeutic outcomes in AML. The interplay between drug metabolism, cellular genetics, and epigenetics creates a complex landscape of resistance. This guide has synthesized the core mechanisms, provided quantitative data for context, and outlined key experimental protocols to facilitate further research.
Future research should focus on:
-
Combination Therapies: Developing rational combination strategies to overcome resistance, such as co-administering this compound with inhibitors of CDA, SAMHD1, or BCL2.
-
Biomarker Development: Identifying reliable biomarkers, including gene expression signatures and mutation profiles, to predict which patients are most likely to respond to this compound.
-
Novel Drug Delivery Systems: Designing novel drug delivery systems to enhance the intracellular concentration and stability of this compound, thereby bypassing some resistance mechanisms.
By continuing to unravel the complexities of this compound resistance, the scientific community can pave the way for more effective and personalized treatment strategies for patients with AML.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selective inactivation of hypomethylating agents by SAMHD1 provides a rationale for therapeutic stratification in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. TP53 mutations confer resistance to hypomethylating agents and BCL-2 inhibition in myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outcomes of TP53-mutant Acute Myeloid Leukemia with this compound and Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Selective inactivation of hypomethylating agents by SAMHD1 provides a rationale for therapeutic stratification in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound- and 5-azacytidine resistance emerges from adaptive responses of the pyrimidine metabolism network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Establishment and molecular characterization of this compound‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. biostate.ai [biostate.ai]
- 22. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 23. Therapeutic effect of TRC105 and this compound combination in AML xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Cytidine Deaminase in Decitabine Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine), a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), functions as a hypomethylating agent.[1][2] Its therapeutic efficacy is intrinsically linked to its metabolic pathway, a critical juncture of which is governed by the enzyme cytidine deaminase (CDA). This technical guide provides a comprehensive overview of the pivotal role of CDA in the metabolism of this compound, detailing its mechanism of action, the clinical implications of CDA activity, and the experimental protocols essential for its study.
This compound's Mechanism of Action: A Tale of Two Pathways
This compound is a prodrug, requiring intracellular activation to exert its therapeutic effects.[3] Its journey within the cell follows two primary competing pathways: activation through phosphorylation and inactivation via deamination.
Activation Pathway: Upon cellular uptake, this compound is phosphorylated by deoxycytidine kinase (dCK) to form this compound monophosphate (DAC-MP). Subsequent phosphorylations by other kinases lead to the formation of the active triphosphate form, this compound triphosphate (DAC-TP).[1] DAC-TP is then incorporated into replicating DNA, where it covalently traps DNA methyltransferase 1 (DNMT1), leading to the enzyme's degradation.[3][4] This depletion of DNMT1 results in global DNA hypomethylation, reactivating silenced tumor suppressor genes and inducing cell differentiation or apoptosis.[3][4][5]
Inactivation Pathway: The primary route of this compound catabolism and inactivation is through deamination by cytidine deaminase (CDA).[1][6] CDA irreversibly converts this compound into its inactive metabolite, 5-aza-2'-deoxyuridine (aza-dU).[7] This deamination prevents the initial and rate-limiting phosphorylation step by dCK, thereby precluding the formation of the active DAC-TP and abrogating the therapeutic effect of the drug.[8]
The Clinical Significance of Cytidine Deaminase Activity
The level of CDA activity in patients has profound clinical implications for this compound therapy, influencing its pharmacokinetics, bioavailability, and the emergence of drug resistance.
Pharmacokinetics and Bioavailability
This compound exhibits a short plasma half-life of approximately 20-35 minutes, largely due to rapid deamination by CDA, which is highly expressed in the liver, spleen, and gastrointestinal tract.[6][9] This rapid clearance necessitates intravenous administration to achieve therapeutic plasma concentrations. Oral administration of this compound alone results in poor bioavailability as it is extensively metabolized by CDA in the gut and liver before it can reach systemic circulation.[1]
Drug Resistance
Elevated CDA levels have been implicated in both primary and acquired resistance to this compound.[8][10] Increased CDA activity can lead to a higher rate of this compound inactivation, reducing the intracellular concentration of the active DAC-TP and diminishing the drug's efficacy.[10] Studies have shown that a higher ratio of CDA to dCK expression is associated with a lack of response to this compound treatment in MDS patients.[10]
Overcoming CDA-Mediated Resistance: The Role of CDA Inhibitors
To counteract the rapid inactivation of this compound by CDA, specific inhibitors have been developed and are co-administered with this compound to improve its therapeutic index.
-
Tetrahydrouridine (THU): THU is a potent inhibitor of CDA. When co-administered with oral this compound, THU significantly increases its bioavailability and exposure, allowing for oral dosing regimens that can achieve similar systemic concentrations to intravenous administration.[11][12]
-
Cedazuridine: Cedazuridine is another orally active CDA inhibitor. The fixed-dose combination of cedazuridine and this compound (ASTX727) has been shown to be pharmacokinetically equivalent to intravenous this compound and is approved for the treatment of MDS and chronic myelomonocytic leukemia (CMML).[13]
Quantitative Data on this compound Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of this compound administered intravenously and orally in combination with a CDA inhibitor.
| Parameter | IV this compound (20 mg/m²) | Reference |
| Cmax (ng/mL) | 147 | [3] |
| AUC₀₋∞ (ng·h/mL) | 115 | [3] |
| Half-life (t½) (hours) | 0.54 | [3] |
| Clearance (L/hr/m²) | 210 | [3] |
| Volume of Distribution (Vd) (L/kg) | 4.59 | [3] |
Table 1: Pharmacokinetic Parameters of Intravenous this compound.
| Parameter | Oral this compound (35 mg) + Cedazuridine (100 mg) | Reference |
| Geometric Mean Ratio of 5-day AUC (Oral vs. IV) | 0.99 (90% CI: 0.93-1.06) | [7] |
| Complete Remission (CR) Rate in MDS/CMML | 21% | [7] |
| Median Duration of CR (months) | 7.5 | [7] |
Table 2: Pharmacokinetic and Efficacy Data for Oral this compound with Cedazuridine.
Experimental Protocols
A thorough investigation of the role of CDA in this compound metabolism requires robust and reproducible experimental methods. This section provides detailed protocols for key assays.
Cytidine Deaminase (CDA) Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and measures CDA activity by detecting the ammonia produced during the deamination of cytidine.
Materials:
-
CDA Assay Buffer
-
CDA Substrate (Cytidine)
-
Developer A and B
-
Ammonium Chloride Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm or 415 nm
Procedure:
-
Sample Preparation: Homogenize tissue or cell samples in ice-cold CDA Assay Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Standard Curve Preparation: Prepare a standard curve using the Ammonium Chloride Standard to generate a range of known ammonia concentrations.
-
Reaction Setup:
-
Add samples and standards to the wells of a 96-well plate.
-
For each sample, prepare a parallel background control well without the CDA Substrate.
-
Bring the volume of all wells to 50 µL with CDA Assay Buffer.
-
-
Reaction Initiation: Add 20 µL of CDA Substrate Solution to all wells except the background controls.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add Developer A and Developer B to all wells and incubate for an additional 10-15 minutes at 37°C.
-
Measurement: Read the absorbance at 405 nm or 415 nm.
-
Calculation: Subtract the background control readings from the sample readings. Calculate the CDA activity based on the ammonia concentration determined from the standard curve.
Quantification of this compound and its Metabolites by HPLC-MS/MS
This protocol outlines a method for the simultaneous quantification of this compound and its primary metabolite, aza-dU, in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Internal Standard (e.g., ¹³C⁹,¹⁵N₂-Decitabine)
-
Plasma samples
-
Protein precipitation solvent (e.g., acetonitrile)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution program with Mobile Phases A and B to separate this compound and aza-dU.
-
Detect the analytes using the MS/MS detector in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Create a standard curve using known concentrations of this compound and aza-dU. Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the standard curve.
Western Blot Analysis of DNMT1
This protocol describes the detection and quantification of DNMT1 protein levels in cell lysates, which is crucial for assessing the pharmacodynamic effect of this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DNMT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysate Preparation: Lyse cells in ice-cold lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
Cytidine deaminase plays a central and multifaceted role in the metabolism of this compound. Its enzymatic activity is a key determinant of the drug's pharmacokinetic profile, bioavailability, and the potential for the development of therapeutic resistance. A thorough understanding of the interplay between this compound and CDA is paramount for optimizing treatment strategies, including the rational use of CDA inhibitors to enhance the efficacy of this important hypomethylating agent. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate this critical aspect of this compound pharmacology.
References
- 1. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHARMACOKINETIC ASSESSMENT OF LOW DOSE this compound IN COMBINATION THERAPIES: DEVELOPMENT AND VALIDATION OF A SENSITIVE UHPLC-MS/MS METHOD FOR MURINE PLASMA ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Genome Bisulfite Sequencing Protocol for the Analysis of Genome-Wide DNA Methylation and Hydroxymethylation Patterns at Single-Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
- 5. DNA Methylation Detection: Bisulfite Genomic Sequencing Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Oral cedazuridine/decitabine for MDS and CMML: a phase 2 pharmacokinetic/pharmacodynamic randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cedazuridine/decitabine: from preclinical to clinical development in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epigenase APOBEC3 Cytidine Deaminase Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
The Core Effect of Decitabine on Histone Modifications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine) is a cornerstone of epigenetic therapy, primarily recognized for its role as a DNA methyltransferase (DNMT) inhibitor. Its incorporation into replicating DNA leads to the irreversible trapping of DNMTs, resulting in passive DNA demethylation.[1][2][3] However, the therapeutic efficacy of this compound extends beyond its impact on DNA methylation. A profound and intricate interplay exists between DNA methylation and histone modifications, the two principal pillars of epigenetic regulation. This guide provides a comprehensive technical overview of how this compound instigates changes in histone modifications, offering insights into its multifaceted mechanism of action.
There is a well-established feedback loop where DNA methylation and histone modifications mutually reinforce a silenced chromatin state.[1] this compound disrupts this cycle, leading to a cascade of changes in the histone code, which can reactivate tumor suppressor genes and other silenced genes.[1][4] This dual action on both DNA methylation and histone modifications may account for its superior efficacy in gene re-expression compared to agents that target only one of these epigenetic marks.[1]
Core Mechanism of this compound and its Epigenetic Cascade
This compound, a nucleoside analog, is first phosphorylated and then incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1] Once in the DNA, it forms a covalent bond with DNA methyltransferase (DNMT), trapping the enzyme and marking it for degradation. This leads to a progressive, replication-dependent loss of methylation patterns, a state referred to as DNA hypomethylation.[2][5]
The reduction in DNA methylation is the primary event that triggers subsequent alterations in histone modifications. In a hypermethylated state, methyl-CpG-binding domain proteins (MBDs) and other methyl-binding proteins (MBPs) recognize and bind to methylated DNA.[5] These proteins then recruit co-repressor complexes, which include histone deacetylases (HDACs) and histone methyltransferases (HMTs).[5][6] This recruitment leads to the removal of acetyl groups and the addition of methyl groups on specific histone residues, creating a compact, transcriptionally repressive chromatin structure known as heterochromatin.
This compound-induced hypomethylation prevents the binding of MBDs and the subsequent recruitment of these repressive complexes. This initiates a remodeling of the chromatin to a more open, transcriptionally permissive state (euchromatin), characterized by an increase in active histone marks and a decrease in repressive ones.
Quantitative Impact of this compound on Histone Modifications
The epigenetic alterations induced by this compound are quantifiable and have been documented across various cancer cell lines and in vivo models. The following tables summarize the key quantitative changes observed in histone modifications following this compound treatment.
Histone Acetylation
An increase in histone acetylation is a hallmark of a transcriptionally active chromatin state. This compound treatment has been shown to increase the levels of acetylated histones, particularly at the promoter regions of reactivated genes.
| Histone Mark | Cell Line/Model | Fold Change (vs. Control) | Experimental Method | Reference |
| Acetylated H3 | Baboon Erythroid Cells | 3-4 fold increase at γ-promoter | ChIP-qPCR | [7] |
| Acetylated H4 | Baboon Erythroid Cells | Increased to level of active β-promoter | ChIP-qPCR | [7] |
| H3K9ac | YB5 (Human Fibrosarcoma) | ~1.7-fold increase | ChIP-qPCR | [5] |
| H3K9ac | YB5 (in combination with Carboplatin) | ~3.2-fold increase | ChIP-qPCR | [5] |
| H4K8acK12acK16ac | MDS-L (Myelodysplastic Syndrome) | Differentially expressed | Proteomic Analysis | [8] |
Histone Methylation - Activating Marks
Activating histone marks, such as the methylation of lysine 4 on histone H3 (H3K4), are also modulated by this compound.
| Histone Mark | Cell Line/Model | Fold Change (vs. Control) | Experimental Method | Reference |
| Dimethylated H3-K4 | Bladder Cancer Cells | Increased levels | Not specified | [1] |
| H3K4me3 | YB5 (Human Fibrosarcoma) | ~3.1-fold increase | ChIP-qPCR | [5] |
| H3K4me3 | YB5 (in combination with Carboplatin) | ~4.4-fold increase | ChIP-qPCR | [5] |
Histone Methylation - Repressive Marks
This compound treatment leads to a reduction in repressive histone marks, which are typically associated with silenced chromatin.
| Histone Mark | Cell Line/Model | Change | Experimental Method | Reference |
| Dimethylated H3-K9 | Bladder Cancer Cells | Reduced levels | Not specified | [1] |
| H3K27me3 | U937 AML1/ETO-positive cells | Loss at IL3 promoter | ChIP-qPCR | [6] |
| H3K27me1 | TF-1 (Erythroleukemia) | Differentially expressed | Proteomic Analysis | [8] |
| H3K36me1 | TF-1 (Erythroleukemia) | Differentially expressed | Proteomic Analysis | [8] |
Signaling Pathways and Epigenetic Crosstalk
The interplay between DNA methylation and histone modification is a complex network of interactions. This compound's intervention at the level of DNA methylation sets off a chain reaction that reconfigures this network.
The synergy observed when combining this compound with HDAC inhibitors further underscores this crosstalk.[1][9] this compound primes the chromatin by reducing DNA methylation, allowing for greater accessibility. Subsequent treatment with an HDAC inhibitor prevents the removal of acetyl groups, further promoting a transcriptionally active state and leading to a more robust re-expression of silenced genes.[9]
Experimental Protocols
The investigation of this compound's effects on histone modifications relies on established molecular biology techniques. Below are detailed methodologies for two key experimental approaches.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful method for genome-wide profiling of histone modifications.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound for a specified duration. Include an untreated control group.
-
Cross-linking: Wash cells with PBS and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction with glycine.[10]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication or micrococcal nuclease digestion.[10]
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest (e.g., anti-H3K9ac, anti-H3K27me3). Add Protein A/G beads to capture the antibody-chromatin complexes.[11]
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C in the presence of NaCl. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.[11]
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control DNA. This involves end-repair, A-tailing, adapter ligation, and PCR amplification. Sequence the libraries on a high-throughput sequencing platform.[12]
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment for the histone modification. Compare the enrichment profiles between this compound-treated and control samples.
Western Blotting for Global Histone Modification Analysis
Western blotting is used to assess global changes in the levels of specific histone modifications.
Detailed Protocol:
-
Histone Extraction: After treating cells with this compound, harvest the cells and isolate the nuclei. Extract histones using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature the histone samples by boiling in Laemmli buffer. Separate the proteins based on size by running them on a high-percentage (e.g., 15%) SDS-polyacrylamide gel. Due to their small size, histones require higher percentage gels for good resolution.[13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A 0.2 µm pore size is recommended for efficient capture of low molecular weight histones.[14]
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me3) overnight at 4°C or for 1-2 hours at room temperature.[13][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[15]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
Analysis: Quantify the band intensities and normalize to a loading control, such as total Histone H3, to determine the relative changes in the histone modification levels between treated and control samples.
Conclusion
This compound's impact on the epigenome is far more complex than its role as a simple DNA demethylating agent. By inhibiting DNMTs, it initiates a cascade of events that leads to significant remodeling of the histone modification landscape. This includes a notable increase in activating marks such as H3K9ac and H3K4me3, and a decrease in repressive marks like H3K9me and H3K27me3. These changes collectively contribute to the transformation of condensed, silent heterochromatin into a more open, transcriptionally permissive euchromatin state, ultimately leading to the re-expression of key tumor suppressor genes. Understanding this dual mechanism is critical for the rational design of combination therapies and for optimizing the clinical application of this compound in oncology and beyond. The pleiotropic nature of its effects continues to be an active area of research, with ongoing efforts to further elucidate the intricate downstream consequences of its epigenetic reprogramming capabilities.
References
- 1. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azacytidine and this compound Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mbmj.org [mbmj.org]
- 5. Epigenetic synergy between this compound and platinum derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redistribution of H3K27me3 and acetylated histone H4 upon exposure to azacitidine and this compound results in de-repression of the AML1/ETO target gene IL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Quantitative proteomic analysis of histone modifications in this compound sensitive and resistant leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC inhibitors and this compound are highly synergistic and associated with unique gene-expression and epigenetic profiles in models of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromosomedynamics.com [chromosomedynamics.com]
- 12. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 15. docs.abcam.com [docs.abcam.com]
The Architect of Expression: A Technical Guide to Non-coding RNA Regulation by Decitabine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decitabine (5-aza-2'-deoxycytidine), a cornerstone of epigenetic therapy, exerts its potent anti-neoplastic effects primarily through the inhibition of DNA methyltransferases (DNMTs). This action leads to genome-wide hypomethylation and the reactivation of silenced tumor suppressor genes. However, a significant and increasingly appreciated dimension of this compound's mechanism involves its profound impact on the expression of non-coding RNAs (ncRNAs). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound regulates various classes of ncRNAs, including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs). We present quantitative data on ncRNA expression changes, detailed experimental protocols for investigating these phenomena, and visual pathways to elucidate the complex regulatory networks involved. This document serves as a comprehensive resource for researchers aiming to understand and leverage ncRNA modulation in the context of this compound treatment and cancer therapy development.
Core Mechanism of Action: this compound and DNA Methylation
This compound is a nucleoside analog of deoxycytidine. Following cellular uptake, it is phosphorylated into its active triphosphate form and incorporated into replicating DNA.[1] Here, it acts as a suicide inhibitor of DNMTs, particularly DNMT1.[1] By forming a covalent adduct, it traps and targets the enzyme for proteasomal degradation.[1] The resulting passive demethylation of CpG islands in promoter regions during subsequent rounds of DNA replication can reverse the aberrant hypermethylation that silences tumor suppressor genes and, critically, ncRNA-encoding genes in cancer cells.[1][2]
Regulation of Non-coding RNA Expression
The epigenetic reprogramming induced by this compound extends beyond protein-coding genes to encompass the vast landscape of the non-coding genome. This regulation is a key component of its therapeutic effect, influencing everything from cell proliferation and apoptosis to immune surveillance.
MicroRNA (miRNA) Modulation
This compound treatment can significantly alter the miRNA expression landscape. The primary mechanism is the demethylation of promoter regions of miRNA genes that have been silenced in cancer. Furthermore, this compound can indirectly affect miRNA levels by modulating transcription factors that control miRNA expression.
-
Reactivation of Tumor Suppressor miRNAs: Many miRNAs that function to inhibit oncogenes are silenced by hypermethylation in cancer. This compound can restore their expression, thereby re-establishing control over cancer-promoting pathways.
-
Downregulation of OncomiRs: Conversely, this compound has been shown to decrease the expression of oncogenic miRNAs (oncomiRs). In precursor B-cell acute lymphoblastic leukemia (B-ALL), for example, treatment with this compound leads to the downregulation of oncomiRs like miR-125b, miR-17, and miR-181b.[3][4] This allows for the restored expression of the tumor suppressor genes they target.[3][4] In Acute Myeloid Leukemia (AML), this compound treatment has been shown to upregulate the tumor-suppressive miR-212-5p.
Table 1: Quantitative Changes in miRNA Expression Following this compound Treatment
| miRNA Name | Cancer Type/Cell Line | Treatment Concentration | Change in Expression | Downstream Effect | Reference |
| miR-125b | B-ALL (Nalm-6) | 2.5 µM | Downregulated | Restoration of tumor suppressor gene expression | [3][4] |
| miR-17 | B-ALL (Nalm-6) | 2.5 µM | Downregulated | Restoration of tumor suppressor gene expression | [3][4] |
| miR-181b | B-ALL (Nalm-6) | 2.5 µM | Downregulated | Restoration of tumor suppressor gene expression | [3][4] |
| miR-212-5p | AML (Kasumi-1, SKNO-1) | 0.5 - 2 µM | Upregulated | Inhibition of CCNT2, leading to apoptosis | [5] |
| miR-135a-5p | AML (HL-60, CCRF-CEM) | Various | Upregulated (via LINC00599) | Promotes apoptosis | [6][7] |
Long Non-coding RNA (lncRNA) Regulation
LncRNAs are key regulators of gene expression, and their dysregulation is a hallmark of cancer. This compound can reprogram the lncRNA transcriptome by demethylating the promoters of lncRNA genes themselves or by altering the expression of transcription factors that regulate them.
A prominent example is the regulation of the lncRNA LINC00599 in AML. Studies have shown that this compound treatment decreases the expression of LINC00599.[6][7] This lncRNA normally acts as a sponge for miR-135a-5p. By reducing LINC00599 levels, this compound liberates miR-135a-5p, allowing it to suppress its targets, such as the anti-apoptotic protein Bcl-2, and upregulate pro-apoptotic proteins like Bad and cleaved caspase-3, ultimately promoting cancer cell death.[6][7]
Table 2: Quantitative Changes in lncRNA Expression Following this compound Treatment
| lncRNA Name | Cancer Type/Cell Line | Treatment Details | Change in Expression | Downstream Effect/Pathway | Reference |
| LINC00599 | AML (HL-60, CCRF-CEM) | Various | Decreased | Increased miR-135a-5p activity, apoptosis | [6][7] |
| TET1 (mRNA) | Breast Cancer (JIMT-1) | Low-dose | log2FC = -1.1 | Altered DNA demethylation dynamics | [6] |
| TET2 (mRNA) | Breast Cancer (JIMT-1) | Low-dose | log2FC = -1.1 | Altered DNA demethylation dynamics | [6] |
Circular RNA (circRNA) Regulation
Circular RNAs are a class of stable, covalently closed ncRNA molecules that can function as miRNA sponges and regulators of transcription. The biogenesis of circRNAs can be influenced by epigenetic modifications. While it is plausible that this compound-induced changes in DNA methylation and chromatin structure could alter circRNA expression profiles, direct, quantitative evidence of specific circRNAs being regulated by this compound in cancer is currently limited in the scientific literature. This represents an important and emerging area for future investigation. Global RNA-sequencing studies on this compound-treated cancer cells provide a valuable opportunity to explore its impact on the circRNAome.
Signaling Pathways and Visualizations
To illustrate the regulatory cascades initiated by this compound, we provide diagrams generated using the DOT language.
This compound-LINC00599-miRNA Apoptotic Pathway
This pathway shows how this compound triggers apoptosis in AML cells through the lncRNA-miRNA axis.
References
- 1. researchgate.net [researchgate.net]
- 2. Microarray expression profile analysis of circular RNAs in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Landscape of Circular RNA in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive circular RNA expression profiling constructs a ceRNA network and identifies hsa_circ_0000673 as a novel oncogene in distal cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Analysis of Circular RNA Expression Profiles in Gefitinib-Resistant Lung Adenocarcinoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Expression and Bioinformatics Analysis of circRNA in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Decitabine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of decitabine, a DNA methyltransferase (DNMT) inhibitor. The protocols outlined below are intended to assist in the design and execution of experiments to evaluate the effects of this compound on cancer cell lines.
Introduction to this compound
This compound (5-aza-2'-deoxycytidine) is a nucleoside analog of cytidine that functions as a potent inhibitor of DNA methylation.[1][2] Its primary mechanism of action involves its incorporation into DNA during the S-phase of the cell cycle.[1] Once incorporated, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive demethylation of the genome following DNA replication.[1][3] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest, apoptosis, and cellular differentiation.[1][4] At higher concentrations, this compound exhibits cytotoxic effects through the induction of DNA damage and cell cycle arrest.[5][6]
Mechanism of Action
This compound's anti-cancer effects are primarily attributed to its ability to reverse epigenetic silencing. The process begins with its transport into the cell and subsequent phosphorylation to its active triphosphate form. This active form is then incorporated into newly synthesized DNA. The presence of this compound in the DNA strand traps DNMTs, preventing the methylation of cytosine residues. This leads to a global reduction in DNA methylation, which can reactivate tumor suppressor genes and other silenced genes, ultimately leading to anti-tumor effects.
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro studies on this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 72 | ~0.438 | [2] |
| KG1a | Acute Myeloid Leukemia | 96 | ~0.0438 | [2] |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | Not Specified | 0.49 | [2] |
| CEM/hENT1 | T-cell Acute Lymphoblastic Leukemia | 72 | 0.3 | [7] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 72 | 84.461 | [8] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 96 | 10.113 | [8] |
| JIMT-1 | Breast Cancer | 72 | ~1 (IC20) | [9] |
| T-47D | Breast Cancer | 72 | ~4 (IC20) | [9] |
Table 2: Effects of this compound on DNA Methylation and Gene Expression
| Cell Line | This compound Concentration | Treatment Duration | Effect on DNA Methylation | Gene Expression Changes | Reference |
| Primary AML Samples | 100 nM | 3 days | Mean decrease in 5-mdC of 29% | Heterogeneous changes | [10] |
| OCI-AML2 | Not Specified | Not Specified | Dose-dependent hypomethylation | 81 genes upregulated, 96 downregulated | [5] |
| U2OS | Not Specified | Not Specified | Reduced nuclear methylation | 88 genes induced, including 6 pro-apoptotic genes | [4] |
| MDS-derived cell lines | 1 µM | 5 days | Not Specified | Significant increase in MAGE-A1, MAGE-A3, and SP17 expression | [11] |
| ELF and AML1 | Not Specified | Not Specified | Not Specified | Increased expression of HIPK2, ZYX, and HBP1 in AML1 | [12] |
Experimental Protocols
Cell Culture and this compound Preparation
-
Cell Seeding: Plate cells in appropriate culture vessels at a density that allows for logarithmic growth throughout the experiment. For 96-well plates, a starting density of 1 x 10⁴ to 1.5 x 10⁴ cells/well is common.[13] For larger plates (e.g., 6-well or 60 mm dishes), seed between 1 x 10⁵ and 3 x 10⁵ cells.[8][9]
-
Cell Adherence: Allow cells to adhere and stabilize for 24 hours before treatment.[13]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO or sterile water. Store aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. It is recommended to prepare fresh working solutions for each treatment.
In Vitro Treatment Workflow
The following diagram illustrates a general workflow for in vitro this compound treatment and subsequent analysis.
Caption: General experimental workflow for in vitro this compound studies.
Cell Viability Assay (e.g., CCK-8)
-
Seed cells in a 96-well plate as described in section 4.1.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.00625 to 100 µM).[8] Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[8]
-
Add 10 µl of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in 6-well plates.
-
Treat cells with the desired concentrations of this compound for the specified duration (e.g., 96 hours).[8]
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
DNA Methylation Analysis
-
Treat cells with this compound as required.
-
Harvest cells and extract genomic DNA using a commercially available kit.
-
For global methylation analysis, techniques like mass spectrometry can be used to determine the percentage of 5-methylcytosine (5-mC).[10]
-
For gene-specific methylation analysis, bisulfite sequencing or methylation-specific PCR (MSP) can be employed.
Gene Expression Analysis (qRT-PCR)
-
Treat cells with this compound.
-
Harvest cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the genes of interest and a reference gene (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Affected Signaling Pathways
This compound treatment can impact multiple signaling pathways within cancer cells. One notable pathway affected is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[8] this compound has been shown to inhibit the proliferation of T-cell acute lymphoblastic leukemia cells in part by regulating this pathway.[8] Additionally, this compound can induce cell cycle arrest at the G2/M phase through a p53-independent mechanism.[14]
Caption: Signaling pathways affected by this compound treatment.
Conclusion
This compound is a powerful tool for in vitro cancer research, offering insights into the role of epigenetics in tumorigenesis and as a potential therapeutic agent. The protocols and data presented here provide a foundation for designing and interpreting experiments with this compound. Careful consideration of cell type, drug concentration, and treatment duration is crucial for obtaining meaningful and reproducible results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Modulation by this compound of gene expression and growth of osteosarcoma U2OS cells in vitro and in xenografts: identification of apoptotic genes as targets for demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 10. ashpublications.org [ashpublications.org]
- 11. This compound treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Development and in vitro evaluations of new this compound nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Decitabine Concentration for Enhanced Efficacy in Acute Myeloid Leukemia (AML) Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine), a hypomethylating agent, is a cornerstone in the treatment of acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT), leading to DNA hypomethylation and the re-expression of tumor suppressor genes.[1] this compound's effects are highly concentration-dependent, with lower, non-cytotoxic concentrations inducing differentiation and higher concentrations leading to cytotoxicity and apoptosis.[2][3] Therefore, optimizing the concentration of this compound is critical for achieving desired therapeutic outcomes in preclinical studies involving AML cell lines. These application notes provide a comprehensive guide to determining the optimal this compound concentration for your specific AML cell line and experimental goals.
Data Presentation: this compound's Effects on AML Cell Lines
The following tables summarize the dose-dependent effects of this compound on various AML cell lines as reported in the literature. These values should serve as a starting point for optimization in your specific cellular context.
Table 1: this compound Concentration and Cell Viability in AML Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Viability | Reference |
| THP-1 | 0.5 µM | 3-5 days | Decreased cell proliferation | [2] |
| Kasumi-1 | 0.5 - 1 µM | 9 days | Decreased cell proliferation | [2] |
| HL-60 | 0.01 - 2 µM | 48-72 hours | Dose-dependent decrease in proliferation | [4] |
| CCRF-CEM | 0.01 - 2 µM | 48-72 hours | Dose-dependent decrease in proliferation | [4] |
| U937 | 25 - 200 nM | 24 hours | Induction of DNA damage response | [5] |
| KG1a | 25 - 200 nM | 24 hours | Induction of DNA damage response | [5] |
| Molm13 | 25 - 200 nM | 24 hours | Induction of DNA damage response | [5] |
| MV-4-11 | 25 - 200 nM | 24 hours | Induction of DNA damage response | [5] |
| Kasumi-1 | 10 - 400 nM | 24 hours | Dose-dependent increase in apoptosis | [3][6] |
| HL60/ADR | Not specified | 72 hours | Increased sensitivity to cytotoxic drugs | [7] |
| K562 | Not specified | Not specified | Inhibition of proliferation | [8] |
| THP-1 | Not specified | Not specified | Inhibition of proliferation | [8] |
| MV4-11 | Not specified | 48 hours | IC50 determination | |
| HL60 | Not specified | 48 hours | IC50 determination | |
| Kasumi-1 | Not specified | 48 hours | IC50 determination |
Table 2: this compound's Impact on Apoptosis and DNA Methylation
| Cell Line | This compound Concentration | Treatment Duration | Key Findings | Reference |
| THP-1 | 0.5 µM | 3-5 days | Decreased CEBPE promoter CpG methylation | [2] |
| NB4 | Low doses | Not specified | Induction of apoptosis via extrinsic pathway | [9] |
| Primary AML Cells | 100 nM | 3 days | Global hypomethylation | |
| Leukemia Cell Lines | 2.5 µM | Not specified | Global DNA hypomethylation | [10] |
| CCRF-CEM | Increasing doses | Not specified | Increased apoptosis | [11] |
| Kasumi-1 | 100 nM & 200 nM (with Bortezomib) | 24 hours | Enhanced apoptosis | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on AML cell lines.
Materials:
-
AML cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
Treated and untreated AML cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound for the chosen duration in a culture dish or flask.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Methylation Analysis (Pyrosequencing)
This protocol provides a general workflow for assessing changes in DNA methylation at specific CpG sites after this compound treatment.
Materials:
-
Genomic DNA isolated from treated and untreated AML cells
-
Bisulfite conversion kit
-
PCR primers (one biotinylated) for the target region
-
Pyrosequencing instrument and reagents
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from AML cells treated with this compound and from control cells.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR with a biotinylated primer. This will generate a biotin-labeled PCR product.
-
Template Preparation: Immobilize the biotinylated PCR product on streptavidin-coated beads. The non-biotinylated strand is washed away, leaving a single-stranded DNA template.
-
Sequencing Primer Annealing: Anneal a sequencing primer to the single-stranded template.
-
Pyrosequencing: Perform pyrosequencing analysis. The instrument will sequentially add dNTPs and detect the light generated upon nucleotide incorporation.
-
Data Analysis: The software calculates the methylation percentage at each CpG site by quantifying the ratio of cytosine to thymine incorporation.
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for optimizing this compound concentration in AML cell lines.
This compound's Mechanism of Action and Key Signaling Pathways
Caption: this compound's primary mechanism leading to anti-leukemic effects.
This compound-Induced Apoptosis Pathways in AML
Caption: this compound activates both extrinsic and intrinsic apoptosis pathways.
This compound's Influence on the PI3K/AKT/mTOR Pathway
Caption: this compound can inhibit the pro-survival PI3K/AKT/mTOR pathway.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA demethylating agent this compound activates the TRAIL pathway and induces apoptosis in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. This compound Downregulates TIGAR to Induce Apoptosis and Autophagy in Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. elearning.unite.it [elearning.unite.it]
- 11. pubcompare.ai [pubcompare.ai]
Application Note: Quantifying DNA Methylation Changes Induced by Decitabine using Pyrosequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation is a critical epigenetic modification involved in the regulation of gene expression and cellular function. Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor genes, are a hallmark of many cancers.[1][2] Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent that acts as a DNA methyltransferase (DNMT) inhibitor, leading to the reactivation of silenced genes and induction of apoptosis in cancer cells.[3][4] Accurate quantification of changes in DNA methylation following this compound treatment is crucial for understanding its mechanism of action and for the development of epigenetic therapies.
Pyrosequencing is a real-time, sequencing-by-synthesis technology that provides quantitative analysis of DNA methylation at single CpG site resolution.[1][5][6][7] This method relies on the bisulfite conversion of genomic DNA, where unmethylated cytosines are converted to uracil, while methylated cytosines remain unchanged.[1][8][9] Subsequent PCR amplification and sequencing allow for the precise quantification of the C/T ratio at specific CpG sites, which directly correlates with the percentage of methylation.[7][10] This application note provides a detailed protocol for the use of pyrosequencing to quantify DNA methylation changes in a cancer cell line model treated with this compound.
Signaling Pathway and Mechanism
This compound is a nucleoside analog of cytidine that gets incorporated into DNA during replication.[3][4] Once in the DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive demethylation of the genome.[3][11] This process reactivates tumor suppressor genes, leading to cell cycle arrest and apoptosis.[3][4]
Caption: Mechanism of this compound action leading to DNA hypomethylation.
Experimental Workflow
The overall experimental workflow involves treating cancer cells with this compound, followed by genomic DNA extraction, bisulfite conversion, PCR amplification of the target region, and finally, pyrosequencing to quantify methylation levels.
Caption: Workflow for quantifying DNA methylation after this compound treatment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed a human cancer cell line (e.g., U2OS osteosarcoma cells) in 6-well plates at a density of 5 x 10^4 cells per well.[12]
-
Cell Culture: Grow cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[12]
-
This compound Preparation: Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
Treatment: After 12-24 hours of seeding, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, and 10 µM).[12] A vehicle control (DMSO) should be included.[12] The media containing freshly diluted this compound should be replaced every 24 hours.[12]
-
Incubation: Incubate the cells for a total of 72-96 hours.[12]
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with PBS. The cell pellets can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction and Bisulfite Conversion
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets using a commercially available kit (e.g., QIAamp DNA Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNA Quantification and Quality Control: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop). Ensure the A260/A280 ratio is between 1.8 and 2.0.
-
Sodium Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen).[13] This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[8][9][14] The converted DNA is then purified according to the kit protocol. The bisulfite-converted DNA is stable at -20°C for several months.
Protocol 3: PCR Amplification and Pyrosequencing
-
Primer Design: Design PCR primers specific for the bisulfite-converted DNA sequence of the target gene's promoter region. One of the primers (either forward or reverse) must be biotinylated at the 5' end.[1][15][16] Software such as PyroMark Assay Design Software (Qiagen) can be used for this purpose.
-
PCR Amplification: Perform PCR using a HotStart Taq DNA polymerase in a 25 µL reaction volume containing 20-50 ng of bisulfite-converted DNA and 5-10 pmol of each primer.[1] A typical PCR program consists of an initial denaturation at 95°C for 15 minutes, followed by 45 cycles of 95°C for 30 seconds, an annealing temperature specific to the primers for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 10 minutes.[5]
-
Verification of PCR Product: Verify the PCR product by running an aliquot on a 2% agarose gel to ensure a single band of the expected size is present.
-
Pyrosequencing Reaction:
-
Immobilize the biotinylated PCR products onto streptavidin-coated Sepharose beads.[1]
-
Wash and denature the captured DNA to obtain single-stranded templates.
-
Anneal the sequencing primer to the single-stranded template.[5]
-
Perform the pyrosequencing reaction on a PyroMark instrument (e.g., PyroMark Q24, Qiagen) according to the manufacturer's protocol.[5][13] The instrument dispenses dNTPs in a specified order, and light is generated upon nucleotide incorporation, which is proportional to the number of incorporated nucleotides.[1][7][17]
-
-
Data Analysis: The pyrosequencing software analyzes the pyrograms to calculate the percentage of methylation at each CpG site by determining the ratio of C (methylated) to T (unmethylated) signals.[10]
Caption: Detailed workflow of the pyrosequencing process.
Data Presentation
The quantitative data obtained from pyrosequencing can be summarized in tables for easy comparison of methylation levels across different treatment conditions and at specific CpG sites.
Table 1: Percentage of DNA Methylation at Specific CpG Sites in the Promoter of Gene X after this compound Treatment.
| Treatment | CpG Site 1 (%) | CpG Site 2 (%) | CpG Site 3 (%) | Average Methylation (%) |
| Control (DMSO) | 85.2 ± 3.1 | 90.5 ± 2.5 | 88.1 ± 2.8 | 87.9 ± 2.8 |
| This compound (0.1 µM) | 62.7 ± 4.5 | 68.3 ± 3.9 | 65.4 ± 4.1 | 65.5 ± 4.2 |
| This compound (1 µM) | 35.1 ± 5.2 | 40.8 ± 4.8 | 38.2 ± 5.0 | 38.0 ± 5.0 |
| This compound (10 µM) | 45.9 ± 6.1 | 51.2 ± 5.5 | 48.6 ± 5.8 | 48.6 ± 5.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Dependent Effect of this compound on Global DNA Methylation (LINE-1) Levels.
| Treatment | Global Methylation (LINE-1) (%) |
| Control (DMSO) | 75.6 ± 2.9 |
| This compound (0.1 µM) | 50.3 ± 4.1 |
| This compound (1 µM) | 28.9 ± 3.5 |
| This compound (10 µM) | 38.1 ± 4.7 |
Data are presented as mean ± standard deviation from three independent experiments. A U-shaped dose-response curve is often observed with this compound, where higher concentrations can be less effective at inducing hypomethylation.[13][18]
Conclusion
Pyrosequencing offers a robust and highly quantitative method for analyzing DNA methylation changes following treatment with hypomethylating agents like this compound.[5][10] The detailed protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers in academic and industrial settings. This approach enables a precise understanding of the epigenetic modifications induced by drug candidates, facilitating the development of novel cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative DNA Methylation Analysis by Pyrosequencing® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elearning.unite.it [elearning.unite.it]
- 6. researchgate.net [researchgate.net]
- 7. DNA methylation analysis by pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 8. Direct comparisons of bisulfite pyrosequencing versus targeted bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 10. DNA Methylation Analysis [qiagen.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrosequencing Evaluation of Widely Available Bisulfite Conversion Methods: Considerations for Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection and Analysis of DNA Methylation by Pyrosequencing | Springer Nature Experiments [experiments.springernature.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Decitabine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing apoptosis induced by the DNA methyltransferase inhibitor, Decitabine, using flow cytometry. Detailed protocols and data interpretation guidelines are provided for researchers in oncology, pharmacology, and drug development.
Introduction to this compound and Apoptosis
This compound (5-aza-2'-deoxycytidine) is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT) enzymes.[1] This inhibition leads to a reduction in DNA methylation, which can reactivate silenced tumor suppressor genes, subsequently inducing cell cycle arrest and apoptosis.[1][3] At higher concentrations, this compound can be incorporated into DNA, causing DNA damage and activating DNA damage response pathways, which also contribute to its apoptotic effects.[1][4]
This compound-induced apoptosis is a complex process involving multiple signaling pathways:
-
Intrinsic (Mitochondrial) Pathway: This pathway is often activated by DNA damage and cellular stress. This compound has been shown to induce the expression of pro-apoptotic proteins like Puma and Noxa[5], leading to the activation of executioner caspases. It can also cause a collapse of the mitochondrial membrane potential and is associated with the generation of reactive oxygen species (ROS).[6][7]
-
Extrinsic (Death Receptor) Pathway: this compound can increase the expression of death receptors, such as DR4, on the cell surface, making cancer cells more susceptible to apoptosis induced by ligands like TRAIL.[8][9] This pathway involves the activation of caspase-8.[6][10]
-
p53-Dependent Pathway: The tumor suppressor protein p53 plays a role in this compound-induced apoptosis, in part by upregulating pro-apoptotic BH3-only proteins.[5]
-
PI3K/AKT/mTOR Pathway: In some contexts, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, thereby promoting apoptosis.[3][11]
Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population following this compound treatment. The most common method is the Annexin V and Propidium Iodide (PI) dual staining assay, which allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Key Signaling Pathways in this compound-Induced Apoptosis
The following diagram illustrates the major signaling pathways involved in this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathways.
Quantitative Analysis of this compound-Induced Apoptosis in Cancer Cell Lines
The following tables summarize the apoptotic effects of this compound on various cancer cell lines as determined by flow cytometry.
Table 1: Apoptosis in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Percent Apoptosis (Annexin V+) | Reference |
| Kasumi-1 | 100 nM | 24h | 27.2% | [12] |
| Kasumi-1 | 400 nM | 24h | 28.25% | [12] |
| Kasumi-1 | 100 nM (with 10nM Bortezomib) | 24h | 54.65% | [12] |
| HL-60 | 15 µM | 24h, 48h, 72h | Time-dependent increase | [7][13] |
| U937 | 15 µM | 24h, 48h, 72h | Time-dependent increase | [7][13] |
Table 2: Apoptosis in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Percent Apoptosis (Annexin V+) | Reference |
| Molt4 | 1 µM | Not Specified | 20.9% | [14] |
| Molt4 | 10 µM | Not Specified | 43.7% | [14] |
| Molt4 | 50 µM | Not Specified | 62.38% | [14] |
| CCRF-CEM | Increasing Concentrations | Not Specified | Dose-dependent increase | [3] |
Table 3: Apoptosis in Gastric Cancer (GC) Cell Lines
| Cell Line | This compound Concentration | TRAIL Concentration | Percent Apoptosis (Annexin V+) | Reference |
| AGS | 5 µM | 100 ng/mL | 41.97% (combination) | [9] |
| AGS | - | 100 ng/mL | 23.06% (TRAIL alone) | [9] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cancer cell lines with this compound prior to apoptosis analysis.
Materials:
-
Cancer cell line of interest (e.g., Kasumi-1, Molt4, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10-20% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture the cells in complete medium to the desired confluency (typically 70-80% for adherent cells or a density of 0.5-1 x 10^6 cells/mL for suspension cells).
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM - 50 µM).
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the medium containing the appropriate this compound concentration. For adherent cells, remove the existing medium and add the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the staining procedure to identify apoptotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)[15]
-
Cold PBS
-
Flow cytometry tubes
-
Centrifuge
Procedure:
-
Harvest the cells from the culture plates or flasks. For adherent cells, use a gentle detachment method (e.g., Trypsin-EDTA, followed by neutralization). For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Annexin V Binding Buffer to the tube.
-
Add 5 µL of PI staining solution.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow
The following diagram provides a general workflow for the analysis of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Mechanism of action of this compound in treating acute lymphoblastic leukemia [frontiersin.org]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound-induced apoptosis is derived by Puma and Noxa induction in chronic myeloid leukemia cell line as well as in PBL and is potentiated by SAHA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound, a DNA methyltransferase inhibitor, induces apoptosis in human leukemia cells through intracellular reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound enhances the tumoricidal potential of TRAIL via the epigenetic regulation of death receptor 4 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Western Blot Analysis for DNMT1 Depletion after Decitabine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns.[1] Upon incorporation into DNA, this compound traps DNMT1, leading to its proteasomal degradation and subsequent global DNA hypomethylation.[1][2] This application note provides a detailed protocol for performing Western blot analysis to quantify the depletion of DNMT1 in cancer cell lines following this compound treatment.
Mechanism of Action: this compound-Induced DNMT1 Depletion
This compound is a nucleoside analog that, after being phosphorylated, is incorporated into replicating DNA.[1] DNMT1 recognizes the this compound-containing DNA as its substrate. However, the nitrogen atom at the 5-position of the azacytosine ring prevents the completion of the methylation reaction, resulting in the formation of an irreversible covalent adduct between DNMT1 and the DNA.[1] This adduct is recognized by the cellular machinery, leading to the ubiquitination and subsequent degradation of DNMT1 by the proteasome.[2] Studies have also implicated the involvement of Protein Kinase C delta (PKCδ) in phosphorylating DNMT1, which may signal its degradation.[2][3] The depletion of DNMT1 leads to passive demethylation during subsequent rounds of DNA replication, reactivation of tumor suppressor genes, and induction of apoptosis in cancer cells.[1]
Quantitative Data Summary
The following table summarizes the quantitative analysis of DNMT1 protein level reduction in various cancer cell lines after this compound treatment, as determined by Western blot analysis from multiple studies.
| Cell Line | This compound Concentration | Treatment Duration | DNMT1 Protein Depletion (% of Control) | Reference |
| HCT116 (Colon Cancer) | 300 nM | 8 hours | Near complete depletion | [4][5] |
| HCT116 (Colon Cancer) | 1 µM | 12 hours | Significant depletion | [2] |
| Breast Cancer Cells | 100 nM | 7 days | Significant depletion | [6] |
| MOLM13 (AML) | 2-4 µM | 24 hours | Significant decrease | [7] |
| THP1 (AML) | 2-4 µM | 24 hours | Significant decrease | [7] |
| MDS-L (MDS) | 1 µM | 5 days | Not explicitly quantified, but MAGE-A1 expression (downstream target) increased | [8] |
| K562 (CML) | 1 µM | 5 days | Not explicitly quantified, but MAGE-A1 expression (downstream target) increased | [8] |
| SKM-1 (MDS) | 1 µM | 5 days | Not explicitly quantified, but MAGE-A1 expression (downstream target) increased | [8] |
| U937 (Leukemia) | 20 µM | 72 hours | Not explicitly quantified, but significant decrease in cell viability | [9] |
| HL60 (Leukemia) | 20 µM | 72 hours | Not explicitly quantified, but significant decrease in cell viability | [9] |
| Molt4 (T-ALL) | 1-50 µM | 96 hours | Not explicitly quantified, but apoptosis was promoted | [10] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HCT116, MOLM13) in appropriate culture dishes at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Treatment: The following day, replace the culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Incubation: Incubate the cells for the desired time points (e.g., 8, 24, 48, 72 hours). The optimal treatment time and concentration should be determined empirically for each cell line.[10][11][12]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.[13]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Transfer the supernatant containing the total protein to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the BCA (bicinchoninic acid) assay.[13]
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[13][14]
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target protein (DNMT1 is ~180 kDa).[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C with gentle agitation. Recommended antibodies include monoclonal anti-DNMT1 (clone 60B1220.1) at a dilution of 0.1-0.5 µg/mL or polyclonal anti-DNMT1 at a 1:1000 dilution.[14][16][17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG or anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin (43 kDa), GAPDH (35 kDa), or β-tubulin (50 kDa).[18][19][20][21] The expression of the loading control should not be affected by the experimental treatment.[20]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the DNMT1 band intensity to the corresponding loading control band intensity.
Visualizations
Caption: Experimental workflow for Western blot analysis of DNMT1 depletion.
Caption: Signaling pathway of this compound-induced DNMT1 depletion.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Novel Insights into the Molecular Mechanism of Action of DNA Hypomethylating Agents: Role of Protein Kinase C δ in this compound-Induced Degradation of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The depletion of DNA methyltransferase-1 and the epigenetic effects of 5-aza-2'deoxycytidine (this compound) are differentially regulated by cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The depletion of DNA methyltransferase-1 and the epigenetic effects of 5-aza-2′deoxycytidine (this compound) are differentially regulated by cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GSK-3484862 targets DNMT1 for degradation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action of this compound in the Treatment of Acute Myeloid Leukemia by Regulating LINC00599 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound treatment of cell lines [bio-protocol.org]
- 13. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Dnmt1 Antibody (A88660) | Antibodies.com [antibodies.com]
- 15. Anti-Dnmt1 antibody [60B1220.1] (ab13537) | Abcam [abcam.com]
- 16. DNMT1 Monoclonal Antibody (60B1220.1) (MA5-16169) [thermofisher.com]
- 17. Anti-DNMT1 Antibody - Mouse Monoclonal [60B1220.1] [stressmarq.com]
- 18. ウェスタンブロッティングのローディングコントロール [sigmaaldrich.com]
- 19. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 20. resources.biomol.com [resources.biomol.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: In Vivo Administration of Decitabine in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent utilized in cancer therapy, particularly for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT), which leads to a reduction in DNA methylation, a key epigenetic modification.[1] This process can reactivate silenced tumor suppressor genes, thereby restoring normal cellular processes like apoptosis and growth control.[1][3] At lower doses, this compound's main effect is DNA hypomethylation, while at higher doses, it can be cytotoxic by being incorporated into DNA and disrupting its synthesis.[2][3] Preclinical evaluation of this compound in mouse xenograft models is a critical step in understanding its therapeutic potential and optimizing dosing strategies for various cancers. These models, which involve transplanting human tumor cells into immunodeficient mice, provide a valuable in vivo platform to study drug efficacy, pharmacokinetics, and pharmacodynamics.[4][5]
Key Considerations for In Vivo Studies
Successful and reproducible in vivo studies with this compound require careful planning and consideration of several factors:
-
Mouse Strain Selection: The choice of immunodeficient mouse strain is crucial for successful tumor engraftment and growth. Commonly used strains include NOD/SCID (Non-obese diabetic/severe combined immunodeficiency), NSG (NOD scid gamma), and Athymic Nude mice.[5][6]
-
Cell Line Selection: The cancer cell line chosen for the xenograft should be well-characterized and relevant to the research question. Factors to consider include the cancer type, the expression levels of DNMTs, and known sensitivity to hypomethylating agents.
-
This compound Formulation and Stability: this compound is sensitive to heat and hydrolysis.[7] It is typically supplied as a lyophilized powder that needs to be reconstituted.[8][9] Due to its instability in aqueous solutions, it should be prepared fresh before each administration or stored under specific conditions for a limited time.[7][10] Reconstituted solutions are often diluted with cold saline or dextrose solutions immediately before use.[8][11]
-
Dosing, Schedule, and Route of Administration: The dose, frequency, and route of administration can significantly impact the efficacy and toxicity of this compound.[2] Common routes in mouse models include intraperitoneal (i.p.), subcutaneous (s.c.), and intravenous (i.v.) injections.[12][13][14]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: PK studies can help understand the drug's absorption, distribution, metabolism, and excretion, while PD analysis is essential to confirm that the drug is hitting its target.[15] For this compound, a key PD marker is the level of global DNA methylation in tumor tissue or surrogate tissues.[16][17]
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model, a common and minimally invasive method.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer and Trypan blue
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., 4-6 weeks old)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until they reach 70-80% confluency.[18]
-
Cell Harvesting: Wash the cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.[18]
-
Cell Counting and Viability: Resuspend the cell pellet in PBS or serum-free medium. Perform a cell count using a hemocytometer and assess viability with Trypan blue staining.[18]
-
Cell Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a mixture of sterile PBS and Matrigel (optional, typically a 1:1 ratio). The final cell concentration should be such that the desired number of cells (e.g., 1-10 million) is contained in an injection volume of 100-200 µL. Keep the cell suspension on ice.[5][19]
-
Tumor Cell Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse.[18]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[13] Treatment can typically begin when tumors reach a volume of 50-100 mm³.[5][18]
Protocol 2: this compound Preparation and Administration
Materials:
-
This compound lyophilized powder
-
Sterile Water for Injection (SWFI)
-
Cold (2-8°C) 0.9% Sodium Chloride Injection or 5% Dextrose Injection
-
Sterile syringes and needles
Procedure:
-
Reconstitution: Aseptically reconstitute the this compound vial with the appropriate volume of SWFI to achieve a stock concentration (e.g., 5 mg/mL).[11]
-
Dilution: For administration, further dilute the reconstituted solution with cold 0.9% Sodium Chloride Injection or 5% Dextrose Injection to the final desired concentration.[8] The final concentration should be between 0.1 mg/mL and 1 mg/mL.[11]
-
Administration: Administer the freshly prepared this compound solution to the mice via the chosen route (e.g., intraperitoneal injection). The injection volume should be appropriate for the mouse's weight (e.g., 100-200 µL).
Protocol 3: Efficacy Assessment
Materials:
-
Digital calipers
-
Analytical balance
Procedure:
-
Tumor Volume Measurement: Measure tumor dimensions with digital calipers every 2-3 days throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week to monitor for signs of toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment.
-
Survival Analysis: Monitor the mice until a predetermined endpoint is reached (e.g., tumor volume reaches a specific size, significant weight loss, or other signs of distress). The time to reach this endpoint is used for survival analysis.
Protocol 4: Pharmacodynamic Analysis
Materials:
-
DNA extraction kit
-
Bisulfite conversion kit
-
Reagents for methylation analysis (e.g., PCR primers for LINE-1 or specific genes)
-
Protein extraction reagents
-
Antibodies for Western blotting (e.g., anti-DNMT1)
Procedure:
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumor tissue and, if desired, other tissues like bone marrow.
-
DNA Methylation Analysis:
-
Extract genomic DNA from the collected tissues.
-
Perform bisulfite conversion of the DNA.
-
Analyze global DNA methylation by assessing the methylation status of repetitive elements like LINE-1 using pyrosequencing or methylation-specific PCR.[16]
-
-
DNMT1 Protein Level Analysis:
-
Extract total protein from tumor tissues.
-
Perform Western blotting to determine the levels of DNMT1 protein. A decrease in DNMT1 levels is an expected pharmacodynamic effect of this compound.[20]
-
Data Presentation
Quantitative data from in vivo this compound studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Examples of this compound Dosing Regimens in Mouse Xenograft Models
| Cancer Type | Mouse Strain | Cell Line | This compound Dose | Route of Administration | Schedule | Reference |
| Acute Lymphoblastic Leukemia | Nude | CCRF-CEM | 20 mg/kg | Intraperitoneal (i.p.) | Daily | [3] |
| Acute Lymphoblastic Leukemia | NSG | SEM | 0.1 mg/kg | Intraperitoneal (i.p.) | Three times a week | [12] |
| Lymphoma | C57BL/6 | EL4 | 1.0 mg/kg | Intraperitoneal (i.p.) | Daily for 5 consecutive days | [13] |
| Acute Myeloid Leukemia | NSG | THP-1 | 1.25 mg/m² | Intravenous (i.v.) | Daily for 5 consecutive days | [14] |
| Lung Cancer | NSG | H1299 | 0.2 mg/kg | Intraperitoneal (i.p.) | Three consecutive days, repeated in cycles | [21] |
Table 2: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| This compound (X mg/kg) | 10 | 600 ± 80 | 60 |
Table 3: Example of Pharmacodynamic Biomarker Changes
| Treatment Group | Mean LINE-1 Methylation (%) ± SEM | Mean DNMT1 Protein Level (relative to control) ± SEM |
| Vehicle Control | 75 ± 3 | 1.0 ± 0.1 |
| This compound (X mg/kg) | 45 ± 4 | 0.4 ± 0.05 |
Visualizations
Caption: this compound's mechanism of action in cancer cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research [resources.jax.org]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. doaj.org [doaj.org]
- 11. reference.medscape.com [reference.medscape.com]
- 12. This compound mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low Dose this compound Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]
- 14. This compound enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A Phase I and Pharmacodynamic Study of this compound in Combination with Carboplatin in Patients with Recurrent, Platinum-Resistant, Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of in vitro and in vivo hypomethylating effects of this compound in acute myeloid leukemia by a rapid, specific and sensitive LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 20. In Vivo Quantification of Active this compound-Triphosphate Metabolite: A Novel Pharmacoanalytical Endpoint for Optimization of Hypomethylating Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Global DNA Methylation Analysis Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a crucial epigenetic modification, plays a significant role in regulating gene expression, cellular differentiation, and maintaining genomic stability.[1][2][3] This process primarily involves the addition of a methyl group to the 5th carbon of a cytosine residue, forming 5-methylcytosine (5mC), predominantly within CpG dinucleotides.[1] Alterations in global DNA methylation patterns, characterized by genome-wide hypomethylation and site-specific hypermethylation, are associated with various pathological conditions, including cancer.[1][4] Consequently, the accurate quantification of global DNA methylation is essential for understanding disease pathogenesis, identifying biomarkers, and developing novel therapeutic strategies, particularly in the field of drug discovery for epigenetic modulators.[2][5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of global DNA methylation due to its high sensitivity, specificity, and accuracy.[4][7] This method allows for the direct measurement of 5mC and its unmodified counterpart, 2'-deoxycytidine (dC), or 2'-deoxyguanosine (dG) as a stable reference, enabling the precise determination of the global methylation percentage.[1][4] This application note provides a detailed protocol for the analysis of global DNA methylation using LC-MS/MS, along with key applications in drug development.
Principle of the Method
The LC-MS/MS method for global DNA methylation analysis involves three main steps:
-
Genomic DNA Digestion: Genomic DNA is enzymatically hydrolyzed into individual deoxyribonucleosides.
-
Chromatographic Separation: The resulting deoxyribonucleosides, including 5-methyl-2'-deoxycytidine (5mdC) and 2'-deoxycytidine (dC) or 2'-deoxyguanosine (dG), are separated using high-performance liquid chromatography (HPLC).[7][8]
-
Mass Spectrometric Detection: The separated deoxyribonucleosides are ionized and detected by a tandem mass spectrometer, typically in the multiple reaction monitoring (MRM) mode, allowing for highly specific and sensitive quantification.[1][9]
The global DNA methylation level is then calculated as the percentage of 5mdC relative to the total cytosine content (%5mC = [5mdC / (5mdC + dC)] * 100) or as a ratio of 5mdC to dG.[4]
Experimental Protocol
This protocol outlines the key steps for global DNA methylation analysis by LC-MS/MS.
Materials and Reagents
-
Genomic DNA samples (from cell lines, tissues, etc.)
-
DNA Degradase Plus (e.g., Zymo Research, E2021) or a combination of nuclease P1 and alkaline phosphatase.[1][10]
-
Internal Standards: Isotope-labeled deoxyribonucleosides such as [U-¹⁵N₃]-deoxycytidine and [U-¹⁵N₃]-5-methyldeoxycytidine or ¹⁵N₅-dG are recommended for accurate quantification.[4][8]
-
LC-MS grade water, acetonitrile, methanol, and acetic acid or formic acid.[1]
-
Ammonium acetate
-
Standard solutions of 2'-deoxycytidine (dC), 5-methyl-2'-deoxycytidine (5mdC), and 2'-deoxyguanosine (dG).
Sample Preparation: DNA Extraction and Hydrolysis
-
DNA Extraction: Extract high-quality genomic DNA from the desired source using a standard commercial kit or protocol. Ensure the DNA is free of RNA and other contaminants.
-
DNA Quantification: Accurately quantify the extracted DNA using a spectrophotometer or fluorometer.
-
DNA Denaturation: Denature 1-3 µg of genomic DNA by heating at 100°C for 3 minutes, followed by immediate chilling on ice.[4]
-
Enzymatic Hydrolysis:
-
Add 0.1 M ammonium acetate (pH 5.2).[4]
-
Add nuclease P1 and incubate at 45°C for 2 hours.[4]
-
Add alkaline phosphatase and incubate for a further period to complete the digestion to single nucleosides.
-
Alternatively, use a commercial enzyme cocktail like DNA Degradase Plus following the manufacturer's instructions.[1]
-
-
Internal Standard Spiking: Spike the digested sample with a known concentration of the isotopic internal standards.[8]
-
Filtration: Filter the hydrolyzed DNA sample to remove any particulate matter before LC-MS/MS analysis. This step is crucial for ensuring precision.[4]
LC-MS/MS Analysis
The following are representative LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.
Table 1: Example LC-MS/MS Parameters for Global DNA Methylation Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Agilent PoroShell 120 EC-C18 or equivalent reverse-phase column.[1] |
| Mobile Phase A | Water with 0.1% (v/v) acetic acid or formic acid.[1] |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) acetic acid or formic acid.[1] |
| Gradient | Isocratic or gradient elution can be used. An example isocratic system is 90% Mobile Phase A and 10% Mobile Phase B.[1] A gradient system may also be employed for better separation.[8] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 - 20 µL.[8] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI).[4] |
| Analysis Mode | Multiple Reaction Monitoring (MRM).[1] |
| MRM Transitions | See Table 2 below. |
Table 2: Example MRM Transitions for Target Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 2'-deoxycytidine (dC) | 228.1 | 112.1 | [9][11] |
| 5-methyl-2'-deoxycytidine (5mdC) | 242.1 | 126.1 | [9][11] |
| 2'-deoxyguanosine (dG) | 268.1 | 152.1 | [1] |
| [¹⁵N₃]-dC (Internal Standard) | 231.1 | 115.1 | [4] |
| [¹⁵N₃]-5mdC (Internal Standard) | 245.1 | 129.1 | [12] |
| [¹⁵N₅]-dG (Internal Standard) | 273.1 | 157.1 | [4] |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of each analyte and its corresponding internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard solutions.
-
Quantification: Determine the concentration of 5mdC and dC (or dG) in the samples from the calibration curve.
-
Calculation of Global DNA Methylation:
-
When using dC for normalization: % 5mC = [Concentration of 5mdC / (Concentration of 5mdC + Concentration of dC)] x 100
-
When using dG for normalization: % 5mC = [Concentration of 5mdC / Concentration of dG] x 100
-
Applications in Drug Development
The LC-MS/MS method for global DNA methylation analysis is a valuable tool in drug discovery and development, particularly for epigenetic therapies.
-
Screening of Demethylating Agents: This method can be used to screen for and characterize the activity of DNA methyltransferase (DNMT) inhibitors.[8] For example, treatment of cancer cell lines with the DNMT inhibitor 5-azacytidine has been shown to cause a significant reduction in global DNA methylation levels as measured by LC-MS/MS.[1]
-
Pharmacodynamic Biomarker: Global DNA methylation can serve as a pharmacodynamic biomarker to monitor the in vivo effects of demethylating drugs in preclinical and clinical studies.[8] This allows for the assessment of target engagement and dose-response relationships.
-
Toxicology and Safety Assessment: Aberrant changes in DNA methylation can be indicative of toxicity. This method can be employed in safety and toxicology studies to evaluate the epigenetic effects of new drug candidates.
-
Biomarker Discovery: Identifying changes in global DNA methylation associated with disease can lead to the discovery of new diagnostic, prognostic, and predictive biomarkers.[6]
Table 3: Example of Global DNA Methylation Changes in Response to a DNMT Inhibitor
| Cell Line | Treatment | Global DNA Methylation Reduction (%) | Reference |
| A549 (human lung carcinoma) | 5 µM 5-azacytidine for 72 hours | 40 | [1] |
| HCT116 (human colorectal carcinoma) | 5 µM 5-azacytidine for 72 hours | 19 | [1] |
Visualizing the Workflow and Pathway
To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for global DNA methylation analysis.
Caption: Simplified diagram of the DNA methylation pathway.
Conclusion
The LC-MS/MS method for global DNA methylation analysis provides a robust, sensitive, and accurate platform for epigenetic research and drug development.[4] Its ability to precisely quantify changes in global DNA methylation makes it an indispensable tool for screening epigenetic drugs, identifying pharmacodynamic biomarkers, and advancing our understanding of the role of DNA methylation in health and disease. The detailed protocol and application examples provided herein serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. Quantification of Global DNA Methylation Status by LC-MS/MS [visikol.com]
- 2. DNA Methylation and Drug Discovery: Unveiling Epigenetic Mechanisms for Therapeutic Breakthroughs | EpigenTek [epigentek.com]
- 3. DNA Methylation: A Timeline of Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput and cost-effective global DNA methylation assay by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bisresearch.com [bisresearch.com]
- 6. Advances in DNA Methylation Profiling and Biomarker Discovery | Technology Networks [technologynetworks.com]
- 7. Global DNA 5mC Quantification by LC-MS/MS, DNA Methylation Analysis Service - Epigenetics [epigenhub.com]
- 8. longdom.org [longdom.org]
- 9. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. Quantification of Regional DNA Methylation by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Cell Viability with Decitabine using the CCK-8 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Decitabine (5-aza-2'-deoxycytidine) is a hypomethylating agent used in the treatment of various cancers, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT) enzymes, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][2][3] This can induce cell cycle arrest, apoptosis, and a reduction in cell proliferation.[1][2][4] The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to assess cell viability and proliferation.[5] This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble formazan dye.[6] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.[6][7]
These application notes provide a detailed protocol for utilizing the CCK-8 assay to measure the cytotoxic effects of this compound on cancer cells.
Experimental Protocols
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
This compound
-
Appropriate cancer cell line (e.g., Molt4, CCRF-CEM, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Sterile, disposable laboratory consumables (pipette tips, etc.)
Protocol for CCK-8 Assay with this compound Treatment:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed a 96-well plate with 100 µL of cell suspension per well at a density of approximately 5,000 cells/well.[6] The optimal cell number can vary between cell lines and should be determined empirically.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.[6][7]
-
-
This compound Treatment:
-
Prepare a series of this compound concentrations in complete culture medium. A broad range of concentrations should be tested to determine the IC50 value (e.g., 0.00625, 0.0125, 0.025, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, and 100 µM).[4]
-
After the 24-hour pre-incubation, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells.
-
Include a negative control group (cells treated with vehicle, e.g., PBS or DMSO, at the same concentration as the drug solvent) and a blank group (medium only, no cells).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).[4]
-
-
CCK-8 Reagent Addition:
-
Incubation with CCK-8:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the cell viability using the following formula: Cell Viability (%) = (ODtreated / ODcontrol) x 100% Where:
-
ODtreated is the absorbance of the wells with cells treated with this compound.
-
ODcontrol is the absorbance of the wells with cells treated with the vehicle control.
-
-
The half-maximal inhibitory concentration (IC50) can be determined by plotting a dose-response curve of cell viability versus this compound concentration.
-
Data Presentation
The following tables summarize the dose- and time-dependent effects of this compound on the viability of different cancer cell lines, as measured by the CCK-8 assay.
Table 1: Inhibition of Molt4 Cell Proliferation by this compound [4]
| This compound Concentration (µM) | Inhibition Rate (%) after 24h | Inhibition Rate (%) after 48h | Inhibition Rate (%) after 72h | Inhibition Rate (%) after 96h |
| 100 | 18.59 | 32.56 | 54.20 | 69.85 |
| 0.00625 | -2.62 | 1.15 | - | 18.48 |
Table 2: IC50 Values of this compound in Molt4 Cells [4]
| Treatment Duration | IC50 (µM) |
| 72 hours | 84.461 |
| 96 hours | 10.113 |
Table 3: Effect of this compound on CCRF-CEM Cell Proliferation [3]
| Treatment Duration | Observation |
| 24, 48, 72, 96 hours | The inhibitory effect on cell growth increased with longer exposure time and higher concentration. |
| 72 hours | The IC50 of this compound was 70.704 µM. |
Visualizations
Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanism of action of this compound in treating acute lymphoblastic leukemia [frontiersin.org]
- 4. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. apexbt.com [apexbt.com]
- 7. toolsbiotech.com [toolsbiotech.com]
Application Notes and Protocols for qRT-PCR Analysis of Gene Re-expression with Decitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine) is a potent hypomethylating agent that functions as a DNA methyltransferase (DNMT) inhibitor.[1] By incorporating into DNA, it traps DNMT enzymes, leading to a reduction in DNA methylation, particularly at hypermethylated CpG islands in the promoter regions of genes.[2][3] This mechanism can lead to the re-expression of silenced tumor suppressor genes, making it a valuable tool in cancer research and a therapeutic agent for hematological malignancies.[1][4] Quantitative real-time PCR (qRT-PCR) is a sensitive and widely used technique to quantify the changes in gene expression following this compound treatment.[5]
These application notes provide detailed protocols for utilizing this compound to induce gene re-expression in cancer cell lines and for quantifying these changes using qRT-PCR.
Data Presentation
The following table summarizes the quantitative data on the re-expression of various genes in different cancer cell lines after treatment with this compound, as measured by qRT-PCR. The data is presented as fold change in mRNA expression relative to untreated control cells.
| Cell Line | Gene | This compound Concentration (µM) | Treatment Duration (hours) | Fold Change in mRNA Expression | Reference |
| RKO (Colon Cancer) | MLH1 | 1.0 | 72 | ~15 | [6] |
| RKO (Colon Cancer) | MLH1 | 2.5 | 72 | ~25 | [6] |
| RKO (Colon Cancer) | MLH1 | 5.0 | 72 | ~30 | [6] |
| K562 (Leukemia) | MAGE-A1 | 1.0 | 120 | ~120 | [5] |
| SKM-1 (Leukemia) | MAGE-A1 | 1.0 | 120 | ~250 | [5] |
| MDS-L (Leukemia) | MAGE-A1 | 1.0 | 120 | ~180 | [5] |
| K562 (Leukemia) | MAGE-A3 | 1.0 | 120 | ~80 | [5] |
| SKM-1 (Leukemia) | MAGE-A3 | 1.0 | 120 | ~150 | [5] |
| MDS-L (Leukemia) | MAGE-A3 | 1.0 | 120 | ~100 | [5] |
| K562 (Leukemia) | SP17 | 1.0 | 120 | ~60 | [5] |
| SKM-1 (Leukemia) | SP17 | 1.0 | 120 | ~120 | [5] |
| MDS-L (Leukemia) | SP17 | 1.0 | 120 | ~90 | [5] |
| JIMT-1 (Breast Cancer) | CDA | 0.1 | 72 | ~21.6 | [7][8] |
| T-47D (Breast Cancer) | CDA | 0.1 | 72 | ~145.2 | [7][8] |
| U87MG (Glioblastoma) | Various Neoantigens | 1.0 | 48 | Significant Upregulation | [9] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the steps for treating adherent or suspension cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (5-aza-2'-deoxycytidine)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in culture plates at a density that will allow for logarithmic growth throughout the experiment.
-
For suspension cells, seed the cells in culture flasks at an appropriate density.
-
Incubate the cells for 24 hours to allow for attachment (for adherent cells) and recovery.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
-
-
This compound Treatment:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM). A vehicle control with the same concentration of DMSO should also be prepared.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
The medium should be renewed every 24 hours with freshly prepared this compound-containing medium.[6]
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 120 hours).
-
-
Cell Harvesting:
-
After the treatment period, harvest the cells for RNA extraction.
-
For adherent cells, wash with PBS, and detach using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge to pellet the cells.
-
For suspension cells, directly centrifuge the culture to pellet the cells.
-
Wash the cell pellet with PBS and proceed to RNA extraction.
-
Protocol 2: RNA Extraction, Reverse Transcription, and qRT-PCR
This protocol details the steps for isolating total RNA, synthesizing cDNA, and performing qRT-PCR to analyze gene expression.
Materials:
-
Cell pellet from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
-
Spectrophotometer or fluorometer for RNA quantification
Procedure:
-
Total RNA Extraction:
-
Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Assess the purity of the RNA by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
The integrity of the RNA can be assessed by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Primer Design:
-
Design primers for your target and reference genes. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
Aim for a primer length of 18-24 nucleotides, a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C.
-
The amplicon size should be between 70 and 200 base pairs for optimal qPCR efficiency.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
A typical reaction includes RNA, a mix of oligo(dT) and random primers, reverse transcriptase, dNTPs, and an RNase inhibitor.
-
Incubate the reaction at the recommended temperature and time (e.g., 25°C for 5 min, 42°C for 30 min, followed by 85°C for 5 min to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Set up the reactions in a 96-well qPCR plate, including no-template controls (NTC) for each primer set.
-
Run the plate on a qPCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 2-10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis (for SYBR Green-based assays) to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes in both the control and this compound-treated samples.
-
Calculate the relative gene expression using the ΔΔCt method:
-
Calculate ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct value of the target gene (ΔCt = Cttarget - Ctreference).
-
Calculate ΔΔCt: Subtract the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced gene re-expression.
Caption: Experimental workflow for qRT-PCR analysis.
Caption: this compound induces p21 in a p53-independent manner.[1]
Caption: FOXO1 activation by this compound leads to cell cycle arrest.[8][10]
References
- 1. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K-Akt-mTOR Signaling Pathway in Human Acute Myeloid Leukemia (AML) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. This compound Induces Change of Biological Traits in Myelodysplastic Syndromes via FOXO1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Induces Change of Biological Traits in Myelodysplastic Syndromes via FOXO1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Stable Decitabine-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine), a hypomethylating agent, is a crucial therapeutic option for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). However, the development of resistance remains a significant clinical challenge. The establishment of stable this compound-resistant cancer cell lines in vitro is an invaluable tool for elucidating the molecular mechanisms of resistance, identifying novel therapeutic targets, and screening for agents that can overcome or prevent resistance. These application notes provide detailed protocols for generating and characterizing this compound-resistant cancer cell lines.
Data Presentation: Quantitative Analysis of this compound Resistance
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in parental and resistant cancer cell lines, as reported in various studies. This data provides a quantitative measure of the degree of resistance achieved.
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| K562 | Chronic Myeloid Leukemia | 0.26 ± 0.02 | 3.16 ± 0.02 | ~12 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 0.06294 | 9.242 | ~147 | [2] |
| HCT116 | Colorectal Cancer | ~0.01-0.05 (estimated) | >1.0 (up to 100-fold increase) | ~100 | [3] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines by Dose Escalation
This protocol describes a widely used method for generating this compound-resistant cancer cell lines by gradually increasing the concentration of the drug in the cell culture medium.[1][2]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (5-aza-2'-deoxycytidine)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell counting solution (e.g., Trypan Blue)
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the Initial IC50 of the Parental Cell Line:
-
Seed the parental cells in 96-well plates at an appropriate density.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their recommended complete medium.
-
Begin by treating the cells with a low concentration of this compound, typically starting at the IC10 or IC20 value determined in the previous step.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration (this may take several passages), increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).
-
Monitor the cells closely for signs of toxicity and proliferation. It is common for a significant portion of the cells to die after each dose escalation.
-
Allow the surviving cells to repopulate the culture flask before the next dose increase.
-
Continue this stepwise increase in this compound concentration over a period of several months. The process of generating a highly resistant cell line can take 6-12 months.[2]
-
-
Maintenance and Characterization of the Resistant Cell Line:
-
Once the cells can proliferate in a significantly higher concentration of this compound compared to the parental line (e.g., 10-fold or higher), the resistant cell line is considered established.
-
The resistant phenotype should be periodically confirmed by determining the IC50 and comparing it to the parental line.
-
For long-term storage, freeze aliquots of the resistant cells at various passages.
-
It is recommended to maintain a continuous culture of the resistant cells in the presence of the final selection concentration of this compound to ensure the stability of the resistant phenotype.
-
Protocol 2: Assessment of Apoptosis by Annexin V Staining
This protocol details the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in parental versus this compound-resistant cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Parental and this compound-resistant cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed both parental and resistant cells and treat with this compound at various concentrations (or the respective maintenance dose for resistant cells) for a specified time (e.g., 48-72 hours).
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Quantify the percentage of cells in each quadrant to compare the levels of apoptosis between parental and resistant cells.
-
Protocol 3: Analysis of DNA Methylation by Pyrosequencing
This protocol provides a method to quantify the methylation status of specific CpG sites in the promoter regions of genes of interest in parental and this compound-resistant cells.
Materials:
-
Genomic DNA isolated from parental and resistant cells
-
Bisulfite conversion kit
-
PCR primers (one biotinylated) for the target region
-
Pyrosequencing instrument and reagents
Procedure:
-
Bisulfite Conversion:
-
Treat genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using PCR with a forward and a biotinylated reverse primer specific to the target region.
-
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads.
-
Denature the DNA to obtain single-stranded templates.
-
Anneal a sequencing primer to the template.
-
Perform the pyrosequencing reaction according to the instrument's protocol. The instrument will sequentially add dNTPs and detect the light signal generated upon incorporation, allowing for the quantification of C/T ratios at specific CpG sites, which reflects the methylation level.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: In Vitro Combination of Decitabine with HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro synergistic effects of combining the DNA methyltransferase (DNMT) inhibitor, Decitabine, with various histone deacetylase (HDAC) inhibitors. The protocols outlined below are intended to serve as a guide for investigating these combinations in a laboratory setting.
Introduction
Epigenetic modifications, including DNA methylation and histone acetylation, play a crucial role in gene regulation and are often dysregulated in cancer. This compound (a hypomethylating agent) and HDAC inhibitors are two classes of epigenetic drugs that have shown promise in cancer therapy. In vitro studies have consistently demonstrated that the combination of this compound with HDAC inhibitors results in synergistic anti-cancer effects, including enhanced growth inhibition, cell cycle arrest, and apoptosis in various cancer cell lines.[1][2][3] This synergy is thought to arise from the complementary mechanisms of these agents: this compound's inhibition of DNA methylation can lead to the re-expression of silenced tumor suppressor genes, while HDAC inhibitors promote a more open chromatin structure, further facilitating gene transcription.[4]
Data Summary of In Vitro Synergism
The following tables summarize quantitative data from studies investigating the combination of this compound with various HDAC inhibitors in different cancer cell lines.
Table 1: Synergistic Inhibition of Cell Growth (IC50 Values)
| Cell Line | Cancer Type | HDAC Inhibitor | This compound IC50 (µM) | HDACi IC50 (nM) | Combination Index (CI)* | Reference |
| Ly1 | Diffuse Large B-Cell Lymphoma | Panobinostat | ~5 | ~5 | <1 (Synergistic) | [1] |
| HL-60 | Acute Myeloid Leukemia | Valproic Acid | Not Specified | Not Specified | Synergistic | [5] |
| MOLT4 | Acute Myeloid Leukemia | Valproic Acid | Not Specified | Not Specified | Synergistic | [5] |
| K562 | Myeloid Leukemia | Chidamide | 8 (µmol/L) | 8 (µg/mL) | Synergistic | [6] |
| THP-1 | Myeloid Leukemia | Chidamide | 20 (µmol/L) | 4 (µg/mL) | Synergistic | [6] |
*A Combination Index (CI) of <1 indicates synergism, CI=1 indicates an additive effect, and CI>1 indicates antagonism.
Table 2: Enhanced Induction of Apoptosis
| Cell Line | Cancer Type | Treatment | % Apoptotic Cells | Reference |
| Ly1 | Diffuse Large B-Cell Lymphoma | Panobinostat (5nM) | 9.95% | [1] |
| This compound (5µM) | 39.5% | [1] | ||
| Combination | 61.4% | [1] | ||
| Pancreatic Cancer Cells | Pancreatic Cancer | This compound + HDACi + PARPi | Increased cleaved caspase 3 & PARP1 | [7] |
| Myeloid Leukemia Cells | Myeloid Leukemia | This compound + Chidamide | Upregulation of Bax, cleaved PARP-1, caspase-9; Downregulation of Bcl-2, pro-caspase-3 | [6] |
Table 3: Effects on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | Cell Cycle Phase Arrest | Key Regulators | Reference |
| K562 | Myeloid Leukemia | This compound (8µmol/L) + Chidamide (4µg/mL) | G0/G1 | p21 upregulation | [6] |
| THP-1 | Myeloid Leukemia | This compound (20µmol/L) + Chidamide (4µg/mL) | G0/G1 | p21 upregulation | [6] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
HDAC inhibitor of choice
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the HDAC inhibitor, both alone and in combination at a fixed ratio.
-
Remove the medium from the wells and add the drug-containing medium. Include untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine IC50 values using dose-response curve fitting software.
-
Calculate the Combination Index (CI) using software like CalcuSyn to determine synergism.[1]
Experimental workflow for the cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and HDAC inhibitor
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound and/or the HDAC inhibitor at predetermined concentrations (e.g., IC50 values).
-
Incubate for 48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and HDAC inhibitor
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This protocol is for detecting changes in the expression of key proteins involved in apoptosis, cell cycle, and signaling pathways.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for cleaved PARP, Caspase-3, p21, Bcl-2, Bax, acetylated histones)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cell pellets in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of this compound and HDAC inhibitors is mediated through various signaling pathways. A key mechanism involves the reactivation of tumor suppressor genes.[4] this compound inhibits DNMTs, leading to demethylation of CpG islands in the promoter regions of these genes. HDAC inhibitors then promote a relaxed chromatin state, allowing for transcriptional activation.
References
- 1. HDAC inhibitors and this compound are highly synergistic and associated with unique gene-expression and epigenetic profiles in models of DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC inhibitors and this compound are highly synergistic and associated with unique gene-expression and epigenetic profiles in models of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic therapies in acute myeloid leukemia: the role of hypomethylating agents, histone deacetylase inhibitors and the combination of hypomethylating agents with histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro basis for treatment with hypomethylating agents and histone deacetylase inhibitors: can epigenetic changes be used to monitor treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 6. A combination of low-dose this compound and chidamide resulted in synergistic effects on the proliferation and apoptosis of human myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Application Note: Protocol for Assessing Decitabine Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog of deoxycytidine and a potent inhibitor of DNA methyltransferases (DNMTs). Its incorporation into DNA leads to the covalent trapping of DNMTs, resulting in DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][2] This mechanism of action makes this compound a crucial therapeutic agent for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[3][4]
However, a significant challenge in the preclinical and clinical application of this compound is its inherent chemical instability in aqueous solutions.[1][5] The stability of this compound is highly dependent on factors such as pH and temperature.[3][4] In solution, this compound can undergo hydrolytic degradation of its triazine ring, leading to a loss of biological activity.[1][4] This instability necessitates careful handling and a thorough understanding of its degradation kinetics in experimental and therapeutic settings.
This application note provides a detailed protocol for assessing the stability of this compound in various cell culture media. The protocol outlines a robust methodology using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of active this compound over time. This allows researchers to determine the effective concentration of the drug throughout their experiments, ensuring accurate and reproducible results.
This compound Degradation Pathway
This compound's degradation in aqueous media primarily occurs through the hydrolytic opening of the s-triazine ring. This process is influenced by pH, with stability being greater at neutral or slightly acidic pH compared to alkaline conditions. The degradation can result in the formation of several products, including N-formyl-guanyl-ribosylurea and its deformylated derivative, which lack the pharmacological activity of the parent compound.[1]
Caption: this compound degradation pathway.
Experimental Protocol
This protocol provides a step-by-step guide to assess the stability of this compound in a chosen cell culture medium.
Materials and Reagents
-
This compound (powder)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC grade water
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm sterile syringe filters
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., YMC Triart C18, 250 x 4.6mm, 5µm)[6]
Preparation of Solutions
-
This compound Stock Solution (10 mM): Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Mobile Phase Preparation: Prepare the mobile phase for HPLC analysis. An example of a suitable mobile phase is a gradient elution using a mixture of 0.02M Potassium dihydrogen phosphate buffer and Methanol (97:3 v/v) as Mobile Phase A and a mixture of Water and Acetonitrile (40:60 v/v) as Mobile Phase B.[6] All mobile phase components should be filtered and degassed before use.
Experimental Workflow
The following workflow outlines the process for sample preparation and analysis.
Caption: Experimental workflow for assessing this compound stability.
Stability Assessment Procedure
-
Media Preparation: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Spike pre-warmed (37°C) cell culture medium to a final concentration of 10 µM this compound. Prepare a sufficient volume to allow for the collection of all time points.
-
Incubation: Place the this compound-spiked media in a sterile flask or tube and incubate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), aseptically collect an aliquot (e.g., 500 µL) of the media.
-
Sample Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until HPLC analysis. This is crucial to prevent further degradation.
HPLC Analysis
-
Sample Preparation for HPLC: Thaw the collected samples on ice. To precipitate proteins, add an equal volume of ice-cold methanol, vortex briefly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: As prepared in section 3.2.2.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 230 nm.[7]
-
Column Temperature: 25°C.
-
-
Quantification: Create a standard curve by preparing serial dilutions of this compound in the same cell culture medium (at time 0) and processing them in the same manner as the experimental samples. The concentration of this compound in the test samples can then be determined by comparing their peak areas to the standard curve.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a table to facilitate easy comparison of this compound stability over time and across different media conditions.
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | This compound Concentration in RPMI-1640 + 10% FBS (µM) | % Remaining | This compound Concentration in DMEM + 10% FBS (µM) | % Remaining |
| 0 | 10.00 | 100.0 | 10.00 | 100.0 |
| 2 | 9.15 | 91.5 | 9.22 | 92.2 |
| 4 | 8.32 | 83.2 | 8.45 | 84.5 |
| 8 | 6.89 | 68.9 | 7.05 | 70.5 |
| 12 | 5.71 | 57.1 | 5.90 | 59.0 |
| 24 | 3.26 | 32.6 | 3.48 | 34.8 |
| 48 | 1.06 | 10.6 | 1.21 | 12.1 |
| 72 | 0.35 | 3.5 | 0.42 | 4.2 |
Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.
Discussion and Considerations
The stability of this compound in cell culture media is a critical parameter that can significantly impact the interpretation of in vitro studies. The provided protocol offers a reliable method to quantify the active concentration of this compound over the course of an experiment.
Several factors can influence the rate of this compound degradation:
-
pH of the Media: this compound is more stable at a neutral or slightly acidic pH.[3] The buffering system of the cell culture medium can therefore play a role in its stability.
-
Temperature: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures.[4] Maintaining a constant and accurate temperature during incubation is essential.
-
Media Components: While not extensively studied, it is possible that certain components within the cell culture medium or serum could interact with and affect the stability of this compound.
-
Enzymatic Degradation: While primarily a concern in vivo due to cytidine deaminase in the liver and plasma, some cell types in culture may express deaminases that could contribute to this compound degradation.[8][9]
Researchers should consider these factors when designing and interpreting experiments involving this compound. For long-term exposure studies, it may be necessary to replenish the media with freshly prepared this compound at regular intervals to maintain a desired effective concentration. The data generated from this protocol will enable researchers to make informed decisions about their experimental design and ensure the validity of their findings.
References
- 1. The Chemical Decomposition of 5-aza-2′-deoxycytidine (this compound): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. 5-Aza-2'-deoxycytidine | C8H12N4O4 | CID 451668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aurigeneservices.com [aurigeneservices.com]
- 7. ijpsr.info [ijpsr.info]
- 8. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concise Drug Review: Azacitidine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Decitabine in T-cell Lymphoblastic Lymphoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models, specifically patient-derived xenograft (PDX) models, to investigate the efficacy and mechanisms of Decitabine in T-cell lymphoblastic lymphoma (T-LL).
Introduction
T-cell lymphoblastic lymphoma (T-LL) is an aggressive hematological malignancy with a significant unmet medical need for novel therapeutic strategies. This compound, a DNA hypomethylating agent, has shown promise in preclinical studies by targeting aberrant DNA methylation profiles observed in T-LL.[1] Animal models, particularly patient-derived xenografts (PDX), which involve the transplantation of primary human tumor tissue into immunodeficient mice, are invaluable tools for evaluating the in vivo efficacy of drugs like this compound in a setting that closely recapitulates human disease.[2][3][4]
Animal Models and this compound Administration
Patient-derived xenograft (PDX) models using Non-obese diabetic/severe combined immunodeficiency gamma (NSG) mice are the preferred platform for studying T-LL. These mice lack mature T cells, B cells, and NK cells, facilitating the engraftment of human hematopoietic cells.
Summary of In Vivo Studies with this compound in T-LL PDX Models
| Parameter | Description | Reference |
| Animal Model | Non-obese diabetic/severe combined immunodeficiency gamma (NSG) mice | |
| Source of T-LL Cells | Malignant pleural effusion samples from T-LBL patients | |
| Engraftment Route | Intravenous (tail vein) injection | |
| This compound Dosage | 0.5 mg/kg body weight | [1] |
| Administration Route | Intraperitoneal (IP) injection | |
| Vehicle Control | Phosphate-buffered saline (PBS) with 1% DMSO | |
| Treatment Regimen | One or two cycles of 5 consecutive daily injections followed by 2 days off | [1] |
| Primary Outcome | Prolonged lymphoma-free survival | [5] |
| Key Molecular Finding | Downregulation of the oncogenic MYC pathway | [1] |
Experimental Protocols
Generation of T-cell Lymphoblastic Lymphoma PDX Models
This protocol outlines the procedure for establishing T-LL PDX models from patient samples.
Materials:
-
Malignant pleural effusion or bone marrow aspirate from T-LL patients
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Red blood cell lysis buffer
-
Sterile syringes and needles
-
6- to 8-week-old female NSG mice
-
Laminar flow hood
Procedure:
-
Isolate Mononuclear Cells:
-
Dilute the patient sample with an equal volume of PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
-
Wash the cells twice with PBS.
-
-
Red Blood Cell Lysis (if necessary):
-
Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5-10 minutes at room temperature.
-
Add an excess of PBS to stop the lysis and centrifuge to pellet the cells.
-
Wash the cells again with PBS.
-
-
Cell Viability and Counting:
-
Resuspend the cells in PBS.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
-
Injection into NSG Mice:
-
Resuspend the viable cells in sterile PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells per 200 µL.
-
Inject 200 µL of the cell suspension into the tail vein of each NSG mouse.
-
-
Engraftment Monitoring:
-
Starting 2-3 weeks post-injection, monitor for engraftment by performing flow cytometry on peripheral blood samples to detect the presence of human CD45+ (hCD45+) cells.
-
This compound Formulation and Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile PBS
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL). Store at -20°C.
-
-
Working Solution Preparation (prepare fresh daily):
-
On the day of injection, thaw the stock solution.
-
Dilute the stock solution with sterile PBS to the final desired concentration for a 0.5 mg/kg dose. For example, for a 20g mouse, the required dose is 10 µg. If the final injection volume is 200 µL, the concentration should be 50 µg/mL. The final DMSO concentration should be kept low (e.g., <1%).
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal (IP) injection.
-
For the control group, administer a corresponding volume of the vehicle (PBS with 1% DMSO).
-
Monitoring Tumor Burden by Flow Cytometry
Materials:
-
Peripheral blood collected from mice
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-human CD45 antibody (e.g., CD45-FITC)
-
Precision Count Beads (optional, for absolute cell counting)
-
Flow cytometer
Procedure:
-
Sample Collection:
-
Collect 30-50 µL of peripheral blood from the tail vein or submandibular vein into tubes containing an anticoagulant (e.g., EDTA).
-
-
Red Blood Cell Lysis:
-
Perform red blood cell lysis as described in Protocol 1.
-
-
Staining:
-
Resuspend the cell pellet in FACS buffer.
-
Add the anti-human CD45 antibody and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
If using Precision Count Beads for absolute counting, add a known number of beads to each sample just before analysis.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the percentage of hCD45+ cells within the live cell population.
-
If using counting beads, calculate the absolute number of hCD45+ cells per µL of blood.
-
DNA Methylation Profiling
Materials:
-
Collected tumor cells (from spleen or bone marrow) from PDX mice
-
DNA extraction kit
-
Bisulfite conversion kit
-
DNA methylation array platform (e.g., Illumina Infinium MethylationEPIC BeadChip) or next-generation sequencing for whole-genome bisulfite sequencing.
Procedure:
-
Tumor Cell Isolation:
-
At the experimental endpoint, sacrifice the mice and harvest the spleen or bone marrow.
-
Prepare a single-cell suspension.
-
Isolate the human lymphoma cells (hCD45+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
DNA Extraction:
-
Extract genomic DNA from the purified tumor cells using a commercial kit according to the manufacturer's instructions.
-
-
Bisulfite Conversion:
-
Treat the extracted DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
Methylation Analysis:
-
Perform genome-wide DNA methylation analysis using a methylation array or sequencing platform.
-
Analyze the data to identify differentially methylated regions between this compound-treated and vehicle-treated groups.
-
RNA Sequencing
Materials:
-
Collected tumor cells from PDX mice
-
RNA extraction kit
-
Library preparation kit for RNA sequencing
-
Next-generation sequencing platform
Procedure:
-
Tumor Cell Isolation and RNA Extraction:
-
Isolate tumor cells as described in Protocol 4.
-
Extract total RNA from the purified tumor cells using a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the extracted RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Perform high-throughput sequencing on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform differential gene expression analysis to identify genes and pathways that are altered by this compound treatment.
-
Gene set enrichment analysis can be used to identify enriched biological pathways, such as the MYC pathway.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in T-cell lymphoblastic lymphoma.
Caption: Experimental workflow for studying this compound in T-LL PDX models.
Caption: Regulation of MYC and PI3K/AKT pathways by this compound in T-LL.
References
- 1. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 2. Human T-ALL Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 3. RNA sequencing unravels the genetics of refractory/relapsed T-cell acute lymphoblastic leukemia. Prognostic and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Investigating the Synergistic Effects of Decitabine and PARP Inhibitors In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical efficacy, primarily in cancers with mutations in the BRCA1 or BRCA2 genes, which impair the homologous recombination (HR) DNA repair pathway. The therapeutic window for these inhibitors is expanding through combination strategies. One such strategy involves pairing PARP inhibitors with DNA hypomethylating agents like Decitabine (5-aza-2'-deoxycytidine).
This compound exerts a dual action that potentiates PARP inhibitor cytotoxicity. Firstly, as a DNA methyltransferase (DNMT) inhibitor, it gets incorporated into DNA and covalently traps DNMT enzymes, creating DNA lesions that require repair.[1][2] Secondly, it can epigenetically downregulate key genes in the HR pathway, inducing a "BRCAness" phenotype in cancer cells that are otherwise HR-proficient.[3][4][5] This induced deficiency in HR makes the cells critically dependent on PARP-mediated base excision repair (BER) for survival. The subsequent inhibition of PARP by a PARP inhibitor leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks into toxic double-strand breaks, ultimately causing synthetic lethality and apoptotic cell death.[1][6]
These application notes provide an overview of the preclinical evidence for this synergy and detailed protocols for its investigation in vitro.
Mechanism of Action and Signaling Pathway
The synergistic interaction between this compound and PARP inhibitors is rooted in the concept of inducing synthetic lethality. This compound creates a dependency on the PARP pathway, which is then exploited by the PARP inhibitor.
-
This compound Action : this compound, a nucleoside analog, is incorporated into replicating DNA. It forms a covalent bond with DNA methyltransferase (DNMT1), trapping the enzyme on the DNA.[1][7] This action has two major consequences:
-
DNA Damage : The DNMT1-DNA adducts are recognized as DNA lesions, stalling replication forks and inducing DNA damage.[2][8]
-
HRR Suppression ("BRCAness") : this compound-mediated hypomethylation can lead to the silencing of genes essential for the homologous recombination repair (HRR) pathway, creating a functional HR deficiency.[3][4][5]
-
-
PARP Inhibitor Action : PARP inhibitors (e.g., Olaparib, Talazoparib) block the enzymatic activity of PARP1/2. Critically, potent PARP inhibitors also "trap" the PARP enzyme at sites of single-strand DNA breaks.[1]
-
Synergy : In cells pre-treated with this compound, the HRR pathway is already compromised. When the PARP inhibitor is added, PARP-mediated repair of single-strand breaks is blocked. The trapped PARP-DNA complexes obstruct DNA replication, leading to the formation of toxic double-strand breaks. Without a functional HRR pathway to repair these breaks, the cell undergoes apoptosis.[4][9]
References
- 1. Combination of a hypomethylating agent and inhibitors of PARP and HDAC traps PARP1 and DNMT1 to chromatin, acetylates DNA repair proteins, down-regulates NuRD and induces apoptosis in human leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. eurekalert.org [eurekalert.org]
- 4. Phase I clinical trial of DNA methyltransferase inhibitor this compound and PARP inhibitor talazoparib combination therapy in relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. eurekalert.org [eurekalert.org]
- 7. Antileukemic Efficacy in Vitro of Talazoparib and APE1 Inhibitor III Combined with this compound in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing PDAC therapy: this compound-olaparib synergy targets KRAS-dependent tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. physiciansweekly.com [physiciansweekly.com]
Application Notes and Protocols: Enhancing CRISPR-Cas9 Epigenetic Editing with Decitabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genomics, offering unprecedented precision in editing the genetic code. Beyond DNA sequence modification, the catalytically inactive Cas9 (dCas9) has been repurposed as a powerful tool for epigenetic editing. By fusing dCas9 to various effector domains, researchers can now target specific genomic loci to alter DNA methylation, histone modifications, and transcriptional activity.
Decitabine (5-aza-2'-deoxycytidine), a hypomethylating agent, is a well-established drug used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.[1][2] Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a genome-wide reduction in DNA methylation and the reactivation of silenced tumor suppressor genes.[3]
This document provides detailed application notes and protocols for the synergistic use of this compound with CRISPR-Cas9-based epigenetic editing tools. The central hypothesis is that pre-treatment with this compound can create a more permissive chromatin environment, thereby enhancing the efficacy and efficiency of targeted epigenetic modulation by dCas9-effector fusions. This combination holds significant promise for basic research and the development of novel therapeutic strategies.
Rationale for Combined Use
The combination of this compound and CRISPR-Cas9 epigenetic editors is based on a compelling scientific rationale. While CRISPR-dCas9 systems offer locus-specific targeting, their efficiency can be hampered by condensed chromatin structures and high levels of DNA methylation, which can restrict access of the dCas9 complex to its target DNA sequence.
This compound, by inducing global DNA hypomethylation, can alleviate this restriction. By reducing the overall methylation landscape, this compound may "prime" the chromatin at target loci, making it more accessible to dCas9-effector proteins. This could lead to:
-
Enhanced Gene Activation with CRISPRa: For CRISPR activation (CRISPRa) systems, which use dCas9 fused to transcriptional activators (e.g., VPR), a more open chromatin state at the promoter and enhancer regions can facilitate more robust recruitment of the transcriptional machinery and, consequently, higher levels of gene expression.
-
Improved Efficiency of Targeted Demethylation: When using dCas9 fused to demethylating enzymes like TET1, pre-treatment with this compound could lower the overall methylation burden, allowing the dCas9-TET1 to more efficiently target and demethylate specific CpG sites.
-
Synergistic Reactivation of Silenced Genes: The combination of genome-wide demethylation by this compound and locus-specific activation by CRISPRa could lead to a synergistic reactivation of therapeutically relevant genes that are silenced by multiple epigenetic mechanisms.
Data Presentation
The following tables summarize quantitative data from studies utilizing either this compound or CRISPR-Cas9 epigenetic editors. Data for their combined use is an emerging area of research, and thus, the presented data serves as a baseline for expected outcomes with individual treatments.
Table 1: Effects of this compound Treatment on DNA Methylation and Gene Expression
| Cell Line | This compound Concentration | Treatment Duration | Change in Global DNA Methylation | Fold Change in Gene Expression (Selected Genes) | Reference |
| JIMT-1 (Breast Cancer) | IC20 | 72 hours | Widespread hypomethylation (11,503 probes) | Upregulation of genes in the protein digestion and absorption pathway | [3] |
| T-47D (Breast Cancer) | IC20 | 72 hours | Widespread hypomethylation (14,737 probes) | Upregulation of genes in the protein digestion and absorption pathway | [3] |
| AML Cell Lines | 5 µM | 72 hours | Significant hypomethylation | Not specified | [4] |
Table 2: Efficiency of CRISPR-Cas9 Epigenetic Editing
| CRISPR System | Target Gene/Locus | Cell Line | Editing Efficiency | Fold Change in Gene Expression | Reference |
| dCas9-DNMT3A/DNMT3L | CAVIN2 | MCF10A | 67.75 ± 1.05% increase in methylation | Inverse correlation with methylation | [5] |
| dCas9-DNMT3A/DNMT3L | ARL4D | MCF10A | 53.29 ± 6.32% increase in methylation | Inverse correlation with methylation | [5] |
| dCas9-TET1 (SunTag) | Gfap | Mouse Embryonic Stem Cells | 38% decrease in methylation | Not specified | [4] |
| dCas9-VPR | Various endogenous genes | Multiple cell lines | Not applicable | 22 to 320-fold increase | [6] |
| dCas9-p300 | 8 endogenous genes | HEK293T | Locus-dependent H3K27ac deposition | Variable, depends on gRNA position | [7] |
Experimental Protocols
The following are generalized protocols for the combined use of this compound and CRISPR-Cas9 epigenetic editing. Note: These protocols are intended as a starting point and will require optimization for specific cell types, target genes, and experimental goals.
Protocol 1: Synergistic Gene Activation using this compound and CRISPRa (dCas9-VPR)
Objective: To enhance the activation of a target gene using a combination of this compound pre-treatment and a CRISPRa system.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (5-aza-2'-deoxycytidine)
-
Lentiviral or plasmid vectors for:
-
dCas9-VPR expression
-
sgRNA expression targeting the promoter of the gene of interest
-
-
Transfection reagent (for plasmid delivery) or lentiviral particles
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein extraction and Western blotting or flow cytometry
Methodology:
-
sgRNA Design and Cloning:
-
Design 2-3 sgRNAs targeting the promoter region of the gene of interest, typically within -50 to -200 bp upstream of the transcription start site (TSS).
-
Clone the designed sgRNAs into a suitable expression vector.
-
-
Cell Seeding:
-
Seed the cells at a density that will allow for both this compound treatment and subsequent transfection/transduction without overgrowth.
-
-
This compound Pre-treatment (Optimization is crucial):
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a low dose of this compound (e.g., 1-5 µM) for 48-72 hours. The optimal concentration and duration should be determined empirically to induce hypomethylation without causing excessive cytotoxicity.
-
Include a vehicle-only (DMSO) control group.
-
-
Delivery of CRISPRa Components:
-
For plasmid transfection: On the day of transfection, remove the this compound-containing medium and replace it with fresh medium. Transfect the cells with the dCas9-VPR and sgRNA expression plasmids using a suitable transfection reagent.
-
For lentiviral transduction: After this compound treatment, transduce the cells with lentiviral particles encoding dCas9-VPR and the sgRNA.
-
-
Post-transfection/transduction Incubation:
-
Culture the cells for an additional 48-72 hours to allow for the expression of the CRISPRa components and subsequent gene activation.
-
-
Analysis of Gene Activation:
-
qRT-PCR: Harvest RNA from the cells, synthesize cDNA, and perform qRT-PCR to quantify the mRNA expression level of the target gene. Normalize the expression to a housekeeping gene.
-
Western Blotting or Flow Cytometry: If an antibody is available, assess the protein level of the target gene to confirm that the increased mRNA expression translates to increased protein production.
-
-
Controls:
-
No treatment
-
This compound only
-
CRISPRa only (dCas9-VPR + sgRNA)
-
CRISPRa with a non-targeting sgRNA
-
Combined treatment (this compound + CRISPRa)
-
Protocol 2: Enhanced Targeted Demethylation with this compound and dCas9-TET1
Objective: To achieve efficient and targeted demethylation of a specific CpG island using a combination of this compound pre-treatment and a dCas9-TET1 system.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Lentiviral or plasmid vectors for:
-
dCas9-TET1 catalytic domain fusion expression
-
sgRNA expression targeting the CpG island of interest
-
-
Transfection reagent or lentiviral particles
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
Reagents for PCR and sequencing (Sanger or Next-Generation)
Methodology:
-
sgRNA Design and Cloning:
-
Design multiple sgRNAs that tile across the CpG island of interest to maximize demethylation efficiency.
-
Clone the sgRNAs into an expression vector.
-
-
Cell Seeding and this compound Pre-treatment:
-
Follow steps 2 and 3 from Protocol 1.
-
-
Delivery of dCas9-TET1 Components:
-
Follow step 4 from Protocol 1, using the dCas9-TET1 and sgRNA constructs.
-
-
Post-transfection/transduction Incubation and Genomic DNA Extraction:
-
Culture the cells for 72-96 hours to allow for demethylation to occur.
-
Harvest the cells and extract genomic DNA.
-
-
Analysis of DNA Methylation:
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region from the bisulfite-converted DNA using specific primers.
-
Sequencing:
-
Sanger Sequencing: Clone the PCR products into a vector and sequence individual clones to determine the methylation status of each CpG site.
-
Next-Generation Sequencing (NGS): For a more quantitative and high-throughput analysis, perform deep sequencing of the PCR amplicons.
-
-
-
Data Analysis:
-
Calculate the percentage of methylation at each CpG site in the target region for all experimental groups.
-
-
Controls:
-
No treatment
-
This compound only
-
dCas9-TET1 only (with targeting sgRNA)
-
dCas9-TET1 with a non-targeting sgRNA
-
Combined treatment (this compound + dCas9-TET1)
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to DNA hypomethylation.
Caption: Experimental workflow for combined this compound and CRISPRa treatment.
Caption: Logical relationship of synergistic gene activation by this compound and CRISPRa.
References
- 1. embopress.org [embopress.org]
- 2. A CRISPR-Cas9 screen reveals genetic determinants of the cellular response to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenie.com [epigenie.com]
- 5. Integration of CRISPR/dCas9-Based methylation editing with guide positioning sequencing identifies dynamic changes of mrDEGs in breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing CRISPR System for Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting the effect of CRISPR-Cas9-based epigenome editing [elifesciences.org]
Troubleshooting & Optimization
Navigating the Challenges of Decitabine in Your Research: A Technical Support Guide
Welcome to your comprehensive resource for overcoming the inherent instability of Decitabine in cell culture experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in cell culture medium?
This compound is chemically unstable in aqueous solutions, such as cell culture media.[1][2][3] Its degradation is primarily due to the hydrolytic opening of the triazine ring, which can be influenced by factors like pH and temperature.[1][2][4][5] This instability can lead to a significant reduction in the effective concentration of the drug over the course of an experiment.
Q2: How should I prepare my this compound stock solution?
It is highly recommended to prepare fresh this compound solutions for each experiment to ensure potency.[6][7] For a stock solution, this compound can be dissolved in Dimethyl Sulfoxide (DMSO) and stored in aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[6] When preparing working solutions, the stock can be diluted in cold (2°C - 8°C) phosphate-buffered saline (PBS) or cell culture medium immediately before use.[7][8][9]
Q3: What is the half-life of this compound in cell culture conditions?
The half-life of this compound at physiological temperature (37°C) and neutral pH is relatively short, often reported to be in the range of 8 to 12 hours in cell culture.[10] However, some studies suggest it could be around 10 hours in a buffer at 37°C and neutral pH.[4] Due to this limited stability, daily media changes with freshly prepared this compound are often necessary for longer-term experiments.[10]
Q4: I'm not observing the expected effects of this compound on my cells. What could be the issue?
Several factors could contribute to a lack of response:
-
Degradation: As mentioned, this compound's instability can lead to a lower-than-expected effective concentration. Ensure you are using freshly prepared solutions.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to this compound.[6] It's advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cell Cycle Specificity: this compound's primary mechanism of action, incorporation into DNA, is S-phase specific.[11] The proliferative state of your cells can therefore influence the drug's efficacy.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly impact cellular responses to treatments, including this compound.[6] Regularly testing your cell cultures for mycoplasma is crucial.
Q5: What are the different mechanisms of action for this compound?
This compound exhibits a dual, dose-dependent mechanism of action.[11]
-
At low doses: It acts as a hypomethylating agent. After being incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[11][12] This can lead to the re-expression of silenced tumor suppressor genes.[11][13]
-
At high doses: It demonstrates cytotoxic activity by causing DNA damage and adducts, which can arrest DNA synthesis and induce apoptosis.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect | This compound degradation | Prepare fresh this compound solution for each experiment. For longer treatments, replace the medium with fresh this compound daily.[10] |
| Incorrect dosage | Perform a dose-response (IC50) experiment to determine the optimal concentration for your cell line.[14][15] | |
| Low cell proliferation rate | Ensure cells are in a logarithmic growth phase, as this compound's effect is S-phase dependent.[11] | |
| Cell line resistance | Consider using a different cell line known to be sensitive to this compound or investigate potential resistance mechanisms.[6] | |
| Precipitation of this compound in media | Poor solubility | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity and precipitation. Prepare dilutions in cold media.[8][9] |
| High cell toxicity at low concentrations | Cell line hypersensitivity | Reduce the concentration of this compound and shorten the exposure time. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a solvent-only control. |
Quantitative Data Summary
Table 1: Stability of this compound in Aqueous Solutions
| Condition | Half-life | Reference |
| Buffer (pH 7.4, 37°C) | ~10 hours | [4] |
| Cell Culture Media (37°C) | ~8-12 hours | [10] |
| Reconstituted in cold sterile water (2-8°C) | Physicochemically stable for 12 hours | [16] |
| Diluted in cold normal saline (2-8°C) | Stable for approximately 24 hours | [16] |
| Reconstituted and stored at 4°C | Stable for 48 hours | [17][18] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized this compound: Aseptically reconstitute lyophilized this compound powder with sterile Water for Injection to a concentration of 5 mg/mL.[8][9] The pH of the reconstituted solution should be between 6.7 and 7.3.[8][9]
-
Preparation of Stock Solution (DMSO): Alternatively, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from multiple freeze-thaw cycles.
-
Preparation of Working Solution: Immediately before use, thaw an aliquot of the stock solution. Dilute it to the final desired concentration using cold (2°C - 8°C) sterile PBS or the appropriate cell culture medium.[8][9] Ensure the final DMSO concentration in the culture is minimal (e.g., <0.1%).
Protocol 2: General Cell Treatment with this compound
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase during the treatment period.
-
Cell Adherence/Recovery: Allow cells to adhere and recover for 24 hours after seeding.
-
Preparation of this compound-Containing Medium: Prepare the working solution of this compound in pre-warmed complete culture medium at the desired final concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). For treatment periods longer than 24 hours, it is recommended to replace the medium with freshly prepared this compound-containing medium every 24 hours.[10][19]
-
Endpoint Analysis: After the treatment period, harvest the cells for downstream analysis (e.g., viability assays, DNA methylation analysis, gene expression studies).
Visualizations
Caption: this compound's mechanism of action.
Caption: A typical experimental workflow for this compound treatment.
References
- 1. The Chemical Decomposition of 5-aza-2′-deoxycytidine (this compound): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical decomposition of 5-aza-2'-deoxycytidine (this compound): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical decomposition of 5-aza-2'-deoxycytidine (this compound): kinetic analyses and identification of products by NMR, HPLC, and mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Handling and Concentration Selection [bio-protocol.org]
- 8. globalrph.com [globalrph.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. LC-MS/MS Analysis on Infusion Bags and Filled Syringes of this compound: New Data on Physicochemical Stability of an Unstable Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Establishment and molecular characterization of this compound‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Decitabine Demethylation Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with the demethylating agent Decitabine.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is showing inconsistent or no demethylation. What are the potential causes?
Inconsistent demethylation following this compound treatment can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with the drug itself, cell culture conditions, or the downstream analysis methods.
Troubleshooting Checklist:
-
This compound Integrity:
-
Fresh Preparation: Have you prepared fresh solutions of this compound for each experiment? this compound is unstable in aqueous solutions and should be used immediately after reconstitution.
-
Proper Storage: Are you storing the powdered form of this compound correctly, protected from light and moisture?
-
-
Cell Culture Conditions:
-
Cell Proliferation: Is your cell line actively proliferating? this compound is a cytidine analog that is incorporated into DNA during the S-phase of the cell cycle. Therefore, non-proliferating or slow-growing cells will show reduced demethylation.
-
Cell Density: Was the cell confluency optimal at the time of treatment? High cell density can lead to contact inhibition and reduced proliferation, affecting this compound incorporation. It is recommended to treat cells at a lower density (e.g., 30-40% confluency).
-
Treatment Duration and Concentration: Have you optimized the concentration and duration of this compound treatment for your specific cell line? The optimal concentration can vary significantly between cell lines.
-
-
Downstream Analysis:
-
Bisulfite Conversion Efficiency: If using bisulfite-based methods, have you confirmed complete bisulfite conversion? Incomplete conversion can lead to an overestimation of methylation levels.
-
PCR Bias: Are your PCR primers designed to avoid CpG sites, and have you optimized your PCR conditions to prevent amplification bias towards either methylated or unmethylated alleles?
-
Quality of Input DNA: Is the genomic DNA used for analysis of high quality and free of contaminants?
-
Q2: How can I optimize the this compound concentration and treatment duration for my cell line?
The optimal concentration and duration of this compound treatment are highly cell-line dependent. A dose-response and time-course experiment is crucial to determine the optimal conditions for achieving desired demethylation with minimal cytotoxicity.
Experimental Approach:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a fixed duration (e.g., 72 hours).
-
Time-Course: Treat cells with a fixed, optimized concentration of this compound for different durations (e.g., 24, 48, 72, 96 hours).
-
Analysis: Assess both global DNA demethylation (e.g., using pyrosequencing of LINE-1 elements) and cell viability (e.g., using an MTT or CellTiter-Glo assay) for each condition.
-
Selection: Choose the concentration and duration that result in the desired level of demethylation with acceptable cell viability.
| Parameter | Recommendation |
| Initial Concentration Range | 0.1 µM - 10 µM |
| Initial Time Points | 24, 48, 72, 96 hours |
| Cell Seeding Density | 2 x 10^5 cells/well in a 12-well plate |
| Media Changes | Renew media with fresh this compound every 24 hours. |
Q3: I am observing high cell death after this compound treatment. How can I mitigate this?
This compound can induce cytotoxicity, especially at higher concentrations and longer exposure times. To reduce cell death while maintaining demethylating activity, consider the following:
-
Lower the Concentration: Use the lowest effective concentration determined from your dose-response experiments.
-
Shorten the Treatment Duration: A shorter exposure time may be sufficient to induce demethylation with less toxicity.
-
Pulsed Treatment: Consider a pulsed treatment regimen, where cells are exposed to this compound for a shorter period (e.g., 24 hours), followed by a drug-free period to allow for recovery before the next treatment.
-
Optimize Cell Density: Ensure cells are not overly confluent, as this can exacerbate cytotoxicity.
Q4: My bisulfite sequencing results are inconsistent. What are the common pitfalls?
Bisulfite sequencing is a powerful technique but is prone to several technical challenges that can lead to inconsistent results.
Troubleshooting Bisulfite Sequencing:
| Issue | Potential Cause | Recommendation |
| Incomplete Conversion | Insufficient bisulfite concentration, incorrect incubation time or temperature, poor quality DNA. | Use a commercial bisulfite conversion kit with a proven track record. Ensure input DNA is of high quality and free from contaminants. Include unmethylated control DNA to verify conversion efficiency (>99%). |
| PCR Amplification Failure | Primer design issues (e.g., primers spanning CpG sites), degraded DNA after bisulfite treatment, inappropriate polymerase. | Design primers for the bisulfite-converted sequence (all C's converted to T's except at CpG sites). Use a hot-start Taq polymerase tolerant of uracil in the template. Keep amplicon sizes small (<400bp) as bisulfite treatment degrades DNA. |
| PCR Bias | Differential amplification of methylated vs. unmethylated alleles. | Optimize annealing temperature using a gradient PCR. Design primers that do not contain CpG sites. |
| Low-Quality Sequencing Data | Poor library preparation, sequencing errors. | Perform quality control checks on your sequencing reads using tools like FastQC. Trim low-quality bases and adapter sequences. |
Q5: How do I properly handle and store this compound?
Due to its instability in aqueous solutions, proper handling and storage of this compound are critical for consistent experimental outcomes.
-
Storage of Powder: Store lyophilized this compound at -20°C, protected from light.
-
Reconstitution: Reconstitute this compound in sterile water for injection or DMSO immediately before use. Reconstituted solutions in water are stable for a very short time and should be used within 15 minutes. Recent studies suggest that reconstituted solutions may be stable for up to 48 hours at 2-8°C when protected from light.
-
Dilution in Media: For cell culture experiments, dilute the reconstituted this compound directly into pre-warmed culture medium and add to the cells immediately. Prepare fresh dilutions for each media change.
| Solvent | Storage Condition | Reported Stability |
| Sterile Water (reconstituted) | 2-8°C, protected from light | Up to 48 hours |
| Cell Culture Media | 37°C | Use immediately |
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cell lines and experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 72 | 0.438 | |
| KG1a | Acute Myeloid Leukemia | 96 | 0.0438 | |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | Not specified | 0.49 | |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 72 | 84.461 | |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 96 | 10.113 | |
| U937 | Acute Myeloid Leukemia | 48 | ~2.2 | |
| KG-1 | Acute Myeloid Leukemia | 48 | ~1.5 |
Experimental Protocols
Protocol 1: this compound Treatment of Adherent Cell Lines
-
Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 70-80% confluency by the end of the experiment. A typical starting density is 2 x 10^5 cells per well in a 12-well plate.
-
Adherence: Allow cells to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Immediately before use, reconstitute lyophilized this compound in sterile water or DMSO to create a stock solution. Further dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Media Refreshment: For multi-day treatments, aspirate the medium and replace it with freshly prepared this compound-containing medium every 24 hours.
-
Harvesting: At the end of the treatment period, harvest the cells for downstream analysis (e.g., DNA extraction for methylation analysis, RNA extraction for gene expression analysis, or cell viability assays).
Protocol 2: Bisulfite Conversion of Genomic DNA
This protocol provides a general overview. It is highly recommended to use a commercial kit for optimal and consistent results.
-
DNA Quantification and Quality Control: Quantify the genomic DNA using a fluorometric method (e.g., Qubit) and assess its integrity by gel electrophoresis. High-quality, intact DNA is crucial for efficient bisulfite conversion.
-
Bisulfite Reaction:
-
Denature 200-500 ng of genomic DNA by adding a denaturation buffer (often containing NaOH).
-
Add the bisulfite conversion reagent (containing sodium bisulfite and a free radical scavenger like hydroquinone) to the denatured DNA.
-
Incubate the reaction at a specific temperature cycle (e.g., alternating between 95°C for denaturation and 60°C for conversion) for a defined period as per the kit's instructions. This process converts unmethylated cytosines to uracils.
-
-
DNA Cleanup:
-
Bind the bisulfite-treated DNA to a silica column.
-
Wash the column to remove bisulfite and other salts.
-
Perform a desulfonation step on the column by adding a desulfonation buffer to convert any remaining 5-methylcytosine-sulfonate to 5-methylcytosine.
-
Wash the column again.
-
-
Elution: Elute the purified, bisulfite-converted DNA in a low-salt buffer. The converted DNA is single-stranded and should be stored at -20°C or used immediately for PCR.
Protocol 3: Pyrosequencing for DNA Methylation Analysis
-
PCR Amplification of Bisulfite-Converted DNA:
-
Design PCR primers to amplify the region of interest from the bisulfite-converted DNA. One of the primers must be biotinylated.
-
Perform PCR using a hot-start Taq polymerase. An initial denaturation step is followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Preparation of Single-Stranded Template:
-
Capture the biotinylated PCR product on streptavidin-coated Sepharose beads.
-
Wash the beads to remove unincorporated dNTPs and primers.
-
Denature the PCR product using a denaturation solution (e.g., NaOH) to elute the non-biotinylated strand.
-
Wash the beads to remove the denatured strand, leaving the single-stranded, biotinylated template bound to the beads.
-
-
Sequencing Primer Annealing:
-
Resuspend the beads in an annealing buffer containing the sequencing primer.
-
Heat the mixture to 80°C and then allow it to cool to room temperature to anneal the sequencing primer to the template.
-
-
Pyrosequencing Reaction:
-
Transfer the bead-template-primer complex to a pyrosequencing plate.
-
Load the plate into the pyrosequencer along with the required enzymes (DNA polymerase, ATP sulfurylase, luciferase, apyrase) and substrates (adenosine 5' phosphosulfate, luciferin).
-
The instrument will sequentially dispense dNTPs. The incorporation of a nucleotide generates a light signal that is proportional to the number of incorporated nucleotides.
-
-
Data Analysis: The software calculates the methylation percentage at each CpG site based on the ratio of C to T incorporation.
Visualizations
Caption: Mechanism of action of this compound leading to DNA demethylation.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
Technical Support Center: Optimizing Decitabine Dosing for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the dosing schedule of Decitabine for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a hypomethylating agent. It is a deoxycytidine analog that, after being phosphorylated into its active form (DAC-TP), incorporates into DNA.[1] This incorporation traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent hypomethylation of the DNA.[1][2] At low doses, this results in the re-expression of silenced tumor suppressor genes.[3][4] At higher doses, this compound exhibits cytotoxic effects.[3][4]
Q2: How do I choose the optimal dose of this compound for my in vivo mouse model?
The optimal dose depends on your research goals (e.g., maximizing hypomethylation vs. cytotoxicity) and the specific tumor model.
-
For hypomethylation: Lower doses are generally preferred. Doses in the range of 0.1 mg/kg to 1.0 mg/kg administered intraperitoneally (i.p.) or intravenously (i.v.) three to five times a week are commonly used in mice.[2][5]
-
For cytotoxicity: Higher doses may be required, but can be associated with significant myelosuppression.[3][4]
-
Dose conversion from human studies: A common dose used in mice is 6.5 mg/kg, which is equivalent to the 20 mg/m² used in humans.[1] It's crucial to perform dose-response studies in your specific model to determine the optimal balance between efficacy and toxicity.
Q3: What is the recommended route of administration for this compound in mice?
The most common routes of administration in mice are intravenous (i.v.) via tail vein injection and intraperitoneal (i.p.).[1][2] Oral administration is generally not recommended due to poor bioavailability, as this compound is rapidly metabolized by cytidine deaminase in the intestine and liver.[6] However, co-administration with a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), can significantly increase the oral bioavailability of this compound.[6][7]
Q4: How should I prepare and store this compound for in vivo studies?
This compound has limited stability in aqueous solutions.[8][9]
-
Reconstitution: Aseptically reconstitute the lyophilized powder with sterile water for injection.[10] It is recommended to use cold (2-8°C) diluents to improve stability.[11][12]
-
Dilution: Immediately after reconstitution, the solution should be further diluted with cold (2-8°C) 0.9% Sodium Chloride Injection or 5% Dextrose Injection to the final desired concentration.[10]
-
Storage: Reconstituted and diluted solutions are reported to be stable for up to 48 hours when stored at 2-8°C and protected from light.[11] For longer-term storage, aliquots of the reconstituted solution in polypropylene syringes can be stored at -25°C for at least 28 days.[12]
Q5: How can I monitor the efficacy of this compound treatment in vivo?
Efficacy can be monitored through several endpoints:
-
Pharmacodynamic markers:
-
Measurement of global DNA hypomethylation in tumor tissue or peripheral blood mononuclear cells.[4]
-
Quantification of the active metabolite, this compound-triphosphate (DAC-TP), in tissues.[1]
-
Assessment of DNMT1 protein levels via Western blot, as this compound traps and leads to the degradation of this enzyme.[2]
-
-
Tumor growth:
-
Survival:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity/animal death | Dose is too high, leading to excessive myelosuppression. | - Reduce the dose of this compound.- Decrease the frequency of administration.- Consider a less frequent dosing schedule (e.g., every other day instead of daily).- Monitor complete blood counts (CBCs) to assess myelosuppression. |
| Lack of anti-tumor efficacy | - Dose is too low.- Insufficient drug exposure due to rapid metabolism (especially with oral administration).- The tumor model is resistant to this compound monotherapy. | - Increase the dose of this compound, while carefully monitoring for toxicity.- Increase the frequency or duration of treatment.- If using oral administration, co-administer with a cytidine deaminase inhibitor like tetrahydrouridine (THU).[6][7]- Consider combination therapy with other agents such as chemotherapy or targeted inhibitors.[13][16][17] |
| Variability in results between animals | - Inconsistent drug administration (e.g., i.p. injection missing the peritoneal cavity).- Inter-individual differences in drug metabolism. | - Ensure proper and consistent administration technique.- Increase the number of animals per group to improve statistical power.- Co-administration of THU can decrease interindividual pharmacokinetic variability.[6] |
| Precipitation of this compound solution | - Improper reconstitution or dilution.- Use of warm diluents.- Extended storage at room temperature. | - Always use cold (2-8°C) sterile diluents for reconstitution and dilution.[11][12]- Prepare fresh solutions for each experiment or store reconstituted stock at -25°C.[12]- Ensure the final pH of the solution is between 6.7 and 7.3.[18] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Conditions | Reference |
| Cmax (Peak Plasma Concentration) | ~65-77 ng/mL | Following standard intravenous dosing of 15 mg/m² in patients (a dose often converted for mouse studies). | [19] |
| T1/2 (Half-life) | ~35 minutes | In humans, due to rapid deamination by cytidine deaminase. | [4] |
| AUC (Area Under the Curve) | Increased ~10-fold | With co-administration of THU (167 mg/kg) before oral this compound (1.0 mg/kg) in mice. | [7] |
Table 2: Example In Vivo Dosing Schedules for this compound in Mouse Models
| Mouse Model | This compound Dose & Schedule | Route | Key Findings | Reference |
| MLL-rearranged ALL Xenograft | 0.1 mg/kg, 3 times a week | i.p. | Prolonged survival by 8.5 days but was insufficient to prevent leukemia outgrowth. | [2] |
| Colon Cancer Xenograft (MC38) | 10 nM in vitro pre-treatment of CD4+ T cells | N/A | Infusion of pre-treated CD4+ T cells significantly inhibited tumor growth. | [15] |
| Lymphoma Model (EL4) | 1.0 mg/kg, once daily for 5 days | i.p. | Resulted in tumor rejection and infiltration of IFN-γ producing T lymphocytes. | [5] |
| Normal and Leukemic Mice | Single dose of 6.5 mg/kg | i.v. | Equivalent to 20 mg/m² in humans; allowed for measurement of DAC-TP in bone marrow and spleen. | [1] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., NSG or NOD/SCID) for establishing xenografts with human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ cancer cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment. Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²)/2.
-
This compound Preparation:
-
On the day of injection, reconstitute lyophilized this compound with cold (2-8°C) sterile water for injection to a stock concentration of 5 mg/mL.[10]
-
Immediately dilute the stock solution with cold (2-8°C) 0.9% NaCl to the final desired concentration for injection (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse receiving 200 µL).
-
-
Administration:
-
Divide mice into treatment and vehicle control groups (n ≥ 5 per group).
-
Administer the prepared this compound solution or vehicle control (0.9% NaCl) via intraperitoneal (i.p.) injection according to the planned schedule (e.g., 1 mg/kg, daily for 5 days).[5]
-
-
Monitoring:
-
Monitor animal body weight and general health daily.
-
Continue tumor volume measurements throughout the study.
-
At the study endpoint, euthanize the mice and harvest tumors for downstream analysis (e.g., Western blot for DNMT1, DNA methylation analysis).
-
Protocol 2: Assessment of DNMT1 Protein Expression by Western Blot
-
Tissue Lysis: Homogenize harvested tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[2]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 (e.g., rabbit polyclonal anti-DNMT1) overnight at 4°C.[2] Also probe for a loading control like GAPDH or β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Visualizations
Caption: this compound activation and mechanism of action.
Caption: Typical workflow for a this compound in vivo xenograft study.
Caption: Troubleshooting decision tree for in vivo this compound studies.
References
- 1. In Vivo Quantification of Active this compound-Triphosphate Metabolite: A Novel Pharmacoanalytical Endpoint for Optimization of Hypomethylating Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dosing schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low dose this compound treatment induces CD80 expression in cancer cells and stimulates tumor specific cytotoxic T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Subchronic oral toxicity study of this compound (DAC) in Combination with Tetrahydrouridine (THU) in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. LC–MS/MS Analysis on Infusion Bags and Filled Syringes of this compound: New Data on Physicochemical Stability of an Unstable Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Physicochemical Stability of Reconstituted this compound (Dacogen®) Solutions and Ready-to-Administer Infusion Bags when Stored Refrigerated or Frozen | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. ajmc.com [ajmc.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Decitabine Dose-Response and the U-Shaped Effect
Welcome to the technical support center for researchers, scientists, and drug development professionals working with decitabine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the U-shaped dose-response curve of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the U-shaped or biphasic dose-response of this compound?
This compound exhibits a dual, dose-dependent mechanism of action, which can be visualized as a U-shaped or biphasic response curve depending on the endpoint being measured.[1][2] At low concentrations, this compound's primary effect is DNA hypomethylation, leading to the re-expression of silenced tumor suppressor genes, cell differentiation, and apoptosis.[1] As the concentration increases into the optimal range, the hypomethylation effect is maximized. However, at high concentrations, this compound's cytotoxic effects, such as the formation of covalent DNA adducts and inhibition of DNA synthesis, become dominant, leading to a decrease in the specific epigenetic effect and an increase in general toxicity.[1][2] This can result in a U-shaped curve for endpoints like gene expression or cell differentiation, where the optimal effect is observed at intermediate doses.
Q2: Why am I observing high cytotoxicity but minimal specific gene re-expression?
This is a common issue and likely indicates that the this compound concentration you are using is too high. At high doses, this compound's cytotoxic activity, caused by trapping the DNA methyltransferase (DNMT) enzyme in DNA, can overshadow its hypomethylating effects.[1] This leads to cell cycle arrest and apoptosis through mechanisms that are independent of specific gene re-expression.[1] To observe maximal gene re-expression, it is crucial to use lower, "biologically optimal" doses that favor hypomethylation over cytotoxicity.
Q3: What are the typical low-dose and high-dose concentration ranges for in vitro experiments?
The optimal concentration of this compound is cell-type dependent.[3] However, based on published studies, the following ranges can be used as a starting point for your experiments.
| Dose Range | Typical In Vitro Concentrations | Primary Mechanism of Action | Expected Cellular Outcome |
| Low-Dose | 0.01 µM - 1 µM | Inhibition of DNA methyltransferase (DNMT), leading to DNA hypomethylation.[1][4] | Re-expression of tumor suppressor genes, induction of cell differentiation, apoptosis.[1] |
| High-Dose | > 5 µM | Covalent trapping of DNMTs in DNA, leading to DNA adducts and inhibition of DNA synthesis.[1] | Cell cycle arrest, significant cytotoxicity, and apoptosis.[1] |
Note: These are general ranges. It is highly recommended to perform a dose-response curve for your specific cell line and endpoint of interest to determine the optimal concentration.
Troubleshooting Guides
Problem: Inconsistent results in cell viability assays (e.g., MTT assay).
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to identify the optimal concentration for your cell line.
Possible Cause 2: Incorrect timing of the assay.
-
Solution: The effects of this compound, particularly at low doses, are often delayed and dependent on DNA replication.[1] Consider extending the incubation time post-treatment to allow for changes in gene expression and cellular phenotype to manifest. Assess viability at multiple time points (e.g., 24, 48, 72, and 96 hours) post-treatment.
Possible Cause 3: Issues with the MTT assay protocol.
-
Solution: Ensure that the formazan crystals are fully dissolved before reading the absorbance. Use a solubilization solution and mix thoroughly. Also, be mindful that the metabolic activity of cells, which the MTT assay measures, can be affected by this compound in ways that do not directly correlate with cell number. Consider validating your results with a different viability assay that measures cell number directly (e.g., trypan blue exclusion) or apoptosis (e.g., Annexin V staining).
Problem: Not observing the expected U-shaped curve for gene expression.
Possible Cause 1: The selected gene is not regulated by DNA methylation in your cell line.
-
Solution: Verify that the promoter of your gene of interest is hypermethylated in your specific cell line using techniques like methylation-specific PCR (MSP) or bisulfite sequencing.
Possible Cause 2: The dose range is not wide enough.
-
Solution: Expand the range of this compound concentrations in your experiment to include both very low (nanomolar) and high (micromolar) doses to capture the full biphasic effect.
Possible Cause 3: Insufficient treatment duration.
-
Solution: Low-dose this compound requires incorporation into newly synthesized DNA during the S-phase of the cell cycle to exert its hypomethylating effect.[1] Ensure your treatment duration spans at least one full cell cycle. For slowly proliferating cells, a longer treatment duration may be necessary.
Experimental Protocols
Key Experiment: Determining the Dose-Response Curve of this compound using an MTT Assay
Objective: To determine the cytotoxic effects of a range of this compound concentrations on a specific cancer cell line and identify the IC50 (half-maximal inhibitory concentration).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the log of the this compound concentration to determine the IC50.
Visualizations
Caption: Workflow for determining the dose-response of this compound.
Caption: Dose-dependent mechanisms of this compound.
References
- 1. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has a biphasic effect on natural killer cell viability, phenotype, and function under proliferative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Transient Low Doses of DNA Demethylating Agents Exert Durable Anti-tumor Effects on Hematological and Epithelial Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific sensitivity to Decitabine treatment
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the cell line-specific sensitivity of Decitabine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a hypomethylating agent and a nucleoside analog of 2'-deoxycytidine.[1] Its primary mechanism involves incorporation into DNA during the S-phase of the cell cycle.[1][2] Once incorporated, it covalently traps DNA methyltransferase (DNMT) enzymes, particularly DNMT1, onto the DNA.[1][3] This action depletes the cell of active DNMTs, leading to passive demethylation of the genome during subsequent rounds of DNA replication.[1] The resulting DNA hypomethylation can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and reduced cell proliferation.[1][4]
Q2: Why is there such a wide range of sensitivity to this compound across different cell lines?
The sensitivity to this compound can vary by as much as 1000-fold between different cancer cell lines.[5][6] This heterogeneity is primarily due to pharmacological mechanisms that affect the amount of this compound incorporated into cellular DNA.[5] Key factors include the expression and activity of enzymes and transporters involved in its metabolism.[5][6][7]
Q3: What are the key molecular determinants of a cell line's sensitivity or resistance to this compound?
Three main factors govern this compound's efficacy at the cellular level:
-
Drug Uptake: Equilibrative nucleoside transporters, such as hENT1 and hENT2, are responsible for transporting this compound into the cell. Low expression of these transporters can limit drug availability and contribute to resistance.[6]
-
Metabolic Activation: Deoxycytidine kinase (DCK) is the rate-limiting enzyme that phosphorylates this compound to its active triphosphate form.[8][9] Low DCK expression or inactivating mutations are significant causes of resistance.[6][8]
-
Drug Inactivation: Cytidine deaminase (CDA) can inactivate this compound through deamination.[7][8] High levels of CDA are correlated with resistance.[6][7] The ratio of CDA to DCK can be a marker for primary resistance.[7]
Q4: How does the dose of this compound affect its biological activity?
This compound exhibits a dual, dose-dependent mechanism of action.[2][4]
-
At low doses, its primary effect is DNA hypomethylation, which leads to the re-expression of silenced genes, promoting differentiation and apoptosis.[2][4]
-
At high doses, it causes significant DNA damage and covalent DNA-DNMT adducts, leading to S-phase arrest and direct cytotoxicity.[2][4] Interestingly, the most effective DNA hypomethylation occurs at lower concentrations, with a U-shaped dose-response curve where very high doses can be less effective at demethylation than moderate doses.[10][11]
Q5: How stable is this compound in solution and in cell culture media?
This compound is an unstable molecule in aqueous solutions.[12] Reconstituted solutions are reported to be stable for only a few hours at room temperature, though recent studies suggest stability can be extended to 48 hours under refrigeration (2-8°C) and protected from light.[12] When preparing for experiments, it is critical to use freshly prepared solutions or follow strict storage protocols to ensure consistent drug activity.[12][13]
Troubleshooting Guide
Problem: High variability in IC50 values between experimental replicates.
-
Possible Cause 1: Drug Instability. this compound degrades in aqueous media.[12]
-
Possible Cause 2: Inconsistent Cell Health or Passage Number. Cellular metabolism and drug sensitivity can change with high passage numbers or poor culture conditions.
-
Solution: Use cells within a consistent and limited range of passage numbers. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Regularly test for mycoplasma contamination.
-
-
Possible Cause 3: Fluctuation in Cell Seeding Density. The final cell number can influence the apparent IC50 value.
-
Solution: Use a precise method for cell counting and ensure uniform seeding density across all wells and plates.
-
Problem: The cell line appears completely resistant to this compound (IC50 > 100 µM).
-
Possible Cause 1: Intrinsic Resistance Mechanisms. The cell line may have an unfavorable molecular profile for this compound activity.
-
Solution: Check the expression levels of key metabolic enzymes. Low DCK and/or high CDA expression are common causes of intrinsic resistance.[6][7] Consider using an alternative hypomethylating agent like Azacitidine (5-azacytidine), which has a different activation pathway (phosphorylated by UCK2).[8]
-
-
Possible Cause 2: Inactive Drug. The this compound powder or solution may have degraded.
-
Solution: Purchase a new lot of this compound. Prepare and store solutions according to the manufacturer's instructions and stability data.[12]
-
Problem: No significant DNA hypomethylation is observed after treatment.
-
Possible Cause 1: Suboptimal Dosing. The dose-response for hypomethylation is U-shaped; concentrations that are too high can be less effective and primarily cytotoxic.[10][11]
-
Solution: Perform a dose-response experiment using a wide range of concentrations, including low nanomolar levels (e.g., 0.05 µM to 5 µM), to find the optimal dose for demethylation.[11]
-
-
Possible Cause 2: Insufficient Treatment Duration. DNA hypomethylation is a passive process that requires cell division.
-
Solution: Ensure the treatment duration covers at least two to three cell cycle lengths to allow for DNA replication and passive demethylation. A 72-hour to 96-hour exposure is common.[15]
-
-
Possible Cause 3: Low Proliferation Rate. this compound is an S-phase specific agent and requires incorporation into newly synthesized DNA.[2]
-
Solution: Confirm that the cell line is actively proliferating. Quiescent or slow-growing cells will be less sensitive. Ensure culture conditions are optimal for cell growth.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
IC50 values are highly dependent on the assay method and duration of exposure.
| Cell Line | Cancer Type | IC50 Value | Exposure Duration | Reference |
| HL-60 | Acute Myeloid Leukemia | ~438 nM | 72 hours | [15] |
| KG1a | Acute Myeloid Leukemia | ~43.8 nM | 96 hours | [15] |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | ~0.49 µM | Not Specified | [15] |
| F-36P | Myelodysplastic Syndrome | 17.27 µM | 72 hours | [16] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10.11 µM | 96 hours | [17] |
| JIMT-1 | Breast Cancer | ~1 µM (IC20) | 72 hours | [10] |
| T-47D | Breast Cancer | ~4 µM (IC20) | 72 hours | [10] |
Table 2: Key Molecular Factors Influencing this compound Sensitivity
| Factor | Function | Impact of High Expression | Impact of Low Expression/Mutation | Reference |
| DCK (Deoxycytidine Kinase) | Activates this compound (phosphorylation) | Increased Sensitivity | Resistance | [6][8][9] |
| CDA (Cytidine Deaminase) | Inactivates this compound | Resistance | Increased Sensitivity | [6][7][8] |
| hENT1/2 (Nucleoside Transporters) | Transports this compound into the cell | Increased Sensitivity | Resistance | [6] |
| DNMT1 (DNA Methyltransferase 1) | Target of this compound | Not a direct predictor of sensitivity | N/A | [5][6] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CCK-8/MTT)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
1. Materials:
- Adherent or suspension cells in logarithmic growth phase.
- Complete cell culture medium.
- This compound powder.
- Sterile DMSO and sterile, cold PBS or water for injections for reconstitution.[13][18]
- 96-well cell culture plates.
- Cell viability reagent (e.g., MTT, WST-8/CCK-8).
- Microplate reader.
2. Procedure:
- Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight.[18][19]
- Drug Preparation: Prepare a fresh, concentrated stock solution of this compound in DMSO. Immediately before use, perform serial dilutions in complete culture medium to achieve the desired final concentrations. Due to instability, it is crucial to minimize the time the drug spends in aqueous medium before being added to cells.[12] A common concentration range to test is 0.01 µM to 100 µM.
- Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound. Include "vehicle-only" (e.g., DMSO) and "no-treatment" controls.
- Incubation: Incubate the plate for a defined period, typically 72 to 96 hours, to allow for multiple cell cycles.[15][17]
- Viability Assay: Add the viability reagent (e.g., 10 µL of CCK-8) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
- Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[18]
3. Data Analysis:
- Subtract the background absorbance (medium only).
- Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-control wells (% Viability).
- Plot % Viability against the log of the this compound concentration.
- Use non-linear regression (sigmoidal dose-response curve fit) to calculate the IC50 value.[20]
Visualizations
Caption: this compound's core mechanism of action.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The type of DNA damage response after this compound treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 11. This compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. doaj.org [doaj.org]
- 14. [PDF] Physicochemical Stability of Reconstituted this compound (Dacogen®) Solutions and Ready-to-Administer Infusion Bags when Stored Refrigerated or Frozen | Semantic Scholar [semanticscholar.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Gene Expression Profiles Identify Biomarkers of Resistance to this compound in Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Development and in vitro evaluations of new this compound nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decitabine Handling for Research Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and storage of Decitabine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is commonly used.[1][2][3] It is also soluble in water.[1][2][4] For in vivo applications, this compound can be dissolved in sterile Phosphate-Buffered Saline (PBS) or prepared in formulations containing saline, DMSO, and other agents like PEG300 and Tween 80.[2]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between batches. However, typical solubilities are approximately 30-55 mg/mL in DMSO and around 5-22.5 mg/mL in water.[1][2][3][4][5] It is important to note that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is recommended.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in the solvent of choice, such as DMSO or sterile water, to your desired concentration.[3] Sonication may be recommended to aid dissolution.[2] For aqueous solutions, it's often advised to use them the same day they are prepared due to limited stability.[3]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability, where it can be stable for several years.[2][3] Stock solutions in DMSO should be stored at -80°C and are typically stable for up to one year.[2] Aqueous solutions are less stable and it is generally recommended to prepare them fresh for each experiment or store them for no more than one day.[3] Some studies have shown that reconstituted and diluted solutions may be stable for short periods (e.g., up to 48 hours) at 2-8°C when protected from light.[6][7]
Q5: Is this compound stable in aqueous solutions?
A5: this compound has limited stability in aqueous solutions.[6][7] It is susceptible to hydrolysis. For experiments requiring aqueous buffers, it is best to prepare the solution immediately before use.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solvent has absorbed moisture (especially DMSO).- Storage temperature is incorrect.- Solution is supersaturated. | - Use fresh, anhydrous DMSO.[1]- Ensure storage at the recommended temperature (-80°C for DMSO stocks).[2]- Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Cloudiness or precipitation when diluting stock solution in aqueous media | - The final concentration of the organic solvent (e.g., DMSO) is too high in the aqueous medium.- The buffer composition is incompatible, leading to salt precipitation. | - Ensure the final concentration of the organic solvent is low and does not exceed levels that affect cell viability or experimental outcomes.[3]- Perform a small-scale test to check for compatibility with your specific cell culture medium or buffer before preparing a large volume. |
| Inconsistent experimental results | - Degradation of this compound in solution.- Inaccurate concentration of the stock solution. | - Prepare fresh dilutions from a properly stored stock solution for each experiment.[1][3]- Verify the concentration of your stock solution if possible. Ensure accurate pipetting and dilution calculations. |
| Difficulty dissolving the powder | - Insufficient mixing or sonication.- Use of a solvent in which this compound has lower solubility. | - Use sonication to aid dissolution.[2]- Confirm you are using a recommended solvent and consider gently warming the solution if appropriate for the solvent. |
Quantitative Data Summary
| Parameter | Value | Solvent/Condition | Source |
| Solubility | 45-55 mg/mL (197.18-241.01 mM) | DMSO | [1][2][5] |
| 11.4-22.5 mg/mL (49.95-78.87 mM) | Water | [1][2][5] | |
| ~5 mg/mL | PBS (pH 7.2) | [3] | |
| Insoluble | Ethanol | [1][5] | |
| Storage (Powder) | ≥ 4 years | -20°C | [3] |
| 3 years | -20°C | [2] | |
| Storage (Solution) | 1 year | -80°C (in DMSO) | [2] |
| Not recommended for more than one day | Aqueous solution | [3] | |
| Up to 48 hours | 2-8°C (Reconstituted in water and diluted in 0.9% NaCl) | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex or sonicate the solution until the powder is completely dissolved.[2] d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.[2]
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
-
Materials: this compound stock solution (in DMSO), sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired working concentrations (e.g., 0.5 µM, 2.5 µM, 5 µM).[1] c. Ensure the final concentration of DMSO in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. d. Add the working solutions to the cell cultures immediately after preparation.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | DNA methyltransferase inhibitor | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | Methyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. LC–MS/MS Analysis on Infusion Bags and Filled Syringes of this compound: New Data on Physicochemical Stability of an Unstable Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Cell Cycle Arrest in Decitabine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decitabine and investigating its effects on the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces cell cycle arrest?
A1: this compound, a hypomethylating agent, incorporates into DNA and inhibits DNA methyltransferases (DNMTs).[1] This leads to the hypomethylation of DNA, which can reactivate previously silenced tumor suppressor genes.[1] The reactivation of these genes, such as p21 and p16 (INK4a), plays a crucial role in inducing cell cycle arrest.[2] this compound can cause cell cycle arrest at both the G1 and G2/M phases.[2][3] The G1 arrest is often mediated by the induction of p21(WAF1), while the G2/M arrest can be triggered through the activation of the p38 MAP kinase pathway.[2]
Q2: I am not observing the expected cell cycle arrest after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of observable cell cycle arrest:
-
Suboptimal Drug Concentration: The concentration of this compound is critical. Lower doses may not be sufficient to induce a significant cell cycle block, while excessively high doses might lead to widespread cytotoxicity and apoptosis, masking the specific cell cycle effects. It's essential to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Inappropriate Treatment Duration: The effects of this compound on the cell cycle are time-dependent. A 72-hour treatment is a common starting point, but the optimal duration can vary between cell lines.[4][5]
-
Cell Line Specificity: Different cancer cell lines exhibit varying sensitivities to this compound. The genetic and epigenetic background of the cells, including the methylation status of key tumor suppressor genes, will influence the response.
-
Drug Inactivity: Ensure the this compound solution is fresh and has been stored correctly, as it can be unstable.
Q3: My flow cytometry data shows a significant increase in the sub-G1 peak after this compound treatment. Does this indicate cell cycle arrest?
A3: An increase in the sub-G1 peak is indicative of apoptosis or programmed cell death, not cell cycle arrest. While this compound can induce apoptosis, particularly at higher concentrations or after prolonged exposure, its primary mechanism of inhibiting cell proliferation at lower doses is through cell cycle arrest.[1][6] If you are primarily interested in cell cycle arrest, consider using lower concentrations of this compound or shorter treatment durations.
Q4: How can I confirm that the observed G1 or G2/M arrest is specifically due to this compound's effect on DNA methylation?
A4: To confirm the role of DNA methylation, you can perform the following experiments:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key cell cycle regulatory genes that are known to be silenced by methylation, such as CDKN2A (p16) and CDKN1A (p21).[4] An increase in their expression following this compound treatment would support the hypomethylation mechanism.
-
Western Blotting: Analyze the protein expression levels of p16, p21, and p53.[7][8][9] An upregulation of these proteins would be consistent with the reactivation of their corresponding genes.[3]
-
Methylation Analysis: Use techniques like methylation-specific PCR (MSP) or bisulfite sequencing to directly assess the methylation status of the promoter regions of target genes before and after this compound treatment.
Q5: Can this compound induce senescence, and how can I test for it?
A5: Yes, in addition to cell cycle arrest and apoptosis, this compound can induce cellular senescence. A common method to detect senescent cells is the Senescence-Associated Beta-Galactosidase (SA-β-gal) assay.[10][11][12][13][14] This histochemical stain identifies cells expressing β-galactosidase activity at pH 6.0, a characteristic of senescent cells.[10][13]
Troubleshooting Guides
Table 1: Troubleshooting Flow Cytometry Results for Cell Cycle Analysis
| Problem | Possible Cause | Recommended Solution |
| High CV of G1/G0 Peak | Inconsistent staining, cell clumps, or instrument misalignment. | Ensure single-cell suspension before and after fixation. Optimize staining protocol and run instrument quality control. |
| No Clear G1, S, and G2/M Peaks | Inappropriate cell fixation, incorrect staining concentration, or presence of extensive apoptosis. | Optimize fixation method (e.g., ethanol fixation). Titrate propidium iodide (PI) or other DNA stain concentration. If a large sub-G1 peak is present, consider analyzing at an earlier time point or lower drug concentration. |
| Unexpected Shift in Peaks | Instrument drift or changes in laser power. | Run compensation controls and ensure consistent instrument settings between runs. |
| Low Cell Count | High level of cell death or low starting cell number. | Increase the initial number of cells seeded. Consider using a lower, less toxic concentration of this compound. |
Table 2: Troubleshooting Western Blot Results for Cell Cycle Proteins
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal for Target Protein | Low protein expression, inefficient protein transfer, or inactive antibody. | Increase the amount of protein loaded. Optimize transfer conditions (time, voltage). Use a fresh, validated antibody at the recommended dilution. |
| High Background | Insufficient blocking, excessive antibody concentration, or inadequate washing. | Increase blocking time or use a different blocking agent. Titrate primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific Bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody. Add protease inhibitors to the lysis buffer and keep samples on ice. |
| Inconsistent Loading Control Signal | Inaccurate protein quantification or uneven loading. | Use a reliable protein quantification assay (e.g., BCA). Be meticulous when loading equal amounts of protein into each well. |
Experimental Protocols
Detailed Methodology 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 72 hours).[15]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[6][16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity.[16]
Detailed Methodology 2: Western Blotting for p21 and p53
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[15]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p21 and p53 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Detailed Methodology 3: Senescence-Associated Beta-Galactosidase (SA-β-gal) Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as required.
-
Fixation: Wash the cells with PBS and fix with a solution containing 2% formaldehyde and 0.2% glutaraldehyde for 5 minutes at room temperature.[12]
-
Staining: Wash the cells with PBS and add the SA-β-gal staining solution. The staining solution should contain X-gal and be buffered to pH 6.0.[11][12]
-
Incubation: Incubate the cells at 37°C (without CO2) overnight.[12]
-
Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced cell cycle arrest.
Caption: Experimental workflow for investigating this compound-induced cell cycle arrest.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound induces cell cycle arrest at the G1 phase via p21(WAF1) and the G2/M phase via the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a DNA methyltransferases inhibitor, induces cell cycle arrest at G2/M phase through p53-independent pathway in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Treatment Induces a Viral Mimicry Response in Cervical Cancer Cells and Further Sensitizes Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Changes in Human Myelodysplastic Syndrome Cell Line SKM-1 Are Mediated by FOXO3A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential regulation of p53 and p21 by MKRN1 E3 ligase controls cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. telomer.com.tr [telomer.com.tr]
- 11. Senescence Associated β-galactosidase Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. buckinstitute.org [buckinstitute.org]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Interpreting Global Hypomethylation Data After Decitabine Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for designing, troubleshooting, and interpreting experiments involving the DNA hypomethylating agent Decitabine (5-aza-2'-deoxycytidine).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nucleoside analog of cytidine. After entering a cell, it is phosphorylated and incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] Once in the DNA, it acts as a mechanism-based inhibitor of DNA methyltransferases (DNMTs).[1] The DNMT enzyme attempts to methylate the incorporated this compound, but forms an irreversible covalent bond, effectively trapping the enzyme.[1][2] This leads to the depletion and degradation of DNMTs, primarily DNMT1, resulting in a passive, replication-dependent loss of methylation patterns and overall global hypomethylation.[3][4][5] At low doses, this can reactivate tumor suppressor genes, while at higher doses, it can cause DNA damage and cytotoxicity.[3][4]
Q2: How long does the hypomethylation effect of this compound last?
A2: The hypomethylation effect is transient. Studies in patients have shown that global DNA methylation can begin to decrease within days of treatment, often peaking 10 to 15 days after the start of therapy.[3] Following this peak, methylation levels tend to recover to baseline within 4 to 6 weeks.[3][6] This transient nature is critical for designing multi-cycle treatment schedules and timing sample collection for analysis.
Q3: Does a greater degree of global hypomethylation always correlate with a better therapeutic response?
A3: Not necessarily. While a significant decrease in global methylation is a clear indicator of drug activity, the direct correlation between the magnitude of hypomethylation and clinical or cellular response can be inconsistent.[5] Some studies have found a statistically significant correlation between the inhibition of methylation and patient response, particularly at lower doses.[7] However, other factors, such as the specific genes that are reactivated and downstream cellular effects beyond methylation, play a crucial role.[5][8] this compound's effects are pleiotropic, influencing cell cycle control, DNA repair, and apoptosis.[5]
Q4: Can this compound treatment lead to the upregulation of oncogenes?
A4: Yes. Because this compound induces global hypomethylation, its effects are not exclusively targeted to tumor suppressor genes.[9] Research has shown that in addition to reactivating silenced tumor suppressors, this compound treatment can also lead to the upregulation of oncogenes, a finding that raises considerations for its broad reprogramming potential.[9][10]
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable hypomethylation after treatment. | 1. Inactive this compound: The drug is unstable in aqueous solutions. Improper storage or repeated freeze-thaw cycles can lead to degradation. | 1. Prepare this compound fresh before each experiment from a powdered stock or use freshly thawed single-use aliquots stored at -80°C.[11] Consider dissolving in DMSO for more stable stock solutions.[11] |
| 2. Cell Line Resistance: The cell line may be insensitive due to factors like low expression of deoxycytidine kinase (DCK), which is required for this compound activation, or high levels of cytidine deaminase (CDA), which inactivates the drug.[12] | 2. Verify the sensitivity of your cell line from the literature. If possible, measure the expression of key metabolic enzymes like DCK and CDA. Consider testing a range of concentrations and using a known sensitive cell line as a positive control.[11] | |
| 3. Low Cell Proliferation: this compound's incorporation into DNA is replication-dependent. Confluent or slow-growing cells will show a reduced effect.[1][9] | 3. Ensure cells are in the logarithmic growth phase (typically 50-70% confluency) at the time of treatment. | |
| 4. Mycoplasma Contamination: Contamination can significantly alter cellular responses to drugs.[11] | 4. Regularly test cell cultures for mycoplasma contamination. | |
| High cytotoxicity observed at low this compound concentrations. | 1. Incorrect Concentration: Errors in calculating the stock solution concentration or dilution. | 1. Double-check all calculations. Use a freshly prepared, accurately weighed stock. Perform a dose-response curve to determine the optimal non-toxic concentration for hypomethylation. |
| 2. High Cell Line Sensitivity: Some cell lines are extremely sensitive to the cytotoxic effects of this compound. | 2. Perform a viability assay (e.g., MTT or trypan blue exclusion) across a wide range of concentrations (e.g., 0.01 µM to 10 µM) to establish the IC50 and identify a sub-toxic dose for your specific cell line.[10] | |
| Unexpected gene down-regulation after treatment. | 1. Cytotoxic Effects: At higher concentrations, this compound's DNA damage and toxicity effects can overwhelm the hypomethylation-induced gene activation, leading to widespread cellular stress and shutdown of transcription.[13] | 1. Distinguish between hypomethylation and toxicity. A "U-shaped" dose-response curve for hypomethylation has been observed, where moderate doses (e.g., 0.1 µM) cause more demethylation than very high doses (e.g., 10 µM).[13] Analyze gene expression at a concentration that maximizes hypomethylation with minimal toxicity. |
| 2. Indirect Effects: Hypomethylation can reactivate a repressor protein, which in turn silences your gene of interest. | 2. This is a complex biological question. Consider pathway analysis of your transcriptomic data to identify potential indirect regulatory mechanisms. | |
| High variability in global methylation results between replicates. | 1. Inconsistent Cell State: Differences in cell confluency, passage number, or cell cycle synchronization between replicate cultures. | 1. Standardize your cell culture protocol strictly. Use cells from the same passage number and seed them at the same density to ensure they are in a similar growth state when treated. |
| 2. Assay Inaccuracy: Pipetting errors or issues with the global methylation assay (e.g., incomplete DNA digestion in LUMA, inefficient bisulfite conversion for LINE-1 pyrosequencing). | 2. Use a positive control (fully methylated DNA) and a negative control (unmethylated DNA) in your assay. Ensure high-quality, intact genomic DNA is used. For restriction-based assays, verify complete digestion. |
Data Presentation Tables
Table 1: Typical In Vitro Experimental Parameters for this compound
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Concentration for Hypomethylation | 0.05 - 5 µM | Highly cell-type dependent. Optimal hypomethylation may occur at lower doses (0.1-1 µM) while higher doses are primarily cytotoxic.[3][10][13] |
| Treatment Duration | 24 - 72 hours | Often requires at least one full cell cycle for incorporation. Some protocols use repeated treatments every 24 hours for 3 days.[10] |
| Expected Global Hypomethylation | 5% - 30% reduction | The mean decrease in global methylation (e.g., via LINE-1 or Alu elements) is often modest but significant.[7][14] |
| Sample Collection Timepoint | 24 - 72 hours post-treatment | Dependent on the endpoint. For methylation analysis, allow time for DNA replication and subsequent loss of methylation. |
Table 2: Common Methods for Global DNA Methylation Analysis
| Assay Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| LINE-1 or Alu Pyrosequencing | Bisulfite conversion of DNA followed by PCR amplification and sequencing of repetitive elements (LINE-1) to quantify methylation at specific CpG sites as a surrogate for global levels.[10] | Quantitative, reproducible, and targets a large fraction of methylated cytosines in the genome. | Measures methylation at a specific repetitive element, which may not perfectly represent the entire genome. Requires bisulfite conversion, which can degrade DNA. |
| LUMA (Luminometric Methylation Assay) | Digestion of genomic DNA with methylation-sensitive (e.g., HpaII) and insensitive (MspI) restriction enzymes, followed by pyrosequencing-based quantification of cleaved ends.[15][16] | Fast (no bisulfite conversion required), quantitative, and high-throughput.[15][17] | Measures methylation only at the specific recognition sites of the enzymes used (e.g., CCGG). Can be affected by DNA quality. |
| ELISA-based Methods | Uses an antibody specific for 5-methylcytosine (5-mC) to quantify the overall percentage of methylated cytosines in a DNA sample.[18] | Relatively simple, fast, and requires minimal specialized equipment. | Generally less sensitive and quantitative compared to sequencing or LUMA-based methods. Can be affected by antibody specificity. |
Experimental Protocols
Protocol 1: this compound Treatment of Adherent Cells for Hypomethylation Analysis
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase (e.g., 50-60% confluency) at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Aliquot into single-use tubes and store at -80°C. On the day of the experiment, thaw a fresh aliquot and dilute it to the desired final concentration (e.g., 1 µM) in pre-warmed complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (e.g., DMSO-containing medium at the same final concentration as the drug-treated wells).
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours). For some protocols, the medium is replaced with fresh this compound-containing medium every 24 hours.[10]
-
Harvesting: After incubation, wash the cells with PBS and harvest them for downstream analysis (e.g., by trypsinization). A portion of the cells can be used for viability analysis, while the rest can be pelleted and stored at -80°C for DNA/RNA extraction.
Protocol 2: Global DNA Methylation Assessment using LINE-1 Pyrosequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from control and this compound-treated cell pellets using a commercial kit. Quantify the DNA and assess its integrity (e.g., via gel electrophoresis).
-
Bisulfite Conversion: Take 500 ng to 1 µg of genomic DNA and perform bisulfite conversion using a commercial kit (e.g., EpiTect Bisulfite Kit).[10] This step converts unmethylated cytosines to uracil, leaving methylated cytosines unchanged.
-
PCR Amplification: Amplify the LINE-1 promoter region from the bisulfite-converted DNA using a biotinylated primer pair specific for this region. Use a PCR kit designed for pyrosequencing applications (e.g., PyroMark PCR Kit).[10]
-
Pyrosequencing: Perform pyrosequencing on a platform such as the PyroMark Q24.[10] The instrument will dispense nucleotides in a specified order, and light will be generated upon incorporation. The software calculates the percentage of methylation at specific CpG sites based on the ratio of cytosine to thymine incorporation.
-
Data Analysis: Calculate the average methylation across the analyzed CpG sites for each sample. Compare the average methylation of this compound-treated samples to the vehicle controls to determine the percent reduction in global methylation.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insights into the Molecular Mechanism of Action of DNA Hypomethylating Agents: Role of Protein Kinase C δ in this compound-Induced Degradation of DNA Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of Action of Hypomethylating Agents: Endogenous Retroelements at the Epicenter [frontiersin.org]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. DNA Hypomethylating Drugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. LUMA (LUminometric Methylation Assay)--a high throughput method to the analysis of genomic DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Impact of Global and Gene-Specific DNA Methylation in de Novo or Relapsed Acute Myeloid Leukemia Patients Treated with this compound [journal.waocp.org]
Technical Support Center: Minimizing Myelosuppression in Animal Models Treated with Decitabine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing myelosuppression in animal models treated with Decitabine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced myelosuppression?
A1: this compound is a hypomethylating agent that incorporates into DNA and traps DNA methyltransferase (DNMT) enzymes.[1] This action is not specific to cancer cells and also affects rapidly dividing hematopoietic stem and progenitor cells in the bone marrow. The incorporation of this compound into the DNA of these cells can lead to cell cycle arrest and apoptosis, resulting in a decrease in the production of red blood cells, white blood cells, and platelets, a condition known as myelosuppression.[2][3][4] At higher doses, this compound exhibits direct cytotoxic effects, further contributing to bone marrow suppression.[2][4]
Q2: What are the common signs of myelosuppression in animal models treated with this compound?
A2: Common signs of myelosuppression in animal models include a decrease in complete blood counts (CBCs), specifically:
-
Neutropenia: A reduction in neutrophils.
-
Thrombocytopenia: A decrease in platelets.
-
Anemia: A reduction in red blood cells and hemoglobin.[5][6]
Additionally, researchers may observe bone marrow hypocellularity in histological analyses.[5][6] Clinically, severe myelosuppression can manifest as increased susceptibility to infections, bleeding, and signs of anemia such as pallor and lethargy.
Q3: How can I monitor for myelosuppression in my animal models?
A3: Regular monitoring is crucial for managing this compound-induced myelosuppression. A typical monitoring protocol includes:
-
Complete Blood Counts (CBCs): Perform CBCs with differentials before the start of treatment to establish a baseline and then periodically throughout the study. The frequency will depend on the dose and schedule of this compound administration. For multi-day dosing regimens, it is advisable to monitor CBCs between cycles.[2]
-
Bone Marrow Analysis: At the end of the study or at selected time points, bone marrow can be harvested for histological analysis to assess cellularity and morphology.
-
Clinical Observations: Regularly observe the animals for any signs of illness, such as weight loss, lethargy, ruffled fur, or signs of infection or bleeding.
Q4: Are there alternative dosing schedules for this compound that can minimize myelosuppression in animal models?
A4: Yes, lower dose and less frequent administration schedules have been explored to reduce myelosuppression while maintaining efficacy. Early studies with high doses of this compound showed significant myelosuppression.[2] Lower doses are believed to favor DNA hypomethylation over direct cytotoxicity.[2] For instance, a weekly low-dose regimen of 0.2 mg/kg of this compound administered subcutaneously has been shown to be effective and less myelotoxic in a clinical setting, a strategy that could be adapted for animal models.[7] In mice, doses as low as 0.5 mg/kg administered intraperitoneally for 5 days have been used in efficacy studies.[8]
Q5: Can co-administration of other agents help reduce this compound-induced myelosuppression?
A5: Co-administration of certain agents is a promising strategy. One notable example is the co-administration of tetrahydrouridine (THU) with oral this compound. THU is an inhibitor of cytidine deaminase, an enzyme that rapidly metabolizes and inactivates this compound, particularly in the gut and liver.[5][9] By inhibiting this enzyme, THU increases the oral bioavailability and extends the half-life of this compound, allowing for lower doses to be used to achieve a therapeutic effect, which can in turn reduce myelosuppression.[5][6] The early use of growth factors, such as granulocyte colony-stimulating factor (G-CSF), can also be considered to help manage neutropenia, a key component of myelosuppression.[2][10]
Troubleshooting Guides
Issue 1: Severe myelosuppression observed early in the study.
| Potential Cause | Troubleshooting Step |
| This compound dose is too high. | Review the literature for established dose ranges in your specific animal model and for your research question. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. Lower doses may still achieve the desired hypomethylation effect with less toxicity.[2] |
| Frequent dosing schedule. | Consider reducing the frequency of administration. For example, instead of a 5-day consecutive dosing schedule, a less frequent schedule, such as twice weekly or weekly, could be explored.[5][7] |
| Animal strain sensitivity. | Different strains of mice or other animal models may have varying sensitivities to this compound. If possible, consult literature that has used the same strain. |
Issue 2: Difficulty with oral administration of this compound leading to variable myelosuppression.
| Potential Cause | Troubleshooting Step |
| Poor oral bioavailability. | This compound has low oral bioavailability due to rapid metabolism by cytidine deaminase in the gut and liver. |
| Solution: | Co-administer this compound with tetrahydrouridine (THU). THU inhibits cytidine deaminase, increasing the oral bioavailability of this compound.[5][6] A common protocol in mice is to administer THU by oral gavage approximately one hour before the oral administration of this compound.[5][6] |
Issue 3: Myelosuppression is impacting the primary endpoint of my tumor model study (e.g., tumor growth).
| Potential Cause | Troubleshooting Step |
| Toxicity affecting overall animal health. | Severe myelosuppression can lead to weight loss, infections, and other health issues that can confound the interpretation of anti-tumor efficacy. |
| Solution: | Implement a dose and schedule that balances anti-tumor activity with manageable myelosuppression. In a T-cell lymphoblastic lymphoma PDX model, 0.5 mg/kg of this compound administered intraperitoneally for 5 days on, 2 days off was effective.[8] In a sarcoma mouse model, a single dose of gemcitabine followed by 5 doses of 0.2 mg/kg this compound showed efficacy.[11] Consider supportive care measures, such as prophylactic antibiotics, if infections are a concern. |
Data Summary Tables
Table 1: this compound Dosing and Myelosuppressive Effects in Mouse Models
| This compound Dose | Administration Route | Schedule | Co-administered Agent | Key Myelosuppressive Findings | Reference |
| 0.2, 0.4, 1.0 mg/kg | Oral Gavage | 2 consecutive days/week for up to 9 weeks | 167 mg/kg Tetrahydrouridine (THU) | Dose-dependent bone marrow hypocellularity, decreases in WBC, RBC, hemoglobin, hematocrit, reticulocytes, neutrophils, and lymphocytes. Severe toxicity at 1.0 mg/kg. | [5][6] |
| 1.0 mg/kg | Intraperitoneal (i.p.) | Once daily for 5 consecutive days | None | Study focused on immune response; significant myelosuppression not reported as a primary outcome but is a known side effect. | [12] |
| 0.5 mg/kg | Intraperitoneal (i.p.) | 5 days on, 2 days off (one or two cycles) | None | Study focused on anti-lymphoma effects; specific myelosuppression data not detailed but is a known toxicity. | [8] |
| 1.25 mg/kg | Not specified | 5 consecutive days | None | Used in an in vivo AML model to test synergy with NK cells. This dose was determined after de-escalation from higher, less tolerated doses. | [13] |
Experimental Protocols
Protocol 1: Monitoring Myelosuppression via Complete Blood Count (CBC)
-
Baseline Sample: Prior to the first administration of this compound, collect a blood sample (e.g., via tail vein, saphenous vein, or retro-orbital sinus, following IACUC guidelines) to establish baseline hematological parameters.
-
Sample Collection: Collect blood samples at regular intervals throughout the study. For a 5-day dosing cycle repeated every 4 weeks, a blood draw before each new cycle is recommended. For studies with continuous low-dose administration, weekly or bi-weekly monitoring may be appropriate.
-
Analysis: Analyze the blood samples using a hematology analyzer calibrated for the specific animal species to determine red blood cell count, white blood cell count with differential, platelet count, and hemoglobin concentration.
-
Data Interpretation: Compare the on-treatment CBC results to the baseline values and to the control group to assess the degree of myelosuppression.
Protocol 2: Assessment of Bone Marrow Cellularity
-
Tissue Harvest: At the study endpoint, euthanize the animals according to approved IACUC protocols.
-
Bone Marrow Collection: Isolate the femurs and tibias. Flush the bone marrow from the bones using an appropriate buffer (e.g., PBS with 2% FBS).
-
Histology: Alternatively, fix the bones in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the bone and stain with Hematoxylin and Eosin (H&E) to visualize bone marrow architecture and cellularity.
-
Flow Cytometry: For a more detailed analysis of hematopoietic populations, prepare a single-cell suspension from the flushed bone marrow and stain with antibodies against specific hematopoietic stem and progenitor cell markers.
-
Analysis: For histology, a pathologist can score the bone marrow cellularity. For flow cytometry, the percentage of different hematopoietic cell populations can be quantified.
Visualizations
Caption: Mechanism of this compound action leading to therapeutic effect and myelosuppression.
Caption: Workflow for monitoring this compound-induced myelosuppression in animal models.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. This compound in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of this compound Dose Modification and Myelosuppression on Response and Survival in Patients With Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the safety and efficacy of this compound in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subchronic oral toxicity study of this compound (DAC) in Combination with Tetrahydrouridine (THU) in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subchronic oral toxicity study of this compound in combination with tetrahydrouridine in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A weekly low-dose regimen of this compound and venetoclax is efficacious and less myelotoxic in a racially diverse cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Can Be Safely Reduced after Achievement of Best Objective Response in Patients with Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Augmenting chemotherapy with low-dose this compound through an immune-independent mechanism [insight.jci.org]
- 12. Low Dose this compound Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]
- 13. This compound enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Preclinical Models: Decitabine vs. 5-Azacytidine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Decitabine and 5-azacytidine, two cytosine nucleoside analogs, are cornerstone epigenetic drugs in the treatment of myelodysplastic syndromes (MDS) and have been extensively studied for other hematological malignancies. While often grouped as "hypomethylating agents," their subtle structural differences lead to distinct pharmacological profiles and preclinical activities. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Core Mechanisms and Cellular Fate
Both this compound (5-aza-2'-deoxycytidine) and 5-azacytidine are prodrugs that, upon cellular uptake, are phosphorylated to their active triphosphate forms. The critical difference lies in their molecular backbone: this compound is a deoxyribonucleoside, while 5-azacytidine is a ribonucleoside. This dictates their primary metabolic pathways and subsequent incorporation into nucleic acids.
This compound is exclusively incorporated into DNA, where it covalently traps DNA methyltransferase 1 (DNMT1) upon the enzyme's attempt to methylate the incorporated analog. This leads to the depletion of DNMT1 and subsequent passive demethylation of newly synthesized DNA, ultimately reactivating silenced tumor suppressor genes.
5-Azacytidine , on the other hand, is predominantly incorporated into RNA (approximately 80-90%), where it can disrupt protein synthesis and RNA metabolism.[1] A smaller fraction (10-20%) is converted to its deoxyribose form by ribonucleotide reductase and then incorporated into DNA, where it exerts its hypomethylating effects in a manner similar to this compound.[1]
Caption: Comparative metabolic pathways of this compound and 5-Azacytidine.
In Vitro Efficacy: A Comparative Overview
Preclinical studies in various cancer cell lines have revealed distinct efficacy profiles for this compound and 5-azacytidine.
| Parameter | This compound | 5-Azacytidine | Cell Lines | Reference |
| EC50 (Cell Viability) | 5.1 µM | 1.8 - 10.5 µM | NSCLC (H1299) | [2] |
| Potency in DNA Hypomethylation | 3 to 10-fold more potent | Less potent | NSCLC (A549, H1299) | [2] |
| Effect on Protein Synthesis | No significant reduction | Significant reduction | AML (KG-1a, THP-1) | [3] |
| Induction of Apoptosis | Less potent inducer | More potent inducer | NSCLC (A549) | [2] |
| Cell Cycle Arrest | G2/M phase arrest | Sub-G1 accumulation | NSCLC, AML | [2][3] |
In Vivo Models: Antileukemic Activity
In vivo studies using murine leukemia models have provided further insights into the comparative efficacy of these two agents.
| Model | Drug Administration | This compound Outcome | 5-Azacytidine Outcome | Reference |
| L1210 Leukemia (Mouse) | 15-hour infusion | More effective antileukemic agent | Less effective | [4] |
| THP-1 AML Xenograft (Mouse) | 2.0 mg/m² x 5 days (IV) | Strongly reduced tumor growth | Limited anti-leukemic effect at 7.5 mg/m² x 7 days (subcutaneous) | [5] |
Preclinical data consistently suggest that this compound is a more potent antileukemic agent than 5-azacytidine in these models.[4] One hypothesis for this difference is that the RNA-directed effects of 5-azacytidine can cause a G1-phase cell cycle block, which may protect some leukemic cells from the S-phase-dependent DNA incorporation and subsequent cytotoxic effects.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the comparative studies of this compound and 5-azacytidine.
References
- 1. corefacilities.iss.it [corefacilities.iss.it]
- 2. texaschildrens.org [texaschildrens.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine's Efficacy in 3D Cell Cultures: A Shift in Perspective from Traditional 2D Models
A comparative analysis of Decitabine's effects reveals a nuanced landscape of drug efficacy, with three-dimensional (3D) cell cultures consistently demonstrating increased resistance and altered cellular responses compared to conventional two-dimensional (2D) monolayers. This guide provides a comprehensive overview of these differences, supported by experimental data and detailed protocols for researchers in drug development and cancer biology.
This compound, a DNA methyltransferase (DNMT) inhibitor, is a key therapeutic agent in the treatment of myelodysplastic syndromes and acute myeloid leukemia. Its primary mechanism of action involves the inhibition of DNMTs, leading to DNA hypomethylation and the reactivation of tumor suppressor genes. At higher doses, it exhibits cytotoxic effects. However, the traditional 2D cell culture models used for preclinical drug screening often fail to recapitulate the complex microenvironment of a solid tumor, potentially leading to an overestimation of a drug's efficacy. The transition to 3D cell culture models, such as spheroids, which better mimic the in-vivo conditions of cell-cell and cell-matrix interactions, has highlighted significant differences in cellular responses to this compound.
Quantitative Analysis: A Tale of Two Cultures
Experimental data consistently demonstrates that cancer cells cultured in 3D spheroids exhibit a higher resistance to this compound compared to their 2D counterparts. This is reflected in the half-maximal inhibitory concentration (IC50) values, which are significantly higher in 3D models.
| Parameter | 2D Cell Culture | 3D Spheroid Culture | Fold Change in Resistance (3D vs. 2D) |
| Cell Viability (IC50) | Lower | Higher | Increased |
| Apoptosis Rate | Higher | Lower | Decreased |
| Gene Expression | Altered | More representative of in-vivo tumors | Differential expression of key genes |
Note: The exact fold change in resistance and the specific alterations in apoptosis and gene expression can vary depending on the cell line and experimental conditions.
Studies have shown that the reduced sensitivity in 3D cultures can be attributed to several factors, including limited drug penetration into the spheroid core, the presence of a hypoxic core, and altered gene expression profiles that promote cell survival and drug resistance.[1]
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
3D Spheroid Culture and this compound Treatment
-
Cell Seeding: Seed cancer cells (e.g., colorectal, breast, or lung cancer cell lines) into ultra-low attachment 96-well round-bottom plates at a density of 1,000 to 5,000 cells per well in complete culture medium.
-
Spheroid Formation: Centrifuge the plates at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate at 37°C in a humidified atmosphere with 5% CO2. Spheroids typically form within 48-72 hours.
-
This compound Treatment: Once uniform spheroids have formed, carefully replace half of the medium with fresh medium containing the desired concentration of this compound. For 2D cultures, seed cells in standard flat-bottom 96-well plates and treat with this compound after 24 hours of incubation.
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 72 hours).
Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
MTT Addition: Following this compound treatment, add 20 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Harvesting: For 2D cultures, detach cells using trypsin. For 3D spheroids, collect the spheroids and dissociate them into a single-cell suspension using a gentle enzymatic dissociation buffer (e.g., TrypLE).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
RNA Extraction: Extract total RNA from both 2D and 3D cultured cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., genes involved in apoptosis, cell cycle regulation, and drug resistance) and a housekeeping gene for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Signaling Pathways and Logical Relationships
The differential response to this compound in 2D versus 3D cultures can be attributed to alterations in key signaling pathways.
This compound's primary mechanism of action.
The transition from a 2D to a 3D environment significantly impacts cellular signaling, often leading to a state of increased resistance.
Comparative effects of this compound in 2D vs. 3D culture.
This compound has also been shown to modulate critical signaling pathways such as the PI3K/AKT/mTOR and interferon pathways, with differing outcomes in 2D and 3D models.[2]
This compound's influence on key signaling pathways.
Conclusion
The evidence strongly suggests that 3D cell culture models provide a more physiologically relevant platform for evaluating the efficacy of this compound and other anticancer agents. The increased drug resistance observed in 3D spheroids underscores the importance of utilizing these more complex models in preclinical drug development to better predict clinical outcomes. While 2D cultures remain a valuable tool for initial high-throughput screening, the transition to 3D models is crucial for a more accurate assessment of a drug's therapeutic potential. Future research should focus on further standardizing 3D culture protocols and exploring the intricate molecular mechanisms that govern the differential drug responses observed between 2D and 3D environments.
References
- 1. Frontiers | this compound-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 2. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Convergent Pathways: A Comparative Guide to Decitabine-Induced Gene Expression in Preclinical Models and Patient Responses
A comprehensive analysis of decitabine's effect on gene expression reveals shared molecular signatures between in-vitro studies and clinical outcomes in patients with hematological malignancies. This guide provides a cross-validation of preclinical data with patient-derived results, offering researchers and clinicians a detailed comparison of the transcriptional changes induced by this potent hypomethylating agent.
This compound, a cornerstone in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), exerts its therapeutic effects primarily by inhibiting DNA methyltransferases (DNMTs), leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][2][3] Understanding the concordance between gene expression changes observed in preclinical models and those in patients is crucial for identifying robust biomarkers of response and resistance, ultimately paving the way for more personalized therapeutic strategies.
This guide synthesizes data from multiple studies to provide a clear comparison of this compound-induced gene expression profiles, detailing the experimental methodologies and presenting the quantitative data in accessible formats.
Mechanism of Action: Reversing Epigenetic Silencing
This compound, a synthetic analog of 2'-deoxycytidine, is incorporated into DNA during replication.[1][2] It subsequently forms an irreversible covalent bond with DNMTs, trapping the enzymes and leading to their degradation.[3] This depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome. The ensuing hypomethylation can reactivate the expression of previously silenced genes, including those critical for cell cycle control, apoptosis, and differentiation.[1][3]
Cross-Validation of Gene Expression: Preclinical vs. Clinical Data
To objectively assess the translational relevance of preclinical findings, this section compares gene expression changes identified in this compound-resistant cell lines with those observed in patients who are non-responsive to this compound treatment.
Table 1: Comparison of Upregulated Genes in this compound-Resistant Cell Lines and Non-Responder Patients
| Gene | Function | Fold Change (F-36P/DEC vs. F-36P cells) | Observation in Patients | Citation |
| AKT3 | PI3K-Akt signaling pathway | Upregulated | Increased expression in MDS patients with poor prognosis | [4] |
| FOS | Transcription factor, immune response | Upregulated | Increased expression in MDS patients with poor prognosis | [4] |
| IFI44L | Interferon-stimulated gene | --- | Significantly over-expressed in DAC non-responders (AML) | [5] |
| IFI27 | Interferon-stimulated gene | --- | Significantly over-expressed in DAC non-responders (AML) | [5] |
| PDK4 | EVI1 and FLT3-ITD mediated signaling | --- | Associated with non-response to DAC (AML) | [5] |
| CDA | This compound inactivation | ~3-fold increase at relapse | Higher CDA/DCK ratio in non-responders (MDS) | [6][7] |
| UCK2 | 5-azacytidine activation | ~8-fold increase at relapse | --- | [6] |
F-36P is a human leukemia (MDS) cell line, and F-36P/DEC is its this compound-resistant derivative.[4]
Table 2: Genes Associated with Favorable Response to this compound
| Gene | Function | Observation in Responders | Citation |
| TNFSF9 | Cytotoxic leukemic specific T-cell inducer | Higher expression in DAC responding patients (AML) | [5] |
| miR-29b | Targets DNMTs | Higher pretreatment levels in responders (AML) | [8] |
Experimental Protocols
A clear understanding of the methodologies employed in generating this data is essential for its interpretation.
In Vitro Model: Establishment of this compound-Resistant Cell Line
-
Cell Line: The F-36P human leukemia (MDS) cell line was used to establish a this compound-resistant subline, F-36P/DEC.[4]
-
Drug Treatment: F-36P cells were continuously exposed to increasing concentrations of this compound.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) for this compound was determined to be 17.27 μmol/L in F-36P cells, while it was over 30 μmol/L in F-36P/DEC cells.[4]
-
Gene Expression Profiling: RNA sequencing was performed on both F-36P and F-36P/DEC cells to identify differentially expressed genes.[4]
-
Validation: Quantitative real-time PCR (qRT-PCR) was used to validate the expression of 38 candidate genes identified from the RNA-seq analysis.[4]
Patient Data Analysis
-
Patient Cohorts: Studies included patients with MDS and AML treated with this compound.[4][5][7][8]
-
Sample Collection: Bone marrow samples were collected from patients before and after treatment.[4]
-
Gene Expression Analysis: Gene expression in patient samples was analyzed using methods such as qRT-PCR and gene expression arrays.[4][5]
-
Data Correlation: Gene expression data from patient samples was compared with clinical response to this compound.
Signaling Pathways Implicated in this compound Resistance
The cross-validation of preclinical and clinical data highlights several key signaling pathways associated with this compound resistance. The PI3K-Akt signaling pathway, in particular, has been identified as a significant contributor.
Conclusion
The comparative analysis of this compound-induced gene expression in preclinical models and patient samples provides compelling evidence for convergent molecular mechanisms underlying treatment response and resistance. The upregulation of genes such as AKT3 and FOS in both resistant cell lines and non-responding patients underscores the clinical relevance of in-vitro findings.[4] Furthermore, the identification of interferon-stimulated genes and alterations in the pyrimidine metabolism pathway as markers of resistance offers valuable avenues for further investigation and the development of novel therapeutic strategies to overcome this compound resistance. This integrated approach is paramount for accelerating the translation of basic research into clinically meaningful outcomes for patients with myeloid malignancies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Expression Profiles Identify Biomarkers of Resistance to this compound in Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Decitabine Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models
New York, NY – An in-depth analysis of preclinical data highlights the significant therapeutic potential of decitabine in patient-derived xenograft (PDX) models across various cancer types, particularly in hematological malignancies and solid tumors. These studies, which provide a more clinically relevant platform than traditional cell line-derived xenografts, demonstrate this compound's efficacy both as a monotherapy and in combination with other anti-cancer agents. The evidence underscores its role in inhibiting tumor growth and modulating key signaling pathways.
This compound, a DNA methyltransferase (DNMT) inhibitor, exerts its anti-neoplastic effects through a dual mechanism. At low doses, it induces hypomethylation of DNA, leading to the re-expression of tumor suppressor genes. At higher doses, it becomes cytotoxic by incorporating into DNA and causing DNA damage.[1][2] This multifaceted mechanism of action makes it a compelling agent for overcoming resistance to conventional chemotherapies.
Comparative Efficacy of this compound in PDX Models
Patient-derived xenograft models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are becoming increasingly vital in preclinical cancer research for evaluating drug efficacy due to their ability to retain the characteristics of the original tumor.[3] Studies utilizing PDX models have provided valuable insights into the comparative efficacy of this compound against other standard-of-care treatments and in novel combination therapies.
This compound vs. Standard Chemotherapy
In studies on acute myeloid leukemia (AML), this compound has been compared with the standard cytotoxic agent, cytarabine. A preclinical study in pediatric AML PDX models showed that sequential treatment with this compound and cytarabine was more effective at reducing tumor burden than cytarabine alone.[4][5] This suggests a potential synergistic effect, where this compound may "prime" the cancer cells to be more susceptible to the cytotoxic effects of cytarabine.[5]
A clinical study comparing this compound to low-dose cytarabine in older patients with newly diagnosed AML found similar overall survival rates between the two treatments.[6][7] However, the cost-effectiveness of cytarabine was noted as a significant advantage in certain healthcare settings.[6][7]
This compound in Combination Therapies
The true strength of this compound in PDX models appears to be in combination with other targeted therapies. For instance, in AML xenografts, the combination of this compound with the BCL-2 inhibitor venetoclax has shown significantly higher response rates compared to intensive chemotherapy.[8][9] One study reported a complete response/complete response with incomplete hematologic recovery (CR/CRi) rate of 82% with the this compound-venetoclax combination, versus 59% with intensive chemotherapy.[9]
Furthermore, a phase 2 clinical trial investigating a triplet combination of this compound, venetoclax, and the BCR::ABL1 tyrosine kinase inhibitor ponatinib in advanced Philadelphia chromosome-positive leukemias demonstrated promising activity and safety.[10][11]
The following table summarizes key quantitative data from comparative studies of this compound in PDX and clinical settings.
| Cancer Type | Treatment Arms | Key Efficacy Data | Source |
| Pediatric Acute Myeloid Leukemia (PDX) | This compound + Cytarabine vs. Cytarabine alone | Sequential treatment with this compound and cytarabine was more effective in reducing tumor burden. | [4][5] |
| Acute Myeloid Leukemia (Older Patients) | This compound vs. Low-Dose Cytarabine | Median Overall Survival: 5.5 months for both groups. | [6][7] |
| Acute Myeloid Leukemia (Relapsed/Refractory) | This compound + Venetoclax vs. Intensive Chemotherapy | Overall Response Rate: 60% vs. 36%. Median Event-Free Survival: 5.7 vs. 1.5 months. | [8] |
| Acute Myeloid Leukemia | This compound + Venetoclax vs. Intensive Chemotherapy | CR/CRi Rate: 82% vs. 59%. | [9] |
| Advanced Phase CML and Ph+ AML | This compound + Venetoclax + Ponatinib | Complete Remission/CRi Rate: 50%. | [11] |
Experimental Protocols
The establishment and utilization of PDX models for evaluating this compound's efficacy follow a standardized, yet adaptable, protocol.
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically during surgical resection or biopsy.[12]
-
Implantation: The tumor tissue is surgically implanted into immunodeficient mice, such as NOD-scid gamma (NSG) mice. Implantation can be subcutaneous (for ease of tumor measurement) or orthotopic (into the corresponding organ) to better mimic the tumor microenvironment.[13]
-
Tumor Growth and Passaging: Once the tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested and can be passaged into subsequent cohorts of mice for expansion and therapeutic testing.[12]
Drug Administration and Efficacy Assessment
-
Treatment Initiation: Once the engrafted tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Dosing Regimen: this compound is typically administered via intraperitoneal (i.p.) injection. Dosing schedules can vary, for example, a 5-day course every 4 weeks.[14] For combination studies, the administration of each drug is carefully timed.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.[15]
-
Efficacy Endpoints: Primary endpoints often include tumor growth inhibition, reduction in tumor volume, and overall survival of the mice.[16]
Modulation of Signaling Pathways
This compound's epigenetic modifying activity leads to the alteration of several key signaling pathways implicated in cancer progression.
Interferon Signaling Pathway
This compound has been shown to activate the type I interferon (IFN) signaling pathway.[17][18] This is thought to occur through the activation of endogenous retroviruses, which triggers a "viral mimicry" response, leading to the production of IFN-β.[18][19] The activation of this pathway can contribute to the anti-tumor immune response.
STAT3 Signaling Pathway
In some cancer types, this compound has been observed to affect the STAT3 signaling pathway. One study noted that this compound exposure led to changes in the phosphorylation levels of STAT3.[20] The STAT3 pathway is crucial for cell proliferation and survival, and its modulation can impact tumor growth.
Src Family Kinase Pathway
In high-grade serous ovarian cancer PDX models, treatment with this compound led to the identification of the Src family kinase pathway as being epigenetically regulated.[21] Specifically, the C-terminal Src kinase (CSK) gene was found to be regulated by methylation, and its expression was associated with patient survival.[21]
References
- 1. Low doses of this compound improve the chemotherapy efficacy against basal-like bladder cancer by targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study illuminates role of cancer drug this compound in repairing damaged cells - Purdue University [purdue.edu]
- 3. criver.com [criver.com]
- 4. Item - Sequential Treatment with Cytarabine and this compound Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia - Public Library of Science - Figshare [plos.figshare.com]
- 5. Sequential Treatment with Cytarabine and this compound Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia | PLOS One [journals.plos.org]
- 6. This compound Compared with Low-Dose Cytarabine for the Treatment of Older Patients with Newly Diagnosed Acute Myeloid Leukemia: A Pilot Study of Safety, Efficacy, and Cost-Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Ten-day this compound with Venetoclax vs. Intensive Chemotherapy in Relapsed or Refractory Acute Myeloid Leukemia: A Propensity Score Matched Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound + Venetoclax Compared with Intensive Chemotherapy in AML: A Propensity Score–Matched Analysis - The Oncology Pharmacist [theoncologypharmacist.com]
- 10. A phase 2 study of the combination of this compound (DAC), venetoclax (VEN), and ponatinib in patients (Pts) with chronic myeloid leukemia (CML) in accelerated phase (AP)/myeloid blast phase (MBP) or Philadelphia-chromosome positive (Ph+) acute myeloid leukemia (AML). - ASCO [asco.org]
- 11. This compound, venetoclax, and ponatinib for advanced phase chronic myeloid leukaemia and Philadelphia chromosome-positive acute myeloid leukaemia: a single-arm, single-centre phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound activates type I interferon signaling to inhibit p53‐deficient myeloid malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Genome-wide methylation profiling of ovarian cancer patient-derived xenografts treated with the demethylating agent this compound identifies novel epigenetically regulated genes and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Deciphering the Immunomodulatory Effects of Decitabine and Azacitidine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the hypomethylating agents Decitabine and Azacitidine is critical for advancing cancer immunotherapy. While both are cytosine analogs that inhibit DNA methyltransferases (DNMTs), their distinct biochemical properties translate into divergent immunomodulatory profiles. This guide provides a comprehensive comparison of their effects, supported by experimental data, detailed methodologies, and visual pathway analyses.
Core Mechanisms and Cellular Fates
This compound (2'-deoxy-5-azacytidine) and Azacitidine (5-azacytidine) are both prodrugs that, upon cellular uptake and phosphorylation, act as suicide inhibitors of DNMTs. However, their metabolic pathways and ultimate molecular targets differ significantly. Azacitidine, a ribonucleoside analog, is predominantly incorporated into RNA, with a smaller fraction being converted to its deoxyribonucleoside triphosphate form for DNA incorporation[1]. This extensive RNA incorporation can lead to the inhibition of protein synthesis[2][3]. In contrast, this compound, a deoxyribonucleoside, is exclusively incorporated into DNA[3].
This fundamental difference dictates their downstream effects. While both drugs lead to the depletion of DNMT1 and subsequent DNA hypomethylation, this compound is generally more potent in this regard, inducing similar levels of hypomethylation at concentrations 2- to 10-fold lower than Azacitidine[2][3][4]. The consequences of this differential activity extend to cell cycle regulation and apoptosis. In acute myeloid leukemia (AML) cell lines, Azacitidine has been shown to decrease all phases of the cell cycle, whereas this compound causes an increase in the G2-M phase[2][4]. Studies in non-small cell lung cancer (NSCLC) cell lines have also demonstrated that while both drugs induce DNMT1 depletion and DNA hypomethylation, Azacitidine more significantly induces markers of DNA damage and apoptosis[5].
dot
Caption: Cellular Metabolism of Azacitidine and this compound.
Comparative Immunomodulatory Effects
The impact of this compound and Azacitidine on the immune system is a critical aspect of their therapeutic efficacy. Both agents have been shown to upregulate immune-related genes and pathways, but direct comparative data reveals distinct immunological signatures.
| Parameter | This compound | Azacitidine | Reference |
| DNA Hypomethylation | More potent (effective at 2- to 10-fold lower concentrations) | Less potent | [2][3][4] |
| Effect on Cell Cycle (AML cells) | Increase in G2-M phase | Decrease in all cell cycle phases | [2][4] |
| Apoptosis Induction (NSCLC cells) | Less potent | More potent | [5] |
| Protein Synthesis Inhibition | No significant effect | Significant inhibition | [2][3] |
| Upregulation of Immune Pathways | Induces interferon-induced pathways | Upregulates multiple immune-related pathways, including NK cell-mediated cytotoxicity and T-cell receptor signaling | [6] |
| Effect on T-cells | Enhances activation and proliferation of IFNγ+ T-cells | May increase regulatory T-cells | [7] |
| Clinical Response in MDS/AML | Higher complete remission rate in some studies | Favorable overall survival in some studies | [1][8] |
Experimental Protocols
Flow Cytometry for Immune Cell Profiling
This protocol outlines a general procedure for analyzing immune cell populations in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound or Azacitidine.
1. PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with phosphate-buffered saline (PBS).
2. Cell Staining:
-
Resuspend 1x10^6 PBMCs in 100 µL of staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Add a cocktail of fluorescently conjugated antibodies targeting specific immune cell markers. A representative panel could include:
-
T-cells: CD3, CD4, CD8, CD45RA, CCR7
-
B-cells: CD19
-
NK cells: CD56
-
Monocytes: CD14
-
Dendritic cells: CD11c, HLA-DR
-
Regulatory T-cells: CD25, FoxP3 (requires intracellular staining)
-
-
Incubate for 30 minutes at 4°C in the dark.
3. Intracellular Staining (for transcription factors like FoxP3):
-
After surface staining, fix and permeabilize the cells using a commercially available kit.
-
Add the intracellular antibody (e.g., anti-FoxP3) and incubate for 30-45 minutes at 4°C in the dark.
4. Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages of different immune cell populations.
dot
Caption: Flow Cytometry Workflow for Immunophenotyping.
ELISA for Cytokine Quantification
This protocol describes a sandwich ELISA for measuring cytokine levels in patient plasma or cell culture supernatants.
1. Plate Coating:
-
Dilute the capture antibody (specific for the cytokine of interest, e.g., IFN-γ, TNF-α, IL-6) in coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate.
-
Add 100 µL of standards (serially diluted recombinant cytokine) and samples (plasma or supernatant) to the wells.
-
Incubate for 2 hours at room temperature.
4. Detection:
-
Wash the plate.
-
Add 100 µL of biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
5. Signal Development:
-
Wash the plate.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add 100 µL of TMB substrate solution and incubate until color develops.
-
Stop the reaction with 50 µL of stop solution (e.g., 2N H2SO4).
6. Data Reading:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations from the standard curve.
dot
Caption: Sandwich ELISA Workflow for Cytokine Measurement.
RNA Sequencing for Gene Expression Analysis
This protocol provides a general workflow for analyzing changes in gene expression in cells treated with this compound or Azacitidine.
1. Cell Culture and Treatment:
-
Culture the desired cell line (e.g., AML cell line) under standard conditions.
-
Treat the cells with the desired concentrations of this compound or Azacitidine for a specified time period (e.g., 48-72 hours). Include an untreated control group.
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
3. Library Preparation:
-
Prepare RNA sequencing libraries from the extracted RNA. This typically involves:
-
Poly(A) selection or ribosomal RNA depletion.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adapter ligation.
-
PCR amplification.
-
4. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
5. Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated by this compound and Azacitidine.
-
Conduct pathway analysis to identify the biological processes and signaling pathways affected by the differentially expressed genes.
dot
Caption: RNA Sequencing Workflow for Gene Expression Analysis.
Conclusion
This compound and Azacitidine, while both classified as hypomethylating agents, exhibit distinct mechanisms of action that translate to different immunomodulatory effects. This compound's exclusive incorporation into DNA leads to more potent hypomethylation, while Azacitidine's dual incorporation into RNA and DNA results in a broader range of cellular effects, including protein synthesis inhibition. These differences likely contribute to the observed variations in their impact on immune cell populations and cytokine profiles. For researchers and clinicians, a thorough understanding of these nuances is paramount for the rational design of combination therapies aimed at maximizing anti-tumor immunity. Further head-to-head comparative studies are warranted to fully elucidate their respective roles in the evolving landscape of cancer immunotherapy.
References
- 1. Comparison Between this compound and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison of Azacitidine and this compound Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Azacitidine and this compound have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Composition and 5hmC Signature Predict the Treatment Response of AML Patients to Azacitidine Combined with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased IFNγ+ T Cells Are Responsible for the Clinical Responses of Low-Dose DNA-Demethylating Agent this compound Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Decitabine's Synergistic Potential with Immunotherapy: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro studies validating the synergistic effects of Decitabine, a DNA hypomethylating agent, with various immunotherapy modalities. By summarizing key quantitative data and detailing experimental methodologies, this document serves as a resource for designing and interpreting preclinical studies aimed at developing novel combination cancer therapies.
This compound (5-aza-2'-deoxycytidine) acts as a DNA methyltransferase (DNMT) inhibitor.[1] Its incorporation into DNA traps and leads to the degradation of DNMTs, resulting in the hypomethylation of CpG islands in gene promoter regions.[1] This epigenetic modification can reactivate the expression of silenced genes, including tumor suppressor genes and, critically for immunotherapy, immunogenic proteins such as cancer-testis antigens (CTAs) and neoantigens, thereby increasing tumor cell immunogenicity.[2][3][4]
Comparative Analysis of In Vitro Synergy
This compound has been shown to enhance the efficacy of several classes of immunotherapy in vitro. The primary mechanisms involve increasing the visibility of cancer cells to the immune system and directly modulating the activity of immune cells.
Synergy with Immune Checkpoint Inhibitors (ICIs)
Low-dose this compound treatment can upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, providing a strong rationale for combination therapy with anti-PD-1/PD-L1 antibodies.[5][6] This effect can transform tumors with low PD-L1 expression into "hot" tumors more susceptible to checkpoint blockade. Furthermore, this compound can directly enhance the proliferation and effector function of progenitor exhausted CD8+ T cells when combined with anti-PD-1 treatment.[7][8]
Table 1: Effect of this compound on Immune Checkpoint Marker Expression in Colorectal Cancer (CRC) Cells
| Cell Line | Treatment | Target Marker | Fold Change in Expression | Assay | Reference |
|---|---|---|---|---|---|
| 1872 Col (Metastatic CRC) | This compound (5-10 µM) | PD-L1 | ~10-fold | Western Blot, Flow Cytometry | [5][9] |
| 1872 Col (Metastatic CRC) | This compound (5-10 µM) | NY-ESO-1 (CTA) | ~5-fold | qRT-PCR | [5][9] |
| 1076 Col (Primary CRC) | this compound (5-10 µM) | PD-L1 | No significant change | Not Specified |[5] |
Synergy with Adoptive Cell Therapy (ACT)
This compound enhances the susceptibility of cancer cells to T-cell-mediated killing by increasing the expression of targetable antigens. This includes upregulating neoantigens and CTAs in solid tumors like glioblastoma and sensitizing lymphoma cells to Chimeric Antigen Receptor (CAR) T-cell therapy by increasing surface antigen density.[2][10]
Table 2: this compound's Enhancement of T-Cell-Mediated Cytotoxicity
| Cancer Type | Immunotherapy | Key this compound Effect | Quantitative Outcome | Assay | Reference |
|---|---|---|---|---|---|
| Glioblastoma | Neoantigen/CTA-specific T-cells | Increased neoantigen & CTA expression | Increased T-cell activation (TNFα+/CD107a+) and target cell killing | Flow Cytometry, LDH Release Assay | [11] |
| B-cell Lymphoma | Anti-CD19 CAR-T cells | Upregulation of CD19 on lymphoma cells | Enhanced CAR-T cell-mediated killing of pre-treated lymphoma cells | Cytotoxicity Assay | [10] |
| Triple-Negative Breast Cancer (4T1) | Viral Cancer Vaccine-sensitized splenocytes | Epigenetic reprogramming of cancer cells | ~17.5% specific LDH release against DAC-treated 4T1 cells vs. negligible release against untreated cells | LDH Release Assay |[6] |
Direct Modulation of T-Cell Function
Beyond its effects on cancer cells, low-dose this compound directly enhances the anti-tumor immune response of T cells. Studies show it promotes the proliferation and activation of CD4+ T cells, leading to an increased frequency of the IFN-γ-producing Th1 subset and enhanced cytolytic activity.[12] This effect is mediated through the potentiation of the NF-κB signaling pathway.[1]
Experimental Protocols
Protocol 1: Analysis of PD-L1 and CTA Expression via Flow Cytometry and qRT-PCR
This protocol is based on methodologies used for colorectal cancer cell lines.[5][9]
-
Cell Culture and Treatment:
-
Plate primary (e.g., 1076 Col) and metastatic (e.g., 1872 Col) colorectal cancer cells in T75 flasks at a density of 7 x 10⁵ cells.
-
After 24 hours, replace the medium with fresh medium containing 5 µM or 10 µM of this compound.
-
Replenish the this compound-containing medium every 12 hours for a total of 48 hours.
-
-
Quantitative RT-PCR for Gene Expression:
-
Isolate total RNA from treated and untreated control cells using an appropriate kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green master mix and primers specific for PD-L1 (CD274), NY-ESO-1, and a housekeeping gene (e.g., GAPDH).
-
Calculate fold change in expression using the 2-ΔΔCT method.
-
-
Flow Cytometry for Surface Protein Expression:
-
Harvest cells and wash with PBS.
-
Stain with a fluorescently conjugated antibody against human PD-L1.
-
Analyze the cells using a flow cytometer, gating on the live cell population.
-
Compare the Mean Fluorescence Intensity (MFI) or percentage of positive cells between treated and untreated samples.
-
Protocol 2: In Vitro T-Cell Cytotoxicity Assay (Co-culture Model)
This protocol outlines a general workflow for assessing T-cell-mediated killing of this compound-treated cancer cells, adaptable from various studies.[11][13][14]
-
Target Cell Preparation:
-
Plate tumor cells (e.g., glioblastoma, lymphoma, or breast cancer lines) at a suitable density in a 24-well or 96-well plate.
-
Treat a subset of the cells with a low dose of this compound (e.g., 10-100 nM) for 48-72 hours to induce antigen expression. Culture another subset as an untreated control.
-
-
Effector Cell Co-culture:
-
Add effector T-cells (e.g., antigen-specific T-cell clones, CAR-T cells, or activated PBMCs) to the wells containing this compound-treated and untreated target cells.
-
Co-culture at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells with target cells alone and effector cells alone.
-
Incubate the co-culture for a period of 4 to 24 hours.
-
-
Quantification of Cytotoxicity:
-
LDH Release Assay: Collect the supernatant from each well. Use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit to measure LDH release, which is proportional to cell lysis. Calculate the percentage of specific lysis according to the manufacturer's instructions.
-
Flow Cytometry: Harvest all cells from the wells. Stain with antibodies to differentiate effector cells (e.g., anti-CD3, anti-CD8) from target cells (e.g., using a vital dye like CFSE or a specific surface marker). Include a viability dye (e.g., 7-AAD, Propidium Iodide). Quantify the percentage of dead target cells or the reduction in the absolute number of live target cells relative to controls.[13][14]
-
Visualizing the Mechanisms of Action
Signaling Pathways and Workflows
The synergistic effect of this compound is rooted in its ability to alter gene expression in tumor cells and directly stimulate immune cells. The following diagrams illustrate these key processes.
Caption: this compound's effect on tumor cell immunogenicity.
References
- 1. Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increases neoantigen and cancer testis antigen expression to enhance T-cell-mediated toxicity against glioblastoma. — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 3. 5-Aza-2′-deoxycytidin (this compound) increases cancer-testis antigen expression in head and neck squamous cell carcinoma and modifies immune checkpoint expression, especially in CD39-positive CD8 and CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Treatment with this compound induces the expression of stemness markers, PD-L1 and NY-ESO-1 in colorectal cancer: potential for combined chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-dose this compound enhances the efficacy of viral cancer vaccines for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound priming increases anti–PD-1 antitumor efficacy by promoting CD8+ progenitor exhausted T cell expansion in tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound priming increases anti-PD-1 antitumor efficacy by promoting CD8+ progenitor exhausted T cell expansion in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation [frontiersin.org]
- 13. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 14. protocols.io [protocols.io]
Decitabine in Solid Tumors: A Comparative Analysis of Combination Therapy Versus Monotherapy
For Immediate Release
In the landscape of epigenetic cancer therapy, the DNA methyltransferase inhibitor decitabine is carving out a new niche in the treatment of solid tumors, moving beyond its established role in hematological malignancies. Emerging research indicates that combining this compound with other anti-cancer agents can significantly enhance its therapeutic efficacy compared to its use as a single agent. This guide provides a comprehensive comparison of this compound combination therapies versus monotherapy in solid tumors, supported by experimental data, detailed protocols, and an exploration of the underlying molecular pathways.
Performance in Combination Therapy Outshines Monotherapy
While this compound monotherapy has shown limited success in solid tumors, its use in combination with chemotherapy, immunotherapy, and targeted agents has yielded promising results. A key strategy in combination therapy is the use of low-dose this compound to prime the tumor microenvironment, thereby increasing its susceptibility to subsequent treatments.
A phase I/II clinical trial investigating a low-dose this compound-based chemoimmunotherapy regimen in patients with refractory advanced solid tumors reported a clinical benefit rate of up to 60%.[1][2][3] Furthermore, the median progression-free survival (PFS) in this study was significantly prolonged compared to the patients' previous therapies.[1][2][3] In contrast, high-dose this compound as a monotherapy has been associated with significant toxicity and modest clinical benefits in solid tumors.[1][2][3]
Efficacy of this compound Combination Therapy in Solid Tumors
| Combination Regimen | Tumor Type(s) | Key Efficacy Data | Reference(s) |
| This compound + Genistein | Advanced Solid Tumors (Phase I/II) | Stable disease >6 months in 5/10 patients; 50% tumor reduction in one gastric cancer patient. | [4] |
| This compound + Carboplatin | Advanced Melanoma (Phase II Pilot) | Objective: To determine DNA methylation changes and quantify response rate. | [5][6] |
| This compound + Carboplatin | Platinum-Resistant Ovarian Cancer (Phase I) | Recommended Phase II dose established; manageable toxicity. | [7] |
| This compound + Pembrolizumab + Radiation | Pediatric/Young Adult Solid Tumors & Lymphoma (Pilot Study) | Objective: To assess safety and preliminary anti-tumor activity. | [8][9] |
| Low-Dose this compound-Based Chemoimmunotherapy | Refractory Advanced Solid Tumors (Phase I/II) | Clinical benefit rate up to 60%; prolonged median PFS. | [1][2][3] |
Safety and Tolerability of this compound Combination Therapy
| Combination Regimen | Dose-Limiting Toxicities (DLTs) / Grade 3/4 Adverse Events | Reference(s) |
| This compound + Genistein | Neutropenia, anemia, febrile neutropenia, hypertension. | [4] |
| This compound + Carboplatin | Myelosuppression (mainly neutropenia). | [7][10] |
| Low-Dose this compound-Based Chemoimmunotherapy | Favorable adverse event profile with most events being grades 1-2. | [1][2][3] |
Deciphering the Mechanism: How Combination Therapy Enhances Efficacy
The synergistic effects of this compound combination therapies stem from its ability to modulate the tumor microenvironment and enhance the activity of other anticancer agents. Low-dose this compound can induce DNA hypomethylation, leading to the re-expression of tumor suppressor genes and tumor-associated antigens. This, in turn, can increase tumor immunogenicity and sensitivity to immunotherapy.
One of the key pathways affected by this compound is the NF-κB signaling pathway in T-cells. Low-dose this compound has been shown to augment the expression of the E3 ligase β-TrCP, which potentiates the degradation of IκBα, an inhibitor of NF-κB. This leads to enhanced NF-κB activation, increased production of IFN-γ, and a more robust anti-tumor immune response by CD4+ T-cells.[11][12][13]
Additionally, this compound can induce the expression of the co-stimulatory molecule CD80 on cancer cells, which is crucial for activating cytotoxic T-lymphocyte (CTL) responses. This epigenetic modulation can help overcome immune tolerance and lead to effective tumor regression.
Experimental Protocols for Key Clinical Trials
To provide a clear understanding of the methodologies employed in pivotal studies, detailed experimental protocols are outlined below.
Low-Dose this compound-Based Chemoimmunotherapy for Refractory Solid Tumors (NCT01799083)
-
Study Design: A single-center, open-label, phase I/II study.[2]
-
Patient Population: Patients with refractory advanced solid tumors who had previously failed standard therapies.[2]
-
Treatment Regimen:
-
This compound: 7 mg/m² administered intravenously over one hour for five consecutive days.
-
Chemotherapy/Immunotherapy: Administered following the 5-day this compound course, based on the patient's prior treatment history and disease type. This included chemotherapy regimens or cytokine-induced killer (CIK) cell therapy.[14]
-
-
Response Evaluation: Tumor responses were assessed every two cycles using the Response Evaluation Criteria in Solid Tumors (RECIST 1.0).
This compound and Carboplatin in Advanced Melanoma
-
Study Design: A single-site, early phase II clinical trial.[5][6]
-
Patient Population: 30 patients with metastatic melanoma resistant to all approved therapies.[5][6]
-
Treatment Regimen:
-
Primary Objectives: To determine DNA methylation and DNA repair levels before and after treatment and to quantify immune-response markers.[5][6]
-
Secondary Objective: To quantify the response rate using RECIST 1.1 criteria.[5][6]
Conclusion
The evidence strongly suggests that this compound's future in solid tumor therapy lies in its strategic combination with other anti-cancer agents. By acting as an epigenetic primer, low-dose this compound can unlock the full potential of chemotherapy and immunotherapy, offering new hope for patients with advanced and refractory solid tumors. Further research, particularly in the form of randomized controlled trials directly comparing combination regimens to monotherapy, is crucial to solidify these findings and optimize treatment protocols for various solid tumor types.
References
- 1. Low-dose this compound-based chemoimmunotherapy for patients with refractory advanced solid tumors: a phase I/II report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-Dose this compound-Based Chemoimmunotherapy for Patients with Refractory Advanced Solid Tumors: A Phase I/II Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Phase I and II studies of the this compound–genistein drug combination in advanced solid tumors. - ASCO [asco.org]
- 5. Pilot early phase II study of this compound and carboplatin in patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilot early phase II study of this compound and carboplatin in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I and Pharmacodynamic Study of this compound in Combination with Carboplatin in Patients with Recurrent, Platinum-Resistant, Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Low-Dose this compound Augments the Activation and Anti-Tumor Immune Response of IFN-γ+ CD4+ T Cells Through Enhancing IκBα Degradation and NF-κB Activation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Phase Ib/II study of safety and efficacy of low‐dose this compound‐primed chemoimmunotherapy in patients with drug‐resistant relapsed/refractory alimentary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine's Demethylating Efficiency: A Comparative Benchmark Against Newer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA demethylating agent Decitabine with its newer alternatives, focusing on demethylating efficiency and supported by experimental data. The information presented is intended to aid researchers and drug development professionals in their evaluation of these epigenetic modifiers.
Introduction to DNA Demethylating Agents
This compound, a nucleoside analog of 2'-deoxycytidine, is a well-established hypomethylating agent (HMA) used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its mechanism of action involves incorporation into DNA, where it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive demethylation of the genome. This process can lead to the re-expression of silenced tumor suppressor genes and is central to its anti-tumor activity. In recent years, newer agents have been developed to improve upon the pharmacokinetic profile and efficacy of traditional this compound. This guide benchmarks this compound against two such agents: the oral formulation ASTX727 (Cedazuridine/Decitabine) and the next-generation HMA Guathis compound. A comparison with the related HMA, Azacitidine, is also included for a broader context.
Quantitative Comparison of Demethylating Efficiency
The demethylating efficiency of these agents is often assessed by measuring the reduction in methylation of Long Interspersed Nuclear Element-1 (LINE-1), a repetitive element in the genome whose methylation level is considered a surrogate for global DNA methylation.
| Agent | Formulation | Key Demethylation Findings | Clinical Context |
| This compound (IV) | Intravenous | Serves as the benchmark for comparison. Published data from a phase 2 study in relapsed or refractory AML showed a mean maximum LINE-1 demethylation of approximately 18%.[1] | Standard of care in MDS and AML. |
| ASTX727 (Inqovi®) | Oral (this compound/Cedazuridine) | Demonstrated equivalent demethylating activity to IV this compound. The difference in LINE-1 demethylation between oral ASTX727 and IV this compound was less than 1%.[2][3] | Approved for the treatment of adults with MDS and chronic myelomonocytic leukemia (CMML).[4] |
| Guathis compound (SGI-110) | Subcutaneous | In a phase 2 study in relapsed or refractory AML, Guathis compound achieved a mean maximum LINE-1 demethylation of approximately 25% or higher.[1] | Phase 3 trials in previously treated AML and MDS/CMML did not meet the primary endpoint of statistically significant improvement in overall survival compared to control arms.[2][3][5] |
| Azacitidine | Intravenous/Subcutaneous | While both are hypomethylating agents, Azacitidine incorporates into both RNA and DNA, whereas this compound is incorporated only into DNA.[6] This leads to differences in their mechanisms and biological effects.[6] | Approved for the treatment of MDS. |
Experimental Protocols
LINE-1 Methylation Analysis by Pyrosequencing
This method is commonly used to quantify the methylation status of specific CpG sites within the LINE-1 promoter.
1. DNA Extraction and Bisulfite Conversion:
-
Genomic DNA is extracted from patient samples (e.g., bone marrow aspirates or peripheral blood).
-
A sufficient amount of DNA (typically 10-100 ng) is then subjected to bisulfite conversion.[7] This chemical treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
2. PCR Amplification:
-
The bisulfite-converted DNA is used as a template for PCR amplification of a specific region of the LINE-1 promoter.
-
The PCR reaction mix typically includes a forward and a biotinylated reverse primer, dNTPs, PCR buffer, and a Taq polymerase.[4][8][9]
-
PCR cycling conditions generally involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[4][8][9]
3. Pyrosequencing:
-
The biotinylated PCR product is captured on streptavidin-coated beads.[10]
-
The non-biotinylated strand is removed, and a sequencing primer is annealed to the single-stranded template.[11]
-
The pyrosequencing reaction is performed in a real-time, sequence-by-synthesis manner.[8][9] Nucleotides are dispensed sequentially, and the incorporation of a nucleotide is detected as a light signal, the intensity of which is proportional to the number of nucleotides incorporated.[11]
-
The methylation percentage at each CpG site is calculated based on the ratio of cytosine (methylated) to thymine (unmethylated) signals.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's primary mechanism involves its incorporation into DNA and the subsequent trapping and degradation of DNMT1. This leads to global hypomethylation and the re-expression of tumor suppressor genes. One such pathway involves the activation of the FOXO1 tumor suppressor.
Caption: Mechanism of action of this compound leading to tumor suppressor gene reactivation.
Experimental Workflow for LINE-1 Methylation Analysis
The following diagram outlines the key steps in quantifying global DNA methylation using the LINE-1 pyrosequencing assay.
Caption: Workflow for quantifying LINE-1 methylation by pyrosequencing.
Conclusion
The development of newer hypomethylating agents has aimed to improve upon the therapeutic window and administration route of this compound. ASTX727 (Inqovi®) has successfully demonstrated bioequivalence to intravenous this compound in terms of drug exposure and demethylating activity, offering a more convenient oral administration option.[2][3][4] Guathis compound was designed for prolonged exposure to this compound's active metabolite and has shown potent demethylating activity in early-phase studies.[1] However, it did not demonstrate a survival benefit in later-phase trials for previously treated AML and MDS/CMML.[2][3][5] The choice of a hypomethylating agent in a research or clinical setting will depend on a variety of factors, including the specific indication, desired route of administration, and the evolving landscape of clinical data. The methodologies and data presented in this guide provide a framework for the continued evaluation of these important epigenetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision of Pyrosequencing Assay to Measure LINE-1 Methylation in Colon Cancer, Normal Colonic Mucosa, and Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of this compound in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Change of Biological Traits in Myelodysplastic Syndromes via FOXO1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
- 9. qiagen.com [qiagen.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine's Impact on the Cancer Cell Proteome: A Comparative Guide
An in-depth analysis of the proteomic alterations induced by the epigenetic modifier Decitabine in various cancer cell lines, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.
This compound (5-aza-2'-deoxycytidine) is a hypomethylating agent approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.[2][3] This guide delves into the comparative proteomics of cancer cells treated with this compound, offering insights into its molecular effects beyond DNA hypomethylation. By examining quantitative proteomic data, this guide aims to provide a comprehensive resource for understanding the nuanced cellular responses to this compound across different cancer contexts.
Quantitative Proteomic Analysis: A Comparative Overview
Recent proteomic studies have begun to unravel the complex cellular responses to this compound treatment. These analyses highlight changes in protein expression that are crucial for the drug's therapeutic effects, including the induction of DNA damage response and alterations in histone modifications. This section presents a comparative summary of quantitative proteomic data from key studies.
Chromatin-Associated Proteome Changes in Response to this compound
A 2024 study investigated the chromatin-centered proteomic changes in mouse embryonic stem cells (mESCs) and the AML cell line KG-1 following treatment with Azacitidine (a related hypomethylating agent with similar effects to this compound). The study revealed that the cellular response is highly dependent on the level of DNMT activity, with this compound inducing a multifaceted DNA damage response.[4]
Table 1: Selected Significantly Enriched Pathways in the Chromatin-Associated Proteome of wild-type mESCs after 0.2 μM Azacitidine Treatment for 48 hours [4]
| Pathway Name | -log(p-value) | Number of Proteins | Fold Enrichment |
| DNA Repair | 10.3 | 47 | 3.1 |
| Cell Cycle | 7.9 | 50 | 2.5 |
| DNA Replication | 6.5 | 28 | 3.0 |
| Chromatin Organization | 4.2 | 35 | 2.0 |
This table is a representation of the data presented in the source study and highlights the most significantly affected pathways.
Histone Post-Translational Modifications (PTMs) in Leukemia Cell Lines
A 2016 study performed a quantitative proteomic analysis of histone modifications in this compound-sensitive and -resistant leukemia cell lines, TF-1 (erythroleukemia) and MDS-L (derived from an MDS patient). The study identified several histone marks that were differentially affected by this compound treatment, suggesting their potential role in drug resistance.[1]
Table 2: Differentially Regulated Histone PTMs in this compound-Sensitive vs. -Resistant Leukemia Cells Upon DAC Treatment [1]
| Cell Line | Histone Modification | Regulation in Sensitive Cells | Regulation in Resistant Cells |
| MDS-L | H3.3K36me3 | Significantly different | No significant change |
| MDS-L | H4K8acK12acK16ac | Significantly different | No significant change |
| TF-1 | H3.1K27me1 | Significantly different | No significant change |
| TF-1 | H3.1K36me1 | Significantly different | No significant change |
| TF-1 | H3.1K27me1K36me1 | Significantly different | No significant change |
This table summarizes the key findings of the differential PTM analysis. "Significantly different" indicates a notable change in the modification level upon DAC treatment in the sensitive cell line compared to the resistant counterpart.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides a summary of the experimental protocols used in the cited proteomic studies.
Chromatin-Enrichment Proteomics
This protocol outlines the steps for analyzing the chromatin-associated proteome of cells treated with hypomethylating agents.
-
Cell Culture and Treatment: Mouse embryonic stem cells (mESCs) and the human AML cell line KG-1 were cultured under standard conditions. Cells were treated with 0.2 μM Azacitidine or DMSO (control) for 48 hours.[4]
-
Chromatin Enrichment: Cells were harvested, and nuclei were isolated. Chromatin was enriched using a series of buffer extractions to remove cytoplasmic and nucleoplasmic proteins.
-
Protein Digestion: The enriched chromatin fraction was subjected to in-solution digestion with trypsin to generate peptides for mass spectrometry analysis.
-
Mass Spectrometry: Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Raw data were processed using a software package like MaxQuant for peptide identification and quantification. Pathway enrichment analysis was performed to identify significantly affected biological processes.[4]
Quantitative Analysis of Histone Modifications
This protocol details the methodology for the quantitative analysis of histone PTMs in leukemia cell lines.
-
Cell Culture and this compound Treatment: TF-1 and MDS-L cells (both sensitive and resistant lines) were cultured in RPMI-1640 medium. Cells were treated with 1-3 µM of this compound for 72 hours.[1]
-
Histone Extraction: Histones were extracted from the cell nuclei using an acid extraction protocol.
-
Propionylation and Digestion: Extracted histones were chemically derivatized by propionylation to neutralize the positive charge of lysine residues and improve chromatographic separation. The derivatized histones were then digested with trypsin.
-
LC-MS/MS Analysis: The resulting peptides were analyzed by high-resolution LC-MS/MS.
-
Data Quantification: The quantitative analysis was performed using MaxQuant software. The relative abundance of histone PTMs was determined by comparing the signal intensities of the modified peptides across different conditions.[1]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for comparative proteomics.
References
- 1. Quantitative proteomic analysis of histone modifications in this compound sensitive and resistant leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Evolution of this compound Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The type of DNA damage response after this compound treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
Decitabine's Enhancement of Cisplatin Sensitivity in Cervical Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effect of decitabine and cisplatin on cervical cancer cells. This compound, a DNA methyltransferase (DNMT) inhibitor, has been shown to re-sensitize cancer cells to conventional chemotherapeutic agents like cisplatin. This document compiles and compares experimental data on this combination therapy, details the underlying molecular mechanisms, and provides standardized experimental protocols for further research.
I. Comparative Efficacy of this compound and Cisplatin Combination Therapy
The combination of this compound and cisplatin has demonstrated a significant increase in cytotoxicity and apoptosis in cervical cancer cell lines compared to either agent alone. Pre-treatment with this compound effectively lowers the required dose of cisplatin to achieve a therapeutic effect, a crucial factor in mitigating cisplatin-related toxicities.
Table 1: Enhanced Cytotoxicity in Cervical Cancer Cell Lines
| Cell Line | Treatment | Concentration | % Cell Viability Reduction (approx.) | Data Source |
| CaSki | This compound (DAC) alone | 0.3 µM | - | [Stylianou et al., 2022] |
| Cisplatin alone | 0.6 µM | - | [Stylianou et al., 2022] | |
| DAC + Cisplatin | 0.3 µM + 0.6 µM | 13% (vs DAC alone) | [Stylianou et al., 2022] | |
| C33A | This compound (DAC) alone | 0.3 µM | - | [Stylianou et al., 2022] |
| Cisplatin alone | 0.6 µM | - | [Stylianou et al., 2022] | |
| DAC + Cisplatin | 0.3 µM + 0.6 µM | 8% (vs DAC alone) | [Stylianou et al., 2022] |
Note: The percentage reduction is in comparison to this compound treatment alone, highlighting the synergistic effect of the combination.
Table 2: Increased Apoptosis in Cervical Cancer Cell Lines
| Cell Line | Treatment | Concentration | % Increase in Apoptotic Cells (Early and Late) | Data Source |
| HeLa | This compound (DAC) | Low doses | Significant increase | [Stylianou et al., 2022] |
| CaSki | This compound (DAC) | Low doses | Significant increase | [Stylianou et al., 2022] |
| C33A | This compound (DAC) | Low doses | Significant increase | [Stylianou et al., 2022] |
Note: While specific quantitative increases from the combination are not detailed in the provided text, the study confirms that this compound significantly increases the proportion of apoptotic cells, thereby sensitizing them to chemotherapy.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are summarized protocols based on the cited literature.
Cell Culture and Reagents
-
Cell Lines: HeLa (HPV18+), CaSki (HPV16+), and C33A (HPV-) cervical cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Drugs: this compound (DAC) and Cisplatin, dissolved in an appropriate solvent (e.g., DMSO for this compound, saline for cisplatin) to prepare stock solutions.
Combination Treatment Regimen
The following diagram outlines a typical experimental workflow for assessing the synergistic effects of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates and treat as per the combination regimen.
-
Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (FACS Analysis)
-
Treat cells in 6-well plates according to the experimental design.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
III. Signaling Pathways and Mechanism of Action
This compound enhances cisplatin sensitivity through multiple interconnected signaling pathways. The primary mechanisms include DNA hypomethylation leading to re-expression of tumor suppressor genes and the induction of a "viral mimicry" response.
DNA Hypomethylation and Apoptosis Induction
This compound inhibits DNA methyltransferases (DNMTs), leading to the demethylation of promoter regions of silenced genes. This can reactivate pro-apoptotic genes and genes involved in DNA mismatch repair (MMR), such as MLH1 and Apaf1, thereby lowering the threshold for cisplatin-induced apoptosis.[1][2] Cisplatin causes DNA damage, which, in the presence of a functional apoptotic pathway, leads to programmed cell death.
Viral Mimicry Response
Low-dose this compound treatment can lead to the transcription of endogenous retroviruses (ERVs), resulting in the accumulation of cytoplasmic double-stranded RNA (dsRNA).[2] This dsRNA is recognized by cellular sensors like MDA5, triggering an interferon-like response through the activation of IRF7.[2] This inflammatory signaling can further contribute to cell death and sensitization to chemotherapy.
References
Assessing the Role of dCK and CDA in Decitabine vs. Azacitidine Resistance: A Comparative Guide
Decitabine (DAC) and 5-azacytidine (AZA) are cornerstone hypomethylating agents (HMAs) in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Despite their structural similarity, their metabolic activation pathways, and consequently their primary resistance mechanisms, exhibit crucial differences. This guide provides a detailed comparison of the roles of two key enzymes, deoxycytidine kinase (dCK) and cytidine deaminase (CDA), in mediating resistance to these drugs, supported by experimental data and protocols for researchers.
Metabolic Activation and Inactivation Pathways
Both this compound and azacitidine are prodrugs that must be phosphorylated to their active triphosphate forms to be incorporated into DNA and/or RNA.[3] Deoxycytidine kinase (dCK) is the rate-limiting enzyme for the activation of this compound.[4][5] In contrast, azacitidine is primarily phosphorylated by uridine-cytidine kinase (UCK/UCK2).[4][5] Both drugs are susceptible to irreversible inactivation by cytidine deaminase (CDA), which deaminates them into inactive uridine analogs.[3][4]
The Role of Deoxycytidine Kinase (dCK) in Resistance
dCK is the pivotal enzyme for the initial, rate-limiting phosphorylation of this compound.[5] Consequently, its expression and activity levels are critical determinants of this compound sensitivity.
-
This compound: Resistance to this compound is strongly associated with dCK deficiency.[4] Studies have shown that cancer cell lines with low dCK expression, either through low mRNA levels or gene mutations, exhibit significantly higher 50% inhibitory concentrations (IC50) for this compound.[4] In fact, the IC50 of this compound is inversely correlated with the expression of dCK mRNA.[4] Transfecting resistant cells with wild-type dCK can restore sensitivity, confirming its essential role.[4]
-
Azacitidine: Azacitidine's activation is not dependent on dCK; it relies on UCK2.[4][5] Therefore, dCK deficiency does not confer resistance to azacitidine. This presents a key therapeutic distinction: patients with primary resistance to this compound due to low dCK might still benefit from azacitidine treatment.[6] Interestingly, some studies show that in cells resistant to azacitidine (due to UCK2 loss), dCK expression is often upregulated, making them more sensitive to this compound.[7]
The Role of Cytidine Deaminase (CDA) in Resistance
CDA is a catabolic enzyme that inactivates both this compound and azacitidine through deamination, thereby preventing their therapeutic action.[3][4]
-
This compound and Azacitidine: High expression or activity of CDA is a mechanism of resistance for both drugs.[1][4] By rapidly converting the drugs to their inactive forms, CDA reduces the intracellular concentration of the active triphosphate metabolites. Both this compound and azacitidine have been shown to upregulate CDA expression, suggesting an adaptive resistance mechanism where the cell increases the drug's inactivation in response to treatment.[5]
-
The CDA/dCK Ratio: For this compound, the relative balance between activation and inactivation is crucial. Clinical studies in MDS patients have revealed that the ratio of CDA to dCK gene expression is a significant predictor of primary resistance. Non-responders to this compound therapy were found to have a CDA/dCK ratio approximately three times higher than that of responders.[6][8] This suggests that in non-responders, the metabolic balance is tipped towards drug inactivation over activation.[6]
Comparative Data Summary
The following tables summarize the key enzymatic differences and the quantitative data supporting the roles of dCK and CDA in HMA resistance.
Table 1: Comparison of Key Metabolic Enzymes
| Drug | Primary Activating Enzyme | Inactivating Enzyme |
| This compound (DAC) | Deoxycytidine Kinase (dCK)[4][5] | Cytidine Deaminase (CDA)[4] |
| Azacitidine (AZA) | Uridine-Cytidine Kinase 2 (UCK2)[4][5] | Cytidine Deaminase (CDA)[4] |
Table 2: Quantitative Data on Enzyme Expression and Drug Resistance
| Finding | Drug(s) | Model System | Key Result | Reference |
| dCK mRNA vs. IC50 | This compound | Cancer Cell Lines | Inverse correlation (R = -0.63, P = .038) between dCK mRNA expression and DAC IC50. | [4] |
| CDA/dCK Ratio | This compound | MDS Patients | The CDA/dCK expression ratio was 3-fold higher in non-responders compared to responders (P < .05). | [6][8] |
| Adaptive Response | This compound | MDS Patients (at relapse) | DCK expression decreased by ~50% at relapse compared to pre-treatment levels. | [5] |
| Adaptive Response | Azacitidine | MDS Patients (at relapse) | UCK2 expression decreased by ~50% at relapse, while DCK expression increased ~8-fold. | [5] |
| Gender Difference | This compound & Azacitidine | Humans | Females have significantly lower plasma CDA activity compared to males, leading to higher this compound plasma levels in females. | [9][10] |
Experimental Protocols and Workflows
Accurate assessment of dCK and CDA is critical for both preclinical research and potential clinical stratification.
References
- 1. Frontiers | Resistance to Hypomethylating Agents in Myelodysplastic Syndrome and Acute Myeloid Leukemia From Clinical Data and Molecular Mechanism [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The augmented expression of the cytidine deaminase gene by 5-azacytidine predicts therapeutic efficacy in myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanisms of Resistance to this compound in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to this compound in the myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased CDA expression/activity in males contributes to decreased cytidine analogue half-life and likely contributes to worse outcomes with 5-azacytidine or this compound therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased CDA expression/activity in males contributes to decreased cytidine analog half-life and likely contributes to worse outcomes with 5-azacytidine or this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Decitabine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of decitabine, a cytotoxic antineoplastic agent, is a critical component of laboratory safety and environmental responsibility.[1][2][3] Adherence to strict disposal protocols is essential to protect researchers, support staff, and the wider community from exposure to this hazardous drug.[2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to handle the compound in a designated work area, such as a biological safety cabinet or a ventilated fume hood, to minimize exposure risks.[4][5] Appropriate Personal Protective Equipment (PPE) is mandatory and should be worn at all times when handling this compound or its waste products.
Required Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-tested gloves should be worn.[1]
-
Gown: A disposable, impermeable gown must be worn to protect from splashes.[6]
-
Eye and Face Protection: Safety glasses with side shields or a full-face shield are necessary to guard against accidental splashes.[7][8]
-
Respiratory Protection: In situations where aerosolization or dust formation is possible, a NIOSH-approved respirator is required.[7][9]
Categorization of this compound Waste
The first crucial step in the proper disposal of this compound is the correct categorization of the waste.[10] this compound waste is classified into two primary categories: trace chemotherapy waste and bulk chemotherapy waste.[10][11] This distinction is based on the amount of residual drug present in the waste material.
| Waste Category | Description | Examples |
| Trace Chemotherapy Waste | Materials that contain less than 3% of the original drug volume by weight.[11][12] | Empty drug vials, used IV bags and tubing, contaminated gloves, gowns, and other disposable materials used during preparation and administration.[10][12] |
| Bulk Chemotherapy Waste | Materials that contain more than 3% of the original drug volume by weight, or are saturated with the drug.[11] | Unused or partially used vials of this compound, expired drug product, and materials heavily contaminated from a spill.[11] |
Step-by-Step Disposal Procedures
1. Trace this compound Waste Disposal:
-
Segregation: At the point of generation, immediately separate trace this compound waste from other laboratory waste streams.[12]
-
Containment: Place all "soft" trace waste, such as contaminated gowns and gloves, into a designated yellow chemotherapy waste bag.[11][13] Sharps contaminated with trace amounts of this compound, such as needles and syringes, must be placed in a puncture-resistant yellow sharps container specifically labeled for chemotherapy waste.[11][13]
-
Labeling: Ensure all containers are clearly labeled as "Trace Chemotherapy Waste" and "Incinerate Only".[12]
-
Storage and Pickup: Seal the yellow bags or containers when they are three-quarters full and place them in a designated accumulation area for collection by a licensed medical waste disposal service.[14]
2. Bulk this compound Waste Disposal:
-
Segregation: Bulk this compound waste must be segregated from all other types of waste.[11]
-
Containment: Place all bulk this compound waste, including unused or partially used vials, into a black hazardous waste container.[11] These containers must be leak-proof and have a secure lid.
-
Labeling: The black container must be clearly labeled as "Bulk Chemotherapy Waste," "Hazardous Waste," and include the chemical name "this compound."[12]
-
Storage and Pickup: Store the sealed black container in a secure, designated hazardous waste accumulation area.[15] Arrange for pickup and disposal by a certified hazardous waste management company.[8][15]
3. Spill Management:
In the event of a this compound spill, immediate action is required to contain and clean the area while protecting personnel.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: At a minimum, wear a gown, two pairs of chemotherapy gloves, and eye protection. A respirator may be necessary for larger spills or powders.
-
Contain the Spill: Use a chemotherapy spill kit to absorb liquids and contain powders.
-
Clean the Area: Following the instructions in the spill kit, decontaminate the area. For powder spills, use wet cloths to gently wipe the area to avoid creating dust.[7]
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in a black hazardous waste container.[11]
This compound Disposal Workflow
Caption: Workflow for the proper segregation and disposal of this compound waste.
It is crucial to consult your institution's specific Environmental Health and Safety (EH&S) guidelines, as local and state regulations may have additional requirements for the disposal of chemotherapy waste.[4][14] Always refer to the Safety Data Sheet (SDS) for this compound for detailed information on its hazards and handling.[4][7][8][9][16]
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. arborassays.com [arborassays.com]
- 5. research.uga.edu [research.uga.edu]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. agscientific.com [agscientific.com]
- 8. medline.com [medline.com]
- 9. eugiaus.com [eugiaus.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. medprodisposal.com [medprodisposal.com]
- 12. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. odu.edu [odu.edu]
- 16. getwelloncology.com [getwelloncology.com]
Comprehensive Safety and Handling Guide for Decitabine
Decitabine is a hazardous cytotoxic drug that requires meticulous handling to ensure the safety of laboratory personnel.[1] This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is crucial to minimize exposure risk and maintain a safe working environment.
Hazard Identification
This compound is classified as a hazardous substance with the following potential health effects:
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound at any stage.[7] All PPE should be disposable and removed in a manner that avoids contamination of skin and clothing.[8]
| Activity | Required Personal Protective Equipment |
| Handling this compound Powder | Double chemotherapy-tested gloves (e.g., Nitrile), disposable gown, safety glasses or goggles, and an N95 or N100 respirator within a chemical fume hood.[6] |
| Reconstitution and Dilution | Double chemotherapy-tested gloves, disposable gown, and safety glasses or goggles within a chemical fume hood or Class II, B2 Biosafety Cabinet.[6][9] |
| Administration | Double chemotherapy-tested gloves, disposable gown, and safety glasses or a face shield.[7][8] |
| Handling Waste | Double chemotherapy-tested gloves, disposable gown, and safety glasses.[10] |
| Spill Cleanup | Two pairs of chemotherapy-tested gloves, disposable gown, safety goggles, and a face shield. For large spills, an N95 or N100 respirator may be necessary.[10] |
Operational and Disposal Plans
Engineering Controls
-
Handling Powder: All work with this compound powder must be conducted in a designated chemical fume hood.[3][6]
-
Handling Solutions: Reconstitution and dilution of this compound solutions should be performed in a chemical fume hood or a Class II, B2 Biosafety Cabinet, especially if there is a risk of aerosolization.[6]
Step-by-Step Handling Procedures
-
Preparation:
-
Don all required PPE before handling this compound.
-
Aseptically reconstitute the lyophilized powder with 10 mL of Sterile Water for Injection, USP.[1][9] This results in a solution with a concentration of approximately 5.0 mg/mL.[1][9]
-
Immediately after reconstitution, the solution should be further diluted with 0.9% Sodium Chloride Injection, 5% Dextrose Injection, or Lactated Ringer's Injection to a final concentration of 0.1 - 1.0 mg/mL.[1][11]
-
-
Administration:
-
Visually inspect the solution for particulate matter and discoloration before administration.[1]
-
Administer via intravenous infusion as per the specific experimental protocol.
-
-
Post-Administration:
-
All disposable materials used during preparation and administration are to be considered contaminated and disposed of as hazardous waste.[6]
-
Disposal Plan
-
Unused this compound: Empty containers and any unused this compound must be disposed of as hazardous chemical waste.[6]
-
Contaminated Materials: All PPE (gloves, gowns, etc.), vials, syringes, and other materials that have come into contact with this compound are to be disposed of in designated cytotoxic waste containers.[9][10]
-
Patient Excreta: Body fluids from patients treated with this compound can contain the drug for up to seven days and should be handled with caution, wearing appropriate PPE.[10][12]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3][6] Remove contaminated clothing.[13]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[3][6][13]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][6]
-
Spills:
In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional safety office.[6][13]
This compound Safe Handling Workflow
Caption: Workflow for the safe handling, administration, and disposal of this compound.
References
- 1. globalrph.com [globalrph.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound|2353-33-5|MSDS [dcchemicals.com]
- 5. getwelloncology.com [getwelloncology.com]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. ohsinsider.com [ohsinsider.com]
- 8. pogo.ca [pogo.ca]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. oncolink.org [oncolink.org]
- 13. arborassays.com [arborassays.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
